molecular formula C6H12ClN3 B139109 4-Methylhistamine hydrochloride CAS No. 36376-47-3

4-Methylhistamine hydrochloride

カタログ番号: B139109
CAS番号: 36376-47-3
分子量: 161.63 g/mol
InChIキー: IRQCBSLSHHBBIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methylhistamine is a histamine H4 receptor agonist (Ki = 50 nM). It is >100-fold selective for H4 over other histamine receptors. 4-Methylhistamine inhibits CRE-β-galactosidase activity induced by forskolin with an EC50 value of 39.8 nM in SK-N-MC cells transfected with the human H4 receptor. It induces a change in eosinophil shape (EC50 = 0.36 μM) and stimulates migration of murine bone marrow mast cells (EC50 = 12 μM), activities that can be inhibited by the histamine H4 antagonist JNJ-7777120. Intratracheal administration of 4-methylhistamine (10 μg/animal) reduces airway resistance and inflammation and increases the number of CD4+CD25+FoxP3+ regulatory T cells in a mouse model of allergic asthma. 4-Methylhistamine also reduces epidermal hyperplasis, hyperkeratosis, and lymphocyte infiltration and increases the number of CD4+CD25+FoxP3+ regulatory T cells in a mouse model of psoriasis induced by imiquimod.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

2-(5-methyl-1H-imidazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQCBSLSHHBBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36376-47-3
Record name 1H-Imidazole-5-ethanamine, 4-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36376-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

4-Methylhistamine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of 4-Methylhistamine (B1206604) Hydrochloride

Introduction

4-Methylhistamine hydrochloride is a crucial pharmacological tool used extensively in immunology and inflammation research. Initially investigated for its activity at various histamine (B1213489) receptors, it has been definitively characterized as a potent and highly selective full agonist for the histamine H4 receptor (H4R).[1][2][3][4] This guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with the H4 receptor, the subsequent intracellular signaling cascades, and the key experimental protocols used for its characterization. While older literature explored its effects on the histamine H2 receptor (H2R), its affinity and potency are overwhelmingly greater for the H4R, which is the primary focus of modern research and this document.[3][5]

Core Mechanism of Action: Selective H4 Receptor Agonism

The principal mechanism of action of 4-methylhistamine is the stereospecific binding to and activation of the histamine H4 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[6] The H4R is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells, which underpins its significant role in modulating immune and inflammatory responses.[6][7]

Upon binding, 4-methylhistamine stabilizes an active conformation of the H4R, promoting its coupling to intracellular inhibitory G proteins, specifically of the Gi/Go family.[8] This interaction initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

Signaling Pathways

The activation of Gi/o-coupled H4R by 4-methylhistamine triggers several key downstream signaling pathways:

  • Inhibition of Adenylyl Cyclase: The primary and most direct consequence of Gi protein activation is the inhibition of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This effect is often demonstrated experimentally by the ability of 4-methylhistamine to counteract the effects of adenylyl cyclase activators like forskolin.[1]

  • MAPK/ERK Pathway Activation: 4-methylhistamine has been shown to induce the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK), part of the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is critical for regulating cellular processes such as proliferation and cytokine expression.[8]

  • PI3K/Akt Pathway Activation: Studies have also demonstrated that H4R stimulation by 4-methylhistamine can lead to the phosphorylation and activation of Akt (also known as Protein Kinase B), a key node in the PI3K/Akt signaling pathway that governs cell survival and metabolism.[8]

  • JAK/STAT Pathway and NF-κB Activation: In certain contexts, particularly in inflammatory models, H4R activation by 4-methylhistamine can engage the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. This can subsequently lead to the activation of the critical inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), which drives the expression of numerous pro-inflammatory cytokines and mediators like TNF-α and various interleukins.[3][6][7]

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H4R H4 Receptor G_protein Gi/o Protein H4R->G_protein Activates JAK_STAT_pathway JAK/STAT Pathway H4R->JAK_STAT_pathway Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC PLC Four_MH 4-Methylhistamine Four_MH->H4R Binds G_protein->AC Inhibits MAPK_pathway MAPK Pathway (ERK) G_protein->MAPK_pathway Activates βγ subunits PI3K_Akt_pathway PI3K/Akt Pathway G_protein->PI3K_Akt_pathway Activates βγ subunits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., Cytokines, Chemokines) MAPK_pathway->Gene_Transcription NFkB NF-κB PI3K_Akt_pathway->NFkB JAK_STAT_pathway->NFkB Activates NFkB->Gene_Transcription CREB->Gene_Transcription

4-Methylhistamine H4R Signaling Pathways

Quantitative Pharmacological Data

The potency and selectivity of 4-methylhistamine have been quantified across various species and experimental systems. The data below summarizes its binding affinity (Ki) and functional potency (EC50 or pEC50).

ParameterSpecies / SystemValueReference
Binding Affinity (Ki) Human H4R50 nM[1][2]
Rat H4R73 nM[3][4]
Mouse H4R55 nM[3][4]
Functional Potency (pEC50) Human H4R7.4[2][3]
Rat H4R5.6[3][4]
Mouse H4R5.8[3][4]
Functional Potency (EC50) Human H4R (CRE-β-gal assay)39.8 nM[1]
Eosinophil Shape Change0.36 µM[1]
Mast Cell Migration12 µM[1]
Selectivity H4 vs. H1, H2, H3>100-fold[1][2][3]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Experimental Protocols

The characterization of 4-methylhistamine's mechanism of action relies on a suite of in vitro and in vivo experimental protocols.

In Vitro: cAMP Accumulation Assay

This assay directly measures the functional consequence of H4R activation on its primary signaling pathway.

  • Cell Culture: A stable cell line recombinantly expressing the human H4 receptor (e.g., HEK293 or CHO cells) is cultured to near confluence.

  • Pre-treatment: Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of cAMP.

  • Stimulation: Cells are co-incubated with a fixed concentration of an adenylyl cyclase activator (e.g., 10 µM Forskolin) and varying concentrations of 4-methylhistamine. A control group is treated with Forskolin alone.

  • Lysis and Detection: After a defined incubation period (e.g., 30 minutes), the reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or RIA).

  • Data Analysis: The ability of 4-methylhistamine to inhibit the forskolin-stimulated cAMP production is plotted against its concentration to determine an IC50/EC50 value.

In Vivo: Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol is used to investigate the pro-inflammatory effects of 4-methylhistamine in a mouse model of multiple sclerosis.[7][9]

  • EAE Induction: Swiss Jim Lambert (SJL) mice are immunized with a specific peptide (e.g., PLP139–151) in Complete Freund's Adjuvant to induce the autoimmune disease.[9]

  • Compound Administration: Beginning at a specific time point post-immunization (e.g., day 14), mice are divided into treatment and vehicle control groups. The treatment group receives daily intraperitoneal (i.p.) injections of 4-methylhistamine (e.g., 30 mg/kg).[7][9]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE (e.g., tail limpness, paralysis) and scored on a standardized scale (e.g., 0-5).[9]

  • Ex Vivo Analysis: Splenocytes can be analyzed by flow cytometry to quantify the expression of inflammatory markers (e.g., NF-κB, IL-6, TNF-α) in specific immune cell populations (e.g., B cells).[7][9] Brain tissue can be analyzed by RT-PCR to measure the mRNA expression levels of these same inflammatory mediators.[7][9]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Ex Vivo Analysis receptor_binding Radioligand Binding Assay (Ki) potency Determine Potency (EC50/pEC50) receptor_binding->potency functional_assay Functional Assay (e.g., cAMP, Ca2+) functional_assay->potency reporter_assay Reporter Gene Assay (e.g., CRE-luciferase) reporter_assay->potency disease_model Select Disease Model (e.g., EAE, Asthma) dosing Administer 4-MH vs. Vehicle disease_model->dosing phenotype Assess Phenotype (e.g., Clinical Score) dosing->phenotype biomarker Biomarker Analysis (Flow Cytometry, RT-PCR) dosing->biomarker efficacy Determine Efficacy & MoA Confirmation phenotype->efficacy biomarker->efficacy start Compound (4-Methylhistamine) start->receptor_binding Test Affinity start->functional_assay Test Function start->disease_model Test in System

General Workflow for Agonist Characterization

Conclusion

This compound is a potent and selective agonist of the histamine H4 receptor. Its mechanism of action is centered on the activation of Gi/o protein-coupled signaling cascades, leading to the inhibition of adenylyl cyclase and modulation of critical inflammatory pathways, including MAPK, Akt, and JAK/STAT. This activity profile makes it an indispensable tool for researchers investigating the role of the H4 receptor in allergy, inflammation, autoimmune diseases, and cancer, facilitating the exploration of novel therapeutic targets within the immune system.

References

An In-depth Technical Guide to 4-Methylhistamine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Selective Histamine (B1213489) H4 Receptor Agonist

4-Methylhistamine (B1206604) hydrochloride is a potent and selective agonist for the histamine H4 receptor (H4R), making it an invaluable tool for researchers studying the physiological and pathophysiological roles of this receptor subtype.[1][2] Its high affinity and more than 100-fold selectivity for the H4R over other histamine receptor subtypes (H1R, H2R, and H3R) allow for targeted investigation of H4R-mediated pathways.[1][2] This technical guide provides a comprehensive overview of 4-Methylhistamine hydrochloride, including its chemical and physical properties, biological activity, relevant signaling pathways, and detailed experimental protocols.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 36376-47-3[1][2][3][4][5]
Molecular Formula C₆H₁₁N₃·2HCl[1][3][4]
Molecular Weight 198.09 g/mol [4][5][6]
Appearance White to off-white solid[1][7]
Purity ≥95%[1][3]
Solubility Water (up to 50 mM or 125 mg/mL), DMSO (20 mg/mL), PBS (pH 7.2) (10 mg/mL), Ethanol (1 mg/mL)[1][2][3][4]
Storage Store at -20°C, sealed, away from moisture. For stock solutions, store at -80°C (stable for 6 months) or -20°C (stable for 1 month).[1][2][3]
SMILES NCCC1=C(C)N=CN1.Cl.Cl[1]
InChI Key BVJIXYJOFWYOBL-UHFFFAOYSA-N[1]

Biological Activity and Quantitative Data

This compound is a high-affinity agonist of the H4 receptor. Its binding affinity and functional potency have been characterized in various in vitro and in vivo systems.

ParameterSpecies/SystemValueReference
Ki (Binding Affinity) Human Histamine H4 Receptor50 nM[1][2]
Rat Histamine H4 Receptor73 nM[7]
Mouse Histamine H4 Receptor55 nM[7]
pEC50 (Functional Potency) Human Histamine H4 Receptor7.4[2]
Rat Histamine H4 Receptor5.6[7]
Mouse Histamine H4 Receptor5.8[7]
EC50 (Functional Potency) CRE-β-galactosidase activity in SK-N-MC cells39.8 nM[1]
Eosinophil shape change0.36 µM[1]
Murine bone marrow mast cell migration12 µM[1]

Histamine H4 Receptor Signaling Pathways

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[8] Activation of the H4R by 4-methylhistamine initiates a cascade of intracellular signaling events that modulate various cellular functions, particularly in immune cells.

Canonical Gαi/o-Mediated Signaling

H4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects 4-MeH 4-Methylhistamine H4R Histamine H4 Receptor 4-MeH->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP PKA ↓ PKA Cellular_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) PKA->Cellular_Response PLC Phospholipase Cβ IP3 IP3 DAG DAG Ca2 ↑ Intracellular Ca²⁺ Ca2->Cellular_Response PKC PKC PKC->Cellular_Response

Involvement of MAPK and JAK/STAT Pathways

Beyond the canonical Gi/o pathway, H4R activation by 4-methylhistamine also leads to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. These pathways are crucial for regulating inflammatory responses and gene expression.

H4R_MAPK_JAK_STAT cluster_mapk MAPK Pathway cluster_jak_stat JAK/STAT Pathway 4-MeH 4-Methylhistamine H4R Histamine H4 Receptor 4-MeH->H4R MAPK MAPK Cascade (ERK, p38) H4R->MAPK JAK JAK H4R->JAK TF_MAPK Transcription Factors (e.g., AP-1) MAPK->TF_MAPK Activates Gene_Expression_MAPK Gene Expression (e.g., Pro-inflammatory cytokines) TF_MAPK->Gene_Expression_MAPK Regulates STAT STAT JAK->STAT Phosphorylates TF_STAT STAT Dimer STAT->TF_STAT Dimerizes & Translocates to Nucleus Gene_Expression_STAT Gene Expression (e.g., NF-κB activation) TF_STAT->Gene_Expression_STAT Regulates

Detailed Experimental Protocols

The following are representative protocols for key experiments involving this compound, compiled from published research.

Radioligand Binding Assay for Histamine H4 Receptor

This protocol is adapted from Lim et al. (2005) for determining the binding affinity of compounds to the human histamine H4 receptor.

Materials:

  • Membranes from HEK-293 cells stably expressing the human H4 receptor.

  • [³H]Histamine (specific activity ~20-30 Ci/mmol).

  • This compound.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, chilled.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]histamine (final concentration ~2-4 nM), and 50 µL of the test compound dilution or vehicle (for total binding).

  • For non-specific binding, add 50 µL of a high concentration of unlabeled histamine (e.g., 100 µM).

  • Add 50 µL of H4R-expressing cell membranes (protein concentration ~20-40 µ g/well ).

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate overnight.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value using competitive binding analysis software (e.g., Prism).

Radioligand_Binding_Workflow start Start prep Prepare Reagents (Membranes, [³H]Histamine, 4-MeH) start->prep incubate Incubate Components in 96-well Plate (60 min, 25°C) prep->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Cold Buffer filter->wash scint Add Scintillation Fluid and Count Radioactivity wash->scint analyze Data Analysis (Calculate Ki) scint->analyze end End analyze->end

In Vivo Murine Model of Psoriasis-like Skin Inflammation

This protocol is based on the methodology described by Kim et al. (2016) to evaluate the effect of this compound on imiquimod-induced psoriasis in mice.

Materials:

  • BALB/c mice (6-8 weeks old).

  • Imiquimod (B1671794) cream (5%).

  • This compound.

  • Sterile saline solution (0.9% NaCl).

  • Calipers for measuring skin thickness.

  • Tools for tissue collection and processing (e.g., biopsy punch, scissors, formalin, paraffin).

  • Reagents for histological staining (Hematoxylin and Eosin).

  • ELISA kits for cytokine measurement.

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Shave the dorsal skin of the mice one day before the start of the experiment.

  • Induce psoriasis-like inflammation by applying 62.5 mg of 5% imiquimod cream daily to the shaved back for 6-7 consecutive days.

  • Prepare a solution of this compound in sterile saline.

  • Administer this compound (e.g., 20-40 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection once daily, starting from day 1 of imiquimod application.

  • Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

  • Measure the thickness of the dorsal skin daily using calipers.

  • At the end of the experiment, euthanize the mice and collect dorsal skin tissue and blood samples.

  • Fix a portion of the skin tissue in 10% formalin, embed in paraffin, and prepare sections for H&E staining to assess epidermal hyperplasia and inflammatory cell infiltration.

  • Homogenize another portion of the skin tissue to measure cytokine levels (e.g., TNF-α, IFN-γ, IL-17) by ELISA.

  • Measure cytokine levels in the serum using ELISA.

Psoriasis_Model_Workflow start Start acclimatize Acclimatize Mice start->acclimatize shave Shave Dorsal Skin acclimatize->shave induce Induce Psoriasis with Imiquimod (Daily for 6-7 days) shave->induce treat Administer 4-MeH or Vehicle (i.p.) (Daily) induce->treat monitor Daily Monitoring (PASI score, Skin Thickness) treat->monitor collect Sample Collection (Skin, Blood) monitor->collect At Endpoint analyze Histological and Cytokine Analysis collect->analyze end End analyze->end

Safety and Handling

This compound is a research chemical and should be handled with appropriate laboratory precautions. It is classified as a skin and eye irritant and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the compound.

  • Handling: Avoid breathing dust. Use in a well-ventilated area.

  • First Aid:

    • Skin contact: Wash with plenty of soap and water.

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move person to fresh air and keep comfortable for breathing.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

This guide provides a foundational understanding of this compound for its effective use in a research setting. For further details, it is recommended to consult the primary literature cited.

References

4-Methylhistamine Hydrochloride: A Technical Guide to Histamine Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methylhistamine (B1206604) is a critical pharmacological tool compound, primarily recognized for its potent and selective agonist activity at the histamine (B1213489) H4 receptor (H4R).[1][2][3] While it is structurally similar to endogenous histamine, the addition of a methyl group at the 4-position of the imidazole (B134444) ring confers a distinct selectivity profile across the four histamine receptor subtypes (H1R, H2R, H3R, H4R). This document provides an in-depth technical overview of the receptor selectivity of 4-Methylhistamine hydrochloride, presenting quantitative binding and functional data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. Its high affinity and more than 100-fold selectivity for the human H4 receptor over other subtypes make it an invaluable probe for elucidating the physiological and pathophysiological roles of H4R in inflammation, immunology, and beyond.[1][3][4]

Quantitative Data on Receptor Selectivity

The selectivity of this compound is quantified through binding affinity (Ki) and functional potency (EC50) values. The data clearly demonstrates its preferential activity at the H4 receptor.

Binding Affinity Profile

Binding affinity is typically determined via competitive radioligand binding assays. The inhibitory constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing radioligand. A lower Ki value indicates higher binding affinity.

Receptor Subtype Species Ki (nM) Selectivity vs. hH4R (fold) Reference(s)
Human H4R Human7 - 50-[1][2][3]
Human H1R Human>10,000>200 - >1400[4][5]
Human H2R Human>10,000>200 - >1400[4][5]
Human H3R Human>10,000>200 - >1400[4][5]
Rat H4R Rat73-[4]
Mouse H4R Mouse55-[4]

Note: Selectivity is calculated using the higher affinity Ki value of 50 nM for hH4R as a conservative estimate. Older studies on guinea pig ileum indicated dissociation constants (-log KD) of 3.55 for H1R and 4.27 for H2R, suggesting a much lower selectivity in that specific non-human tissue preparation.[6]

Functional Potency Profile

Functional potency is a measure of the concentration of an agonist required to produce 50% of its maximal effect (EC50). It is determined through various functional assays that measure downstream signaling events following receptor activation.

Receptor & Assay Species/System Potency (EC50 / pEC50) Activity Reference(s)
Human H4R (cAMP inhibition) SK-N-MC cellspEC50 = 7.4 (approx. 40 nM)Full Agonist[3][4][5]
Human H4R (Eosinophil shape change) Human Eosinophils360 nMFull Agonist[7]
Mouse H4R (Mast cell migration) Murine BMMCs12,000 nM (12 µM)Agonist[2][7]
Guinea Pig H2R (Contraction) Guinea Pig IleumpEC50 = 5.23 (approx. 5,890 nM)Agonist[6]
Guinea Pig H1R (Contraction) Guinea Pig IleumpEC50 = 4.57 (approx. 26,900 nM)Agonist[6]

Experimental Protocols

The characterization of 4-Methylhistamine's receptor selectivity relies on standardized in vitro pharmacological assays.

Radioligand Binding Assay (Competitive)

This protocol outlines the determination of the inhibitory constant (Ki) of 4-Methylhistamine at a specific histamine receptor subtype.

Objective: To measure the binding affinity of 4-Methylhistamine by its ability to displace a known high-affinity radioligand from the target receptor.

Materials:

  • Cell Membranes: Homogenates from cells stably expressing the human histamine receptor of interest (e.g., HEK293-hH4R).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor (e.g., [³H]histamine for H4R, [³H]mepyramine for H1R).[5][8][9]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM mianserin (B1677119) for H1R).[9]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).[10]

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Preparation: Prepare serial dilutions of 4-Methylhistamine in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of 4-Methylhistamine. Three sets of wells are prepared:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Membranes + Radioligand + Non-specific Binding Control.

    • Competition: Membranes + Radioligand + 4-Methylhistamine dilutions.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 4 hours) to reach binding equilibrium.[9]

  • Separation: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[10]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of 4-Methylhistamine to generate a sigmoidal competition curve.

    • Determine the IC50 value (the concentration of 4-Methylhistamine that displaces 50% of the specific radioligand binding) from the curve using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation (for Gi/o-coupled H4R)

This protocol measures the agonist activity of 4-Methylhistamine at the Gi/o-coupled H4 receptor by quantifying the inhibition of adenylyl cyclase activity.

Objective: To determine the functional potency (EC50) of 4-Methylhistamine at the H4 receptor.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human H4 receptor.[11]

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556).[2][11]

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.[11]

  • Test Compound: this compound.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and BSA.[11]

  • cAMP Detection Kit: HTRF, AlphaScreen, or ELISA-based kits.[11]

Procedure:

  • Cell Culture: Plate the H4R-expressing cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Remove the culture medium and add assay buffer containing the PDE inhibitor (IBMX). Incubate for a short period.

  • Compound Addition: Add serial dilutions of 4-Methylhistamine to the wells, followed immediately by a fixed concentration of forskolin (a concentration that gives a submaximal stimulation of cAMP).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for receptor-mediated inhibition of forskolin-stimulated cAMP production.[11]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the measured cAMP levels (or the detection signal) against the log concentration of 4-Methylhistamine.

    • Fit the data to a sigmoidal dose-response (inhibitor) curve using non-linear regression.

    • The EC50 value is the concentration of 4-Methylhistamine that causes a 50% inhibition of the forskolin-stimulated cAMP response. The pEC50 is the negative logarithm of this value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The differential coupling of histamine receptors to G proteins underlies their distinct physiological effects. 4-Methylhistamine primarily activates the Gi/o pathway via the H4 receptor.

H4R_Signaling cluster_membrane Cell Membrane cluster_ligand cluster_cytoplasm Cytoplasm H4R H4 Receptor G_protein Gi/o Protein (αβγ) H4R->G_protein activates G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4MeH 4-Methylhistamine 4MeH->H4R binds G_alpha_i->AC PLC PLC G_beta_gamma->PLC activates ATP ATP Chemotaxis Chemotaxis, Actin Polymerization PLC->Chemotaxis leads to

Caption: H4 Receptor Signaling Pathway activated by 4-Methylhistamine.

H2R_Signaling cluster_membrane Cell Membrane cluster_ligand cluster_cytoplasm Cytoplasm H2R H2 Receptor G_protein Gs Protein (αβγ) H2R->G_protein activates G_alpha_s Gαs G_protein->G_alpha_s AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts to 4MeH 4-Methylhistamine (weak agonist) 4MeH->H2R binds G_alpha_s->AC PKA Protein Kinase A (PKA) cAMP->PKA activates ATP ATP ATP->AC

Caption: H2 Receptor Signaling Pathway weakly activated by 4-Methylhistamine.

Experimental Workflows

Binding_Assay_Workflow start Start: Prepare Reagents prep Prepare serial dilutions of 4-Methylhistamine start->prep incubate Incubate membranes, radioligand, and test compound to equilibrium prep->incubate filter Rapidly filter to separate bound from free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify bound radioactivity via scintillation counting wash->count analyze Analyze data: Plot competition curve, determine IC50, calculate Ki count->analyze end End: Ki value determined analyze->end

Caption: Workflow for a competitive radioligand binding assay.

cAMP_Assay_Workflow start Start: Plate H4R-expressing cells pre_incubate Pre-incubate cells with PDE inhibitor (IBMX) start->pre_incubate add_compounds Add 4-MeH dilutions and Forskolin pre_incubate->add_compounds incubate Incubate at 37°C (15-30 min) add_compounds->incubate lyse Lyse cells to release intracellular contents incubate->lyse detect Measure cAMP levels (e.g., HTRF, ELISA) lyse->detect analyze Analyze data: Plot dose-response curve, determine EC50/pEC50 detect->analyze end End: EC50 value determined analyze->end

Caption: Workflow for a Gi/o-coupled cAMP functional assay.

Conclusion

This compound is a potent agonist for the histamine H4 receptor, demonstrating high affinity and over 100-fold selectivity against the H1, H2, and H3 receptor subtypes in recombinant human systems.[1][3][5] This selectivity profile has established it as an indispensable pharmacological tool for investigating the roles of the H4 receptor in immune cell chemotaxis, cytokine release, and the pathogenesis of inflammatory and allergic conditions.[2][12][13] While it exhibits weak activity at the H2 receptor, particularly in some tissue preparations, its primary utility in modern pharmacology is as a selective H4R probe.[6][12] The standardized binding and functional assay protocols detailed herein provide a robust framework for the continued characterization of this and other selective histamine receptor ligands in drug discovery and development.

References

4-Methylhistamine Hydrochloride: A Technical Guide to its H4 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of 4-Methylhistamine hydrochloride for the histamine (B1213489) H4 receptor (H4R). 4-Methylhistamine is a potent and selective agonist for this receptor, making it a valuable tool for research into the physiological and pathophysiological roles of the H4R in conditions such as inflammation, immune responses, and cancer.[1][2] This document details quantitative binding data, experimental methodologies, and the associated signaling pathways.

Quantitative Binding and Functional Affinity Data

This compound exhibits a high affinity for the human histamine H4 receptor. The following table summarizes the key quantitative metrics from various studies.

ParameterValueSpecies/Cell LineCommentsReference
Ki 50 nMHuman H4RKi (inhibition constant) determined by radioligand binding assay.[1][2][3][4][5]
Ki 7.0 ± 1.2 nMHuman H4R expressed in HEK-293 cellsDetermined by [3H]histamine binding.[6][7]
pEC50 7.4 ± 0.1Human H4R expressed in SK-N-MC cellspEC50 (negative logarithm of the half maximal effective concentration) for receptor activation.[1][2][4][5]
Selectivity >100-foldHuman H4R vs. H1R, H2R, H3RDemonstrates high selectivity for the H4 receptor subtype.[1][2][4][5]
EC50 39.8 nMHuman H4R in SK-N-MC cellsFor inhibition of forskolin-induced CRE-β-galactosidase activity.[3]
EC50 0.36 µMEosinophilsFor inducing a change in cell shape.[3]
EC50 12 µMMurine bone marrow mast cellsFor stimulating cell migration.[3]

Experimental Protocols

The binding affinity and functional activity of 4-Methylhistamine at the H4 receptor are determined through various in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound (4-Methylhistamine) by measuring its ability to displace a radiolabeled ligand from the H4 receptor.

1. Membrane Preparation:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human H4 receptor are commonly used.

  • Harvesting: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: The homogenate is centrifuged at low speed to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

  • Resuspension: The membrane pellet is washed and resuspended in an appropriate assay buffer. A sample is taken for protein quantification (e.g., BCA assay).

2. Binding Reaction:

  • Reaction Mixture: The assay is typically performed in a 96-well plate with a final volume of 250 µL. Each well contains:

    • Membrane preparation (e.g., 10-20 µg of protein).

    • A fixed concentration of radioligand (e.g., 10 nM [3H]histamine).

    • Varying concentrations of unlabeled 4-Methylhistamine.

  • Incubation: The plate is incubated (e.g., for 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.

3. Separation and Detection:

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI). This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • Specific Binding: This is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled H4R ligand) from the total binding.

  • IC50 Determination: The concentration of 4-Methylhistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis.

  • Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Response Element (CRE) Luciferase Reporter Gene Assay

This functional assay measures the ability of an agonist to activate the H4 receptor, which is coupled to a Gi/o protein, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

1. Cell Culture and Transfection:

  • Cell Line: HEK-293T cells are commonly used.

  • Transfection: Cells are stably co-transfected with two plasmids: one encoding the human H4 receptor and another containing a luciferase reporter gene under the control of a cAMP response element (CRE).

2. Assay Procedure:

  • Cell Seeding: The stably transfected cells are seeded into 96-well plates.

  • Stimulation: The cells are first stimulated with forskolin, an adenylyl cyclase activator, to increase intracellular cAMP levels and, consequently, luciferase expression.

  • Agonist Treatment: Varying concentrations of 4-Methylhistamine are added to the wells.

  • Incubation: The plates are incubated for a defined period (e.g., 4-6 hours) to allow for changes in luciferase gene expression.

3. Luminescence Detection:

  • Cell Lysis: The cells are lysed to release the luciferase enzyme.

  • Substrate Addition: A luciferase substrate (e.g., luciferin) is added to the lysate.

  • Measurement: The resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

4. Data Analysis:

  • Inhibition Curve: The ability of 4-Methylhistamine to inhibit forskolin-induced luciferase activity is plotted against its concentration.

  • EC50 Determination: The concentration of 4-Methylhistamine that produces 50% of the maximal inhibition (EC50) is determined from the dose-response curve.

Signaling Pathways and Visualizations

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3] Activation of the H4R by an agonist like 4-Methylhistamine initiates a signaling cascade that leads to various cellular responses.

H4 Receptor Gαi/o Signaling Pathway

Upon binding of 4-Methylhistamine, the H4 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The activated Gαi/o subunit dissociates from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3] The Gβγ subunit can modulate other effectors, such as phospholipase C (PLC), leading to downstream signaling events like actin polymerization, which is involved in cell migration and chemotaxis.[8]

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_agonist cluster_intracellular Intracellular H4R H4 Receptor G_protein Gi/o Protein (αβγ) H4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha Gαi/o (active) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma agonist 4-Methylhistamine agonist->H4R Binds G_alpha->AC Inhibits PLC PLC G_beta_gamma->PLC Activates PKA PKA cAMP->PKA Activates cellular_response Cellular Response (e.g., Chemotaxis) PKA->cellular_response PLC->cellular_response Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Membranes from H4R-expressing cells incubation Incubate Membranes, Radioligand, and 4-Methylhistamine prep_membranes->incubation prep_ligands Prepare Radioligand ([3H]histamine) and 4-Methylhistamine dilutions prep_ligands->incubation filtration Rapid Filtration to separate bound from free radioligand incubation->filtration counting Liquid Scintillation Counting to measure radioactivity filtration->counting analysis Calculate Specific Binding, Determine IC50, and Calculate Ki counting->analysis CRE_Luciferase_Logic start HEK-293T cells with H4R and CRE-Luciferase stimulate_forskolin Stimulate with Forskolin start->stimulate_forskolin add_agonist Add 4-Methylhistamine start->add_agonist cAMP_increase [cAMP] increases stimulate_forskolin->cAMP_increase H4R_activation H4R Activation add_agonist->H4R_activation luciferase_expression Luciferase Expression cAMP_increase->luciferase_expression cAMP_decrease [cAMP] decreases H4R_activation->cAMP_decrease cAMP_decrease->luciferase_expression Inhibits measure_luminescence Measure Luminescence luciferase_expression->measure_luminescence

References

structure of 4-Methylhistamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methylhistamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. This technical guide provides a comprehensive overview of the structure, pharmacology, and signaling pathways associated with this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of this important research compound.

Chemical Structure and Properties

4-Methylhistamine is an imidazole (B134444) derivative with a methyl group at the 4-position of the imidazole ring and an ethylamine (B1201723) side chain. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Chemical Structure:

Figure 1: Chemical structure of 4-Methylhistamine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-(4-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride (B599025)[1]
CAS Number 36376-47-3[2][3][4][5][6]
Molecular Formula C₆H₁₁N₃ · 2HCl[1][2][4][5]
Molecular Weight 198.1 g/mol [1][2][4][5]
Appearance Off-white to light brown solid[7][8]
Solubility Soluble in water (up to 50 mM), DMSO (20 mg/mL), PBS (pH 7.2, 10 mg/mL), and Ethanol (1 mg/mL)[2][3][4][6]
SMILES Cl.Cl.CC1=C(CCN)NC=N1[3]
InChI InChI=1S/C6H11N3.2ClH/c1-5-6(2-3-7)9-4-8-5;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H[1][2][5]
InChIKey BVJIXYJOFWYOBL-UHFFFAOYSA-N[2][3][5]

Spectroscopic and Analytical Data

While detailed spectra are not publicly available, certificates of analysis from commercial suppliers confirm the using 1H NMR and LCMS.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is consistent with the chemical .[8]

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LCMS) confirms the molecular weight of the compound.[8] A plausible fragmentation pattern for the parent molecule (4-Methylhistamine, M.W. 125.17) in mass spectrometry would involve cleavage of the ethylamine side chain.

Synthesis

Pharmacology

4-Methylhistamine is a potent and selective agonist of the histamine H4 receptor.[3][5][7] Its high affinity and selectivity make it an invaluable tool for studying the physiological and pathological roles of the H4 receptor.

Receptor Binding and Functional Activity

The pharmacological profile of 4-Methylhistamine has been characterized through various in vitro assays. Key quantitative data are summarized in Table 2.

Table 2: Pharmacological Data for 4-Methylhistamine

ParameterSpeciesValueAssay TypeReference(s)
Ki Human H4R50 nMRadioligand Binding Assay[2][5]
Human H4R7 nMRadioligand Binding Assay[4]
Rat H4R73 nMRadioligand Binding Assay[7][9]
Mouse H4R55 nMRadioligand Binding Assay[7][9]
pEC50 Human H4R7.4 ± 0.1Functional Assay[5][7][9]
Rat H4R5.6 ± 0.1Functional Assay[7][9]
Mouse H4R5.8 ± 0.1Functional Assay[7][9]
EC50 Human H4R39.8 nMCRE-β-galactosidase Activity[2][5]
Eosinophil Shape Change--[2][5]
Mast Cell Migration-12 µM-

4-Methylhistamine displays over 100-fold selectivity for the human H4 receptor compared to other histamine receptor subtypes (H1R, H2R, and H3R).[2][3][5][7]

Signaling Pathways

The histamine H4 receptor is a Gαi/o-coupled receptor. Activation of H4R by 4-Methylhistamine initiates a cascade of intracellular signaling events.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 4_MeH 4-Methylhistamine H4R H4 Receptor 4_MeH->H4R Binds and Activates Gi_o Gαi/o H4R->Gi_o Activates JAK_STAT JAK/STAT Pathway H4R->JAK_STAT Downstream Signaling AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C Gi_o->PLC Activates cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ IP3->Ca2 Increases Intracellular NFkB NF-κB Activation Ca2->NFkB JAK_STAT->NFkB

Figure 2: H4 Receptor Signaling Pathway Activated by 4-Methylhistamine.

Activation of the H4 receptor by 4-Methylhistamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][5] It also activates phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium.[10] Furthermore, studies have implicated H4R activation in the modulation of the JAK/STAT signaling pathway and subsequent NF-κB activation, which are critical in inflammatory responses.[7]

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of 4-Methylhistamine to the H4 receptor.

binding_assay_workflow start Start prepare_membranes Prepare cell membranes expressing H4 receptors start->prepare_membranes incubation Incubate membranes with radioligand ([³H]histamine) and varying concentrations of 4-Methylhistamine prepare_membranes->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Analyze data to determine Ki value quantification->analysis end End analysis->end

Figure 3: Workflow for a Radioligand Binding Assay.

Protocol Outline:

  • Membrane Preparation: Homogenize cells or tissues expressing the H4 receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]histamine) and a range of concentrations of unlabeled 4-Methylhistamine.

  • Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand, typically by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined and converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of 4-Methylhistamine to elicit an increase in intracellular calcium concentration following H4 receptor activation.

Protocol Outline:

  • Cell Culture: Culture cells endogenously or recombinantly expressing the H4 receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: Add varying concentrations of 4-Methylhistamine to the cells.

  • Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

In Vivo Murine Model of Allergic Asthma

This model is used to evaluate the in vivo effects of 4-Methylhistamine on airway inflammation and hyperresponsiveness.

Protocol Outline:

  • Sensitization: Sensitize mice to an allergen (e.g., ovalbumin or house dust mite extract) via intraperitoneal injections or intranasal administration.

  • Challenge: Subsequently challenge the sensitized mice with the same allergen, typically via inhalation, to induce an asthmatic phenotype.

  • Treatment: Administer 4-Methylhistamine (e.g., via intratracheal or intraperitoneal routes) at a specified dose and time relative to the allergen challenge.[5]

  • Assessment: Evaluate various asthma-related parameters, such as airway hyperresponsiveness to methacholine, inflammatory cell infiltration in bronchoalveolar lavage fluid, and cytokine levels in lung tissue.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the histamine H4 receptor. Its high potency and selectivity have enabled significant advancements in understanding the role of H4R in health and disease, particularly in the context of inflammation and immunity. The data and methodologies presented in this guide are intended to support further research and development efforts targeting the H4 receptor for therapeutic intervention.

References

4-Methylhistamine Hydrochloride: A Tale of Two Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of a Key Histamine (B1213489) Receptor Agonist

Abstract

4-Methylhistamine (B1206604) hydrochloride, a seemingly simple methylated derivative of histamine, holds a significant and somewhat dichotomous place in the history of pharmacology. Initially instrumental in the revolutionary discovery and characterization of the histamine H₂ receptor in the 1970s, it was later "rediscovered" as the first potent and selective agonist for the then-newly identified H₄ receptor in the early 2000s. This technical guide will provide a comprehensive overview of the discovery, synthesis, and evolving pharmacological understanding of 4-methylhistamine, offering researchers, scientists, and drug development professionals a detailed account of its journey from a tool for understanding gastric acid secretion to a probe for exploring the immunomodulatory roles of the H₄ receptor.

The Early History: A Key to Unlocking the Histamine H₂ Receptor

The story of 4-methylhistamine is intrinsically linked to the quest to understand the diverse physiological effects of histamine. By the mid-20th century, it was clear that traditional antihistamines (H₁ antagonists) could block some of histamine's effects, such as smooth muscle contraction, but not others, notably the stimulation of gastric acid secretion. This led Sir James Black and his colleagues to hypothesize the existence of a second type of histamine receptor.

Their research involved the synthesis and pharmacological evaluation of a series of histamine analogues. Among these was 4-methylhistamine. In their seminal 1972 paper in Nature, which defined and proposed the antagonism of histamine H₂-receptors, the groundwork was laid for demonstrating the utility of such compounds. While this initial paper focused on the antagonist burimamide, the preceding and concurrent work on agonists was crucial.

A subsequent paper by Durant et al. in 1976 detailed the synthesis and H₁/H₂ agonist activities of various methylhistamines. This work demonstrated that 4-methylhistamine was a potent stimulant of gastric acid secretion (an H₂-mediated response) with weak activity at H₁ receptors. This selectivity was pivotal in solidifying the concept of distinct histamine receptor subtypes and provided a critical pharmacological tool for the investigation of the newly discovered H₂ receptor.

Early Synthesis of 4-Methylhistamine

The 1976 publication by Durant et al. provides a method for the synthesis of 4-methylhistamine. The general approach involved the construction of the imidazole (B134444) ring followed by the addition of the ethylamine (B1201723) side chain.

Experimental Protocol: Synthesis of 4-Methylhistamine (based on Durant et al., 1976)

A detailed, step-by-step protocol from the original paper is not fully elaborated in the abstract. However, the paper describes new methods for the synthesis of various methylhistamines. A common synthetic route for such compounds during that era would involve:

  • Formation of the Imidazole Ring: Starting from a suitable precursor, such as an alpha-aminoketone, and reacting it with a source of the remaining ring atoms (e.g., formamidine) to construct the 4-methylimidazole (B133652) core.

  • Introduction of the Ethylamine Side Chain: This could be achieved through various methods, such as a Mannich reaction on the imidazole ring to introduce a functionalized side chain, which is then converted to the primary amine.

  • Purification and Salt Formation: The final compound would be purified, likely by crystallization, and converted to its hydrochloride salt for improved stability and solubility.

Pharmacological Characterization as an H₂ Receptor Agonist

The key experiments that established 4-methylhistamine as an H₂ agonist involved in vitro and in vivo assays to measure histamine-like activity at different tissues.

Experimental Protocol: Guinea Pig Ileum Contraction (H₁ Receptor Assay)

  • Tissue Preparation: A segment of the terminal ileum from a guinea pig is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a 95% O₂/5% CO₂ mixture.

  • Contraction Measurement: The tissue is connected to an isotonic transducer to record contractions.

  • Drug Application: Cumulative concentrations of histamine and 4-methylhistamine are added to the organ bath, and the resulting contractions are measured.

  • Data Analysis: The potency of 4-methylhistamine is compared to that of histamine to determine its relative H₁ agonist activity.

Experimental Protocol: Rat Gastric Acid Secretion (H₂ Receptor Assay)

  • Animal Model: Anesthetized rats are used, with the stomach perfused with saline.

  • Measurement of Acid Secretion: The pH of the perfusate is continuously monitored.

  • Drug Administration: Histamine and 4-methylhistamine are administered intravenously.

  • Data Analysis: The dose-dependent increase in gastric acid secretion (decrease in pH) is measured and compared between the two compounds to determine the relative H₂ agonist potency.

Quantitative Data: H₁ vs. H₂ Receptor Agonist Activity

The following table summarizes the relative potencies of histamine and 4-methylhistamine at H₁ and H₂ receptors as established in these early studies.

CompoundH₁ Agonist Potency (Guinea Pig Ileum) (Histamine = 100)H₂ Agonist Potency (Rat Gastric Acid Secretion) (Histamine = 100)
Histamine100100
4-Methylhistamine~1~40

Data are approximations based on descriptions in the literature of weak H₁ and potent H₂ agonist activity.

H2_Receptor_Signaling 4MeH 4-Methylhistamine H2R H₂ Receptor 4MeH->H2R Gs Gαs H2R->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump phosphorylates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion leads to

The Modern Era: Rediscovery as a Selective H₄ Receptor Agonist

For several decades, 4-methylhistamine remained a well-established, albeit somewhat niche, tool for studying H₂ receptors. However, the discovery of a fourth histamine receptor, the H₄ receptor, in the early 2000s, opened a new chapter in the story of this compound. The H₄ receptor was found to be primarily expressed on cells of the immune system and was implicated in inflammatory responses.

In 2005, Lim et al. published a pivotal paper in the Journal of Pharmacology and Experimental Therapeutics that systematically evaluated a range of known histaminergic ligands for their activity at the newly cloned human H₄ receptor. Their findings were surprising and significant: 4-methylhistamine was identified as a high-affinity and selective agonist for the H₄ receptor. This "rediscovery" provided the scientific community with the first potent and selective tool to probe the function of the H₄ receptor, accelerating research into its role in health and disease.

Pharmacological Characterization as an H₄ Receptor Agonist

The characterization of 4-methylhistamine's activity at the H₄ receptor involved radioligand binding assays and functional assays to determine its affinity and efficacy.

Experimental Protocol: Radioligand Binding Assay (from Lim et al., 2005)

  • Cell Lines: HEK-293 cells stably transfected with the human H₄ receptor were used.

  • Radioligand: [³H]histamine was used as the radiolabeled ligand.

  • Assay Conditions: Cell membranes were incubated with a fixed concentration of [³H]histamine and varying concentrations of 4-methylhistamine.

  • Data Analysis: The displacement of [³H]histamine by 4-methylhistamine was measured, and the inhibition constant (Ki) was calculated to determine the binding affinity. Similar experiments were performed with cells expressing H₁, H₂, and H₃ receptors to assess selectivity.

Experimental Protocol: [³⁵S]GTPγS Binding Assay (Functional Assay)

  • Principle: This assay measures the activation of G-proteins, a key step in GPCR signaling.

  • Assay Conditions: Membranes from H₄ receptor-expressing cells were incubated with varying concentrations of 4-methylhistamine in the presence of [³⁵S]GTPγS.

  • Data Analysis: The amount of [³⁵S]GTPγS bound to the G-proteins was quantified, and the concentration of 4-methylhistamine that produced 50% of the maximal response (EC₅₀) was determined.

Quantitative Data: H₄ Receptor Affinity and Selectivity

The study by Lim et al. (2005) provided detailed quantitative data on the affinity and selectivity of 4-methylhistamine for the human histamine receptors.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (pEC₅₀)Selectivity vs. H₄ Receptor (> fold)
H₁>100,000->2000
H₂~7,900-~158
H₃~5,600-~112
H₄507.41

H4_Receptor_Signaling 4MeH 4-Methylhistamine H4R H₄ Receptor 4MeH->H4R Gi_Go Gαi/o H4R->Gi_Go activates Cytokine Cytokine Release H4R->Cytokine can lead to AC_inhibition Inhibition of Adenylate Cyclase Gi_Go->AC_inhibition leads to Calcium Ca²⁺ Mobilization Gi_Go->Calcium leads to Chemotaxis Chemotaxis Calcium->Chemotaxis induces

Conclusion: A Versatile Tool in Pharmacology

The history of 4-methylhistamine hydrochloride is a compelling example of how a single molecule can play a pivotal role in different eras of pharmacological discovery. Its initial importance in defining the H₂ receptor paved the way for the development of H₂ antagonists, a class of drugs that revolutionized the treatment of peptic ulcers. Decades later, its rediscovery as a selective H₄ agonist has been instrumental in advancing our understanding of the role of histamine in the immune system and inflammation. 4-Methylhistamine continues to be an invaluable tool for researchers, demonstrating that even seemingly well-understood compounds can hold surprising new potential as our knowledge of biological systems expands.

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylhistamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine hydrochloride is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin.[1] Its selectivity makes it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the H4 receptor in inflammatory diseases, autoimmune disorders, and cancer.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary signaling pathway.

Core Physicochemical Properties

PropertyValueSource
Chemical Name 4-methyl-1H-imidazole-5-ethanamine, dihydrochloride[2]
Molecular Formula C₆H₁₁N₃ · 2HCl
Molecular Weight 198.09 g/mol
CAS Number 36376-47-3
Appearance Solid[2][3]
Solubility Water: Soluble to 50 mM DMSO: 20 mg/mL[2] Ethanol: 1 mg/mL[2] PBS (pH 7.2): 10 mg/mL[2]Multiple
Melting Point Not explicitly reported, but it is a solid at standard conditions.
pKa Not experimentally determined. Predicted values for similar imidazole-containing compounds suggest pKa values for the imidazole (B134444) ring nitrogen and the primary amine.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for quality control and further research. Below are generalized protocols that can be adapted for this compound.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if sample is not a fine powder)

  • Thermometer

Procedure:

  • Ensure the this compound sample is completely dry.

  • If necessary, finely powder a small amount of the sample using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample has melted (T2).

  • The melting point is reported as the range T1-T2.

Determination of pKa by ¹H NMR Spectroscopy

The pKa values of a molecule are essential for understanding its ionization state at different pH values, which influences its solubility, membrane permeability, and receptor binding.

Principle: The chemical shifts of protons adjacent to an ionizable group are sensitive to changes in pH. By monitoring these chemical shifts over a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.

Apparatus:

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • NMR tubes

  • pH meter

  • Deuterated water (D₂O)

  • Standard acid (e.g., DCl in D₂O) and base (e.g., NaOD in D₂O) solutions

Procedure:

  • Dissolve a known concentration of this compound in D₂O.

  • Adjust the initial pD (the pH in D₂O) to a low value (e.g., pD 1-2) using a standard solution of DCl.

  • Acquire a ¹H NMR spectrum of the sample.

  • Incrementally add a standard solution of NaOD to increase the pD in steps (e.g., 0.5 pD units).

  • Record the pD and acquire a ¹H NMR spectrum at each step over a wide pD range (e.g., pD 1-12).

  • Identify the proton signals in the NMR spectra that show significant chemical shift changes with varying pD. These are typically the protons on the imidazole ring and the ethylamine (B1201723) side chain.

  • Plot the chemical shift (δ) of these protons as a function of pD.

  • The resulting data will form a sigmoidal curve. The pKa value corresponds to the pD at the inflection point of this curve. Multiple pKa values may be observed corresponding to the different ionizable groups.

Signaling Pathways and Experimental Workflows

As a selective H4 receptor agonist, this compound initiates a cascade of intracellular events upon binding to its target. Understanding these pathways is fundamental to elucidating its biological effects.

4-Methylhistamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor that primarily couples to the Gαi/o subunit. Activation of the H4 receptor by 4-Methylhistamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate other downstream effectors, such as phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Furthermore, H4 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.

H4R_Signaling 4-MH 4-Methylhistamine hydrochloride H4R Histamine H4 Receptor (GPCR) 4-MH->H4R Binds G_protein Gαi/oβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->Response Ca2 ↑ [Ca²⁺]i PLC->Ca2 Ca2->Response MAPK->Response

H4 Receptor Signaling Cascade
Experimental Workflow: Mast Cell Chemotaxis Assay

A common application of this compound is to study its effect on the migration of immune cells, such as mast cells.[4]

Objective: To determine the chemotactic effect of this compound on a mast cell line.

Chemotaxis_Workflow A 1. Cell Culture - Culture mast cells (e.g., BMMCs) - Starve cells to reduce basal activity B 2. Prepare Chemotaxis Chamber - Place insert with a porous membrane (e.g., 8 µm pores) into a well A->B C 3. Add Chemoattractant - Add 4-Methylhistamine HCl (test) or control medium to the lower chamber B->C D 4. Add Cells - Add mast cell suspension to the upper chamber (insert) C->D E 5. Incubation - Incubate for 2-4 hours at 37°C, 5% CO₂ D->E F 6. Cell Staining & Quantification - Remove non-migrated cells - Stain migrated cells on the underside of the membrane (e.g., with Crystal Violet) E->F G 7. Analysis - Elute stain and measure absorbance or count cells under a microscope F->G

Mast Cell Chemotaxis Assay Workflow

Conclusion

This compound is a critical pharmacological tool for the study of the histamine H4 receptor. This guide has provided a detailed overview of its known physicochemical properties and has outlined standardized experimental protocols for the determination of key parameters. The visualization of its primary signaling pathway and a typical experimental workflow provides a practical framework for researchers in the fields of immunology, pharmacology, and drug development. Further characterization of properties such as its precise melting point and pKa values will serve to enhance its utility as a reference compound in scientific research.

References

4-Methylhistamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 36376-47-3

This technical guide provides an in-depth overview of 4-Methylhistamine (B1206604) hydrochloride, a potent and selective histamine (B1213489) H4 receptor (H4R) agonist. It is intended for researchers, scientists, and drug development professionals, offering comprehensive data, detailed experimental protocols, and visualizations of its core signaling pathways.

Core Compound Information

4-Methylhistamine hydrochloride is a synthetic derivative of histamine that has been instrumental in characterizing the physiological and pathophysiological roles of the H4 receptor. Its high selectivity makes it a valuable tool for investigating H4R-mediated processes in inflammation, immunity, and beyond.

Chemical and Physical Properties
PropertyValue
Formal Name 4-methyl-1H-imidazole-5-ethanamine, dihydrochloride[1]
Molecular Formula C₆H₁₁N₃ · 2HCl[1]
Molecular Weight 198.1 g/mol [1]
Purity ≥98%[2]
Formulation A solid[1]
Solubility DMSO: 20 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): 10 mg/mL[1][3]
SMILES NCCC1=C(C)NC=N1.Cl.Cl[1]
InChI Key BVJIXYJOFWYOBL-UHFFFAOYSA-N[1]
Biological Activity and Selectivity

4-Methylhistamine is a potent agonist for the histamine H4 receptor, exhibiting over 100-fold selectivity for this receptor subtype compared to H1, H2, and H3 receptors.[1][4] This selectivity has been demonstrated through radioligand binding assays and functional studies.[5]

Receptor SubtypeSpeciesAssay TypeValue (nM)
H4 Receptor (Ki) HumanRadioligand Binding50[1][6]
H4 Receptor (Ki) HumanRadioligand Binding7
H4 Receptor (Ki) RatRadioligand Binding73[7]
H4 Receptor (Ki) MouseRadioligand Binding55[7]
H4 Receptor (pEC50) HumanFunctional Assay7.4[6][7]
H4 Receptor (EC50) HumanCRE-β-gal Assay39.8[1]

Signaling Pathways

Activation of the H4 receptor by this compound initiates a cascade of intracellular signaling events, primarily through its coupling to Gαi/o G-proteins.[8][9] This leads to the modulation of several key downstream pathways, including the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, as well as the activation of the NF-κB, JAK/STAT, and MAPK/ERK pathways.

H4 Receptor-Gαi/o Signaling Cascade

H4R_Gai_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 4-MH 4-Methylhistamine H4R H4 Receptor 4-MH->H4R Binds G_protein Gαi/oβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts

Downstream NF-κB, JAK/STAT, and MAPK/ERK Pathways

Downstream_Signaling cluster_receptor Receptor Activation cluster_nucleus Nucleus 4-MH_H4R 4-Methylhistamine - H4R Complex IKK IKK 4-MH_H4R->IKK JAK1 JAK1 4-MH_H4R->JAK1 PI3K PI3K 4-MH_H4R->PI3K Ras Ras 4-MH_H4R->Ras Gene_Expression Gene Expression (Cytokines, Chemokines) IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Inhibits Degradation Degradation IkB->Degradation NFkB_active NFkB_active NFkB->NFkB_active Translocates to Nucleus NFkB_active->Gene_Expression STAT3 STAT3 JAK1->STAT3 Phosphorylates STAT3_p STAT3_p STAT3->STAT3_p STAT3_p->Gene_Expression Akt Akt PI3K->Akt Activates Akt_p Akt_p Akt->Akt_p Akt_p->NFkB_active Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates ERK_p ERK_p ERK->ERK_p ERK_p->Gene_Expression

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments frequently conducted with this compound.

Western Blotting for ERK and Akt Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 and Akt in human mast cells following stimulation with this compound.[10]

Experimental Workflow:

Western_Blot_Workflow Cell_Culture 1. Mast Cell Culture (1x10^6 cells) Stimulation 2. Stimulation with 4-Methylhistamine (10 µM) Cell_Culture->Stimulation Lysis 3. Cell Lysis Stimulation->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody (p-ERK/p-Akt) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Stripping 11. Stripping Detection->Stripping Reprobing 12. Reprobing (Total ERK/Akt) Stripping->Reprobing

Methodology:

  • Cell Culture and Stimulation: Culture human mast cells (e.g., HMC-1, LAD-2) to a density of 1 x 10⁶ cells/mL. Stimulate the cells with 10 µM this compound for various time points (e.g., 0, 1, 3, 10, 30 minutes).[10]

  • Cell Lysis: Pellet the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) or phosphorylated Akt (p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total ERK1/2 and total Akt to confirm equal protein loading.

Flow Cytometry for NF-κB Activation in B Cells

This protocol outlines the procedure for measuring the expression of the p65 subunit of NF-κB in murine splenic B cells following in vivo treatment with this compound in an experimental autoimmune encephalomyelitis (EAE) model.[11][12]

Methodology:

  • In Vivo Treatment: Treat EAE-induced mice with this compound (30 mg/kg/day, intraperitoneal administration) or vehicle control.[11][12]

  • Spleen Cell Isolation: At the end of the treatment period, euthanize the mice and isolate the spleens. Prepare a single-cell suspension of splenocytes.

  • Surface Staining: Stain the splenocytes with fluorescently labeled antibodies against B cell surface markers, such as CD19 and CXCR5.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit.

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against the p65 subunit of NF-κB.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the CD19+ and CXCR5+ B cell populations and analyze the expression of NF-κB p65 within these populations.[11]

Mast Cell Chemotaxis Assay

This assay measures the ability of this compound to induce the migration of mast cells.

Methodology:

  • Cell Preparation: Culture murine bone marrow-derived mast cells (BMMCs).

  • Assay Setup: Use a modified Boyden chamber assay with a polycarbonate membrane (e.g., 8 µm pore size).

  • Chemoattractant: Add varying concentrations of this compound to the lower chamber.

  • Cell Seeding: Place the BMMCs in the upper chamber.

  • Incubation: Incubate the chamber for 3-4 hours at 37°C in a humidified incubator.

  • Analysis: After incubation, fix and stain the membrane. Count the number of cells that have migrated to the lower side of the membrane. The EC50 for murine bone marrow mast cell migration stimulated by 4-Methylhistamine is approximately 12 µM.[1]

In Vivo Applications

This compound has been utilized in various animal models to investigate the role of the H4 receptor in disease.

Allergic Asthma Model

In a murine model of allergic asthma, intratracheal administration of 4-Methylhistamine (10 µ g/animal ) has been shown to reduce airway resistance and inflammation.[1][3] This effect is associated with an increase in the number of CD4+CD25+FoxP3+ regulatory T cells.[1]

Psoriasis Model

In a mouse model of imiquimod-induced psoriasis, intraperitoneal administration of 4-Methylhistamine (20-40 mg/kg, once daily for 10 days) attenuates psoriasis-like skin inflammation.[6][13] This is characterized by reduced epidermal hyperplasia, hyperkeratosis, and lymphocyte infiltration, along with an increase in regulatory T cells.[1][13]

Conclusion

This compound is an indispensable pharmacological tool for the study of the histamine H4 receptor. Its high potency and selectivity allow for the precise investigation of H4R-mediated signaling and its implications in various physiological and pathological processes. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to explore the multifaceted roles of the H4 receptor in health and disease.

References

biological functions of histamine H4 receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Functions of the Histamine (B1213489) H4 Receptor

Introduction

The histamine H4 receptor (H4R) is the most recently identified member of the histamine receptor family, a group of G protein-coupled receptors (GPCRs) that mediate the diverse physiological and pathological effects of histamine.[1][2] Discovered in the early 2000s, the H4R has emerged as a critical regulator of the immune system, distinguishing itself from the H1, H2, and H3 receptors through its primary expression on cells of hematopoietic origin and its unique functional profile.[3][4][5] Its profound involvement in inflammatory cell chemotaxis and cytokine modulation has positioned the H4R as a highly attractive therapeutic target for a range of inflammatory, allergic, and autoimmune disorders, including atopic dermatitis, pruritus, asthma, and allergic rhinitis.[3][6][7] This guide provides a detailed examination of the H4R's molecular biology, signaling pathways, pharmacology, and key biological functions, supplemented with experimental methodologies for its study.

Molecular Biology and Signaling Pathways

The H4R is a class A GPCR that primarily couples to the Gi/o family of G proteins.[8][9][10] Ligand activation of the H4R initiates a cascade of intracellular events that are central to its immunomodulatory functions. The signaling can be broadly categorized into G protein-dependent and G protein-independent (β-arrestin-mediated) pathways.

G Protein-Dependent Signaling

The canonical signaling pathway for the H4R involves the activation of heterotrimeric Gi/o proteins.

  • Gαi/o Subunit Activity: Upon agonist binding, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10][11]

  • Gβγ Subunit Activity: The liberated Gβγ dimer activates downstream effectors, most notably Phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[11]

  • MAPK Activation: Both Gαi/o and Gβγ subunits can contribute to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, influencing gene expression and other cellular processes.[10][11][12]

β-Arrestin-Mediated Signaling and Regulation

Beyond classical G protein signaling, the H4R is also regulated by β-arrestins, which mediate receptor desensitization, internalization, and G protein-independent signaling.

  • Desensitization: Following agonist activation, the H4R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation enhances the binding affinity of β-arrestin proteins to the receptor.[13]

  • Internalization: The binding of β-arrestin sterically hinders further G protein coupling, effectively desensitizing the receptor. It also acts as an adaptor protein, linking the H4R to the endocytic machinery (e.g., clathrin), leading to its internalization from the cell surface.[13]

  • Biased Agonism: Some H4R ligands exhibit "biased agonism," preferentially activating one pathway over another. The well-characterized antagonist JNJ7777120, for instance, has been shown to function as a biased agonist by recruiting β-arrestin without activating G protein pathways.[9][14][15]

H4R_Signaling cluster_membrane Plasma Membrane cluster_g_protein Gi/o Protein cluster_downstream Downstream Effectors cluster_arrestin β-Arrestin Pathway H4R Histamine H4 Receptor (H4R) G_alpha Gαi/o H4R->G_alpha activates G_beta_gamma Gβγ H4R->G_beta_gamma activates GRK GRK H4R->GRK Histamine Histamine Histamine->H4R binds AC Adenylyl Cyclase (AC) G_alpha->AC inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC activates MAPK MAPK Activation G_beta_gamma->MAPK cAMP ↓ cAMP AC->cAMP Ca_Mobilization ↑ Intracellular Ca²⁺ PLC->Ca_Mobilization H4R_P P-H4R GRK->H4R_P phosphorylates beta_Arrestin β-Arrestin H4R_P->beta_Arrestin recruits beta_Arrestin->MAPK signals Internalization Internalization/ Desensitization beta_Arrestin->Internalization

Canonical Gi/o and β-Arrestin signaling pathways of the Histamine H4 Receptor.

Pharmacology and Ligand Interactions

The development of selective agonists and antagonists has been crucial for elucidating the functions of the H4R. These pharmacological tools have enabled detailed in vitro and in vivo studies. Below is a summary of key ligands and their reported potencies.

LigandLigand TypeSpecies / Assay SystemAffinity (Ki) / Potency (EC50/IC50)Reference
HistamineEndogenous AgonistHuman Eosinophils / ChemotaxisEC50: 83 nM[16]
HistamineEndogenous AgonistHuman Monocytes / IL-12p70 ↓pEC50: 6.9[17]
4-MethylhistamineSelective AgonistHuman H4R / cAMP InhibitionKi: 7.0 nM[18]
4-MethylhistamineSelective AgonistHuman Monocytes / IL-12p70 ↓pEC50: 6.7[17]
VUF 8430AgonistHuman H4RFull Agonist[19]
JNJ 7777120Selective AntagonistHuman Eosinophils / ChemotaxisIC50: ~20 nM[16]
JNJ 39758979Selective AntagonistHuman Clinical StudiesEffective in Pruritus[6][7]
ToreforantSelective AntagonistHuman Clinical StudiesTested in Arthritis, Asthma, Psoriasis[6][20]

Biological Functions and Cellular Roles

The H4R is predominantly expressed on immune cells, where it orchestrates key aspects of the inflammatory response.[3]

Chemotaxis

A primary function of the H4R is to direct the migration of immune cells to sites of inflammation. H4R activation is a potent chemoattractant for:

  • Eosinophils: Histamine induces robust eosinophil migration via the H4R, a critical event in allergic inflammation.[3][4][16]

  • Mast Cells: The H4R mediates mast cell chemotaxis, allowing for the accumulation of these key effector cells in tissues, thereby amplifying histamine-mediated immune responses.[3][4][21]

  • Dendritic Cells (DCs) and T-cells: H4R activation also contributes to the migration and function of DCs and T-cells, linking innate and adaptive immunity.[3]

Modulation of Cytokine and Chemokine Production

The H4R plays a complex role in regulating the production of signaling molecules that shape the immune response.

  • Th1/Th2 Balance: H4R activation generally promotes a shift towards a Th2-dominant immune response, which is characteristic of allergic diseases. It achieves this by down-regulating Th1-promoting cytokines like IL-12 while enhancing Th2-associated processes.[3][22]

  • Monocyte Function: In monocytes, H4R activation can modulate the secretion of key cytokines such as IL-6 and IFN-γ.[23]

  • Epithelial Cell Interaction: In epithelial cells, H4R can induce the production of Thymic Stromal Lymphopoietin (TSLP), a cytokine that strongly promotes Th2 inflammation.[1][24] In T-cells, it can up-regulate the production of the pruritic cytokine IL-31.[1]

H4R_Cellular_Functions cluster_cells Immune & Tissue Cells cluster_responses Cellular & Physiological Responses H4R Histamine H4 Receptor Activation Eosinophil Eosinophil H4R->Eosinophil MastCell Mast Cell H4R->MastCell TCell T-Cell H4R->TCell DC Dendritic Cell H4R->DC Keratinocyte Keratinocyte/ Epithelial Cell H4R->Keratinocyte Chemotaxis Chemotaxis & Tissue Infiltration Eosinophil->Chemotaxis MastCell->Chemotaxis Cytokine Cytokine Modulation (↓ IL-12, ↑ TSLP, ↑ IL-31) TCell->Cytokine Pruritus Pruritus (Itch) TCell->Pruritus DC->Chemotaxis DC->Cytokine Keratinocyte->Cytokine Keratinocyte->Pruritus Inflammation Allergic Inflammation Chemotaxis->Inflammation Th2 Shift to Th2 Response Cytokine->Th2 Th2->Inflammation

Functional roles of H4R activation in various immune and tissue cells.

Role in Pathophysiology

The functions of the H4R directly implicate it in the pathology of several human diseases.

  • Atopic Dermatitis (AD) and Pruritus: This is one of the most well-validated areas for H4R's involvement. The receptor is expressed on sensory neurons and key immune cells in the skin.[25] H4R antagonists have demonstrated significant anti-inflammatory and anti-pruritic effects in numerous preclinical models.[26] Crucially, the H4R antagonist JNJ39758979 was shown to reduce pruritus in patients with AD in a clinical trial, validating the receptor's role in human disease.[6][7][25][27]

  • Allergic Asthma and Rhinitis: By promoting eosinophil recruitment and a Th2 cytokine profile, the H4R is a key contributor to allergic airway inflammation.[2][24] H4R antagonists have shown efficacy in animal models of asthma, though clinical trial results in humans have been mixed.[27][28]

  • Other Inflammatory Disorders: The H4R has also been implicated in other inflammatory conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease, making it a target of broad interest.[3][6][20][29]

Experimental Protocols

Standardized assays are essential for studying H4R pharmacology and function. The following are detailed methodologies for key experiments.

Protocol: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the H4R.

  • Membrane Preparation:

    • Culture cells stably expressing the human H4R (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and determine the protein concentration.[5]

  • Binding Reaction:

    • In a 96-well plate, combine cell membranes, a radiolabeled H4R ligand (e.g., [3H]Histamine), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, include wells with a high concentration of a known H4R ligand.

    • Incubate the plate (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with cold binding buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[30]

Protocol: Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium.

  • Cell Preparation:

    • Seed H4R-expressing cells (e.g., HEK293/H4R/Gα16) into a 96-well black, clear-bottom plate and culture overnight.[31]

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the plate (e.g., 60 minutes at 37°C) to allow for dye uptake.[5]

  • Signal Detection:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated injection system.

    • Measure the baseline fluorescence for several seconds.

    • Inject the test compound (agonist or antagonist) and immediately begin recording the fluorescence intensity over time (typically 2-5 minutes).[5][31]

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • For agonists, plot the response against the logarithm of the concentration to determine the EC50 value.

    • For antagonists, pre-incubate cells with the antagonist before adding a known agonist, and calculate the IC50 value.[5]

Protocol: Chemotaxis Assay

This protocol assesses the ability of H4R ligands to induce or inhibit cell migration.

  • Cell Preparation:

    • Isolate primary immune cells (e.g., human eosinophils) or use an H4R-expressing cell line.

    • Resuspend the cells at a defined concentration in a chemotaxis buffer (e.g., HBSS with 0.1% BSA).[5]

  • Assay Setup:

    • Use a chemotaxis chamber (e.g., Transwell or Boyden chamber) with a porous membrane (e.g., 5 µm pore size for eosinophils) separating the upper and lower wells.

    • Add the chemoattractant (H4R agonist) to the lower wells.

    • Add the cell suspension to the upper wells (the insert).[5]

    • For antagonist studies, pre-incubate the cells with the antagonist before adding them to the chamber.[16]

  • Incubation and Quantification:

    • Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow migration (e.g., 1-3 hours).

    • After incubation, remove the insert and discard the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view using a microscope or an automated cell counter.[5]

Chemotaxis_Workflow start Start prep_cells 1. Prepare Cell Suspension (e.g., Eosinophils in Buffer) start->prep_cells add_cells 4. Add Cell Suspension to Upper Well (Insert) prep_cells->add_cells setup_chamber 2. Setup Chemotaxis Chamber (e.g., Transwell Plate) add_chemo 3. Add H4R Agonist (Chemoattractant) to Lower Well setup_chamber->add_chemo incubate 5. Incubate at 37°C (e.g., 1-3 hours) add_chemo->incubate add_cells->incubate remove_nonmigrated 6. Remove Non-Migrated Cells from Top of Insert incubate->remove_nonmigrated fix_stain 7. Fix and Stain Migrated Cells on Bottom of Insert remove_nonmigrated->fix_stain quantify 8. Quantify Migrated Cells (Microscopy) fix_stain->quantify end End quantify->end

A generalized workflow for a typical in vitro chemotaxis assay.

Conclusion and Therapeutic Potential

The histamine H4 receptor is a pleiotropic immunomodulator that plays a central role in orchestrating inflammatory responses, particularly those of an allergic nature. Its ability to induce chemotaxis in key effector cells and shape the cytokine environment makes it a compelling drug target.[3][4] The clinical validation of H4R antagonists for the treatment of pruritus in atopic dermatitis has provided strong evidence of its therapeutic potential.[6][7] While challenges in drug development remain, the available data strongly support the continued exploration of H4R-targeted therapies. The development of novel antagonists, potentially with biased signaling properties or improved safety profiles, offers an optimistic perspective for the treatment of a wide array of inflammatory and pruritic diseases.[4][6]

References

4-Methylhistamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methylhistamine (B1206604) hydrochloride, a potent and selective agonist for the histamine (B1213489) H4 receptor. This document consolidates key information on its chemical properties, biological activity, and relevant experimental methodologies to support its application in research and drug development.

Core Molecular and Physicochemical Properties

4-Methylhistamine hydrochloride is the dihydrochloride (B599025) salt of 4-methylhistamine. Its fundamental properties are summarized below.

PropertyValueCitations
Molecular Formula C₆H₁₁N₃ · 2HCl[1]
Molecular Weight 198.1 g/mol [1]
Formal Name 4-methyl-1H-imidazole-5-ethanamine, dihydrochloride[1]
CAS Number 36376-47-3[1]
Appearance Solid[2]
Solubility DMSO: 20 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml[1]

Biological Activity and Receptor Selectivity

4-Methylhistamine is distinguished by its high affinity and selectivity as an agonist for the histamine H4 receptor (H4R), a Gαi/o-protein-coupled receptor.[3][4] This selectivity makes it an invaluable tool for investigating the physiological and pathophysiological roles of the H4 receptor, particularly in the context of immune and inflammatory responses.[3]

ParameterSpecies/Cell LineValueCitations
H4R Agonist Affinity (Ki) Human7 nM
H4R Agonist Affinity (Ki) Human50 nM[2]
H4R Agonist Efficacy (pEC50) Human7.4[2]
H4R Agonist Efficacy (EC50) SK-N-MC cells (human H4R transfected)39.8 nM (inhibition of forskolin-induced CRE-β-galactosidase activity)[1]
Eosinophil Shape Change (EC50) Human0.36 µM[1]
Mast Cell Migration (EC50) Murine bone marrow12 µM[1]
Selectivity > 100-fold for H4R over other human histamine receptors[2]

Signaling Pathways and Experimental Workflows

Activation of the H4 receptor by 4-methylhistamine initiates a cascade of intracellular events. The receptor couples to Gαi/o proteins, leading to the inhibition of adenylate cyclase and downstream signaling through the βγ subunit.[4] This can result in the activation of phospholipase C (PLC), leading to intracellular calcium mobilization and actin polymerization, which are crucial for cellular processes like chemotaxis and shape change.[4]

H4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 4MH 4-Methylhistamine H4R H4 Receptor 4MH->H4R Binds G_protein Gαi/o-βγ H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C Ca_mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_mobilization AC Adenylyl Cyclase cAMP_inhibition ↓ cAMP AC->cAMP_inhibition G_alpha->AC Inhibits G_beta_gamma->PLC Activates Actin_polym Actin Polymerization Ca_mobilization->Actin_polym Cellular_response Chemotaxis & Shape Change Actin_polym->Cellular_response

H4 Receptor Signaling Cascade

A common experimental workflow to assess the functional consequences of H4 receptor activation by 4-methylhistamine involves isolating primary immune cells, stimulating them with the agonist, and measuring specific cellular responses.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Isolation Isolate Primary Cells (e.g., Eosinophils, Mast Cells) from human/murine source Stimulation Stimulate cells with 4-Methylhistamine (dose-response) Cell_Isolation->Stimulation Incubation Incubate at 37°C (time-course) Stimulation->Incubation Shape_Change Eosinophil Shape Change (Flow Cytometry - FSC) Incubation->Shape_Change Migration Mast Cell Migration (Transwell Assay) Incubation->Migration Signaling Signaling Readout (Ca²⁺ flux, β-Galactosidase) Incubation->Signaling

Functional Assay Workflow

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be conceptually adapted from the synthesis of histamine dihydrochloride, which involves the decarboxylation of its amino acid precursor.[5]

  • Decarboxylation: L-4-methylhistidine is heated to reflux in a high-boiling point solvent such as cyclohexanol, with a catalyst like acetophenone, under a nitrogen atmosphere. This reaction removes the carboxyl group to yield 4-methylhistamine free base.[5]

  • Purification of Free Base: The reaction mixture is cooled, and the 4-methylhistamine free base is precipitated, filtered, and washed.

  • Salt Formation: The purified free base is then dissolved in an appropriate solvent (e.g., isopropanol) and treated with hydrochloric acid to precipitate the dihydrochloride salt.

  • Final Purification: The crude this compound is collected by filtration and can be further purified by recrystallization to achieve the desired purity for experimental use.

Eosinophil Shape Change Assay

This assay quantifies the morphological changes in eosinophils upon H4 receptor activation.[6][7]

  • Cell Isolation: Isolate human eosinophils from peripheral blood of healthy donors using standard methods such as density gradient centrifugation followed by negative selection with magnetic beads.

  • Cell Suspension: Resuspend the purified eosinophils in a suitable buffer (e.g., PBS with Ca²⁺, Mg²⁺, glucose, and BSA) at a concentration of approximately 2x10⁶ cells/mL.[8]

  • Incubation and Stimulation: Incubate the cell suspension at 37°C for 30 minutes with gentle shaking. Add varying concentrations of 4-methylhistamine (e.g., 0.001 to 10 µM) and incubate for an additional 5-10 minutes.[6][8]

  • Fixation: Stop the reaction by adding ice-cold 4% paraformaldehyde.[8]

  • Analysis: Analyze the cells using a flow cytometer. Eosinophil shape change is detected as an increase in the Forward Scatter (FSC) signal.[6]

Mast Cell Migration (Chemotaxis) Assay

This assay measures the directed movement of mast cells in response to 4-methylhistamine.

  • Cell Culture: Culture murine bone marrow-derived mast cells (BMMCs) for 4-6 weeks in RPMI medium supplemented with recombinant murine IL-3.[9]

  • Assay Setup: Use a multi-well plate with transwell inserts (e.g., 5 µm pore size). Add culture medium containing various concentrations of 4-methylhistamine (e.g., 1 to 50 µM) to the lower chamber.

  • Cell Seeding: Resuspend BMMCs in fresh medium and add them to the upper chamber of the transwell inserts (e.g., 30,000-50,000 cells/well).[9]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 3-4 hours to allow for cell migration.

  • Quantification: Remove the inserts and quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or a fluorescent DNA-binding dye (e.g., CyQuant) and a plate reader.

CRE-β-Galactosidase Reporter Assay

This assay is used to measure the inhibition of adenylyl cyclase activity following Gαi/o-protein activation in a recombinant cell line.

  • Cell Culture: Use a cell line (e.g., SK-N-MC) stably co-transfected with the human H4 receptor and a cAMP response element (CRE) driving the expression of the β-galactosidase reporter gene.

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Stimulation: Pre-incubate the cells with various concentrations of 4-methylhistamine for 15-30 minutes. Then, stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce CRE-mediated gene expression.

  • Incubation: Incubate the cells for an additional 4-6 hours at 37°C.

  • Lysis and Assay: Lyse the cells and measure β-galactosidase activity using a colorimetric or fluorometric substrate (e.g., o-nitrophenyl-β-D-galactopyranoside [ONPG] or 4-methylumbelliferyl-β-D-galactopyranoside [MUG]).[10][11] The activity is inversely proportional to the Gαi/o-protein activation by 4-methylhistamine.

In Vivo Applications

4-Methylhistamine has been utilized in various animal models to probe the function of the H4 receptor in disease. For instance, in murine models of allergic asthma, intratracheal administration of 4-methylhistamine has been shown to reduce airway resistance and inflammation.[1] A general protocol involves sensitizing mice to an allergen (e.g., ovalbumin or house dust mite extract) followed by an airway challenge with the same allergen to induce an asthmatic phenotype.[12][13] 4-Methylhistamine can then be administered prior to or during the challenge phase to assess its impact on airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid, and cytokine profiles.[12][14]

References

An In-Depth Technical Guide to the Signaling Pathways Activated by 4-Methylhistamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine (B1206604) hydrochloride is a potent and highly selective agonist for the histamine (B1213489) H4 receptor (H4R).[1][2] While it is structurally related to histamine, its pharmacological profile is distinct, showing significantly greater affinity and functional activity at the H4R compared to the H1, H2, and H3 receptor subtypes.[3][4] This selectivity makes 4-Methylhistamine an invaluable pharmacological tool for elucidating the complex roles of the H4 receptor in various physiological and pathophysiological processes, particularly within the immune system. The H4 receptor, a G-protein coupled receptor (GPCR), is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation is strongly implicated in inflammatory and immune responses.

This guide provides a comprehensive overview of the signaling cascades initiated by 4-Methylhistamine, focusing on its primary actions through the H4 receptor. It includes quantitative pharmacological data, detailed descriptions of the molecular pathways, relevant experimental protocols, and visual diagrams to facilitate understanding.

Pharmacological Profile of 4-Methylhistamine

The efficacy and utility of 4-Methylhistamine as a research tool are defined by its binding affinity (Ki) and functional potency (EC50 or pEC50) at the histamine receptors. It acts as a full agonist at the human H4 receptor.[2][3][4]

Table 1: Binding Affinity of 4-Methylhistamine at Histamine Receptor Subtypes
Receptor Subtype (Species)Radioligand UsedKi (nM)Selectivity vs. hH4RReference
Human H4 [3H]Histamine50-[1][2]
Human H3 [3H]Nα-methylhistamine>10,000>200-fold[5]
Human H2 [125I]Iodoaminopotentidine>10,000>200-fold[5]
Human H1 [3H]Mepyramine>1,000,000>20,000-fold[5]
Rat H4 [3H]Histamine73-[3][4]
Mouse H4 [3H]Histamine55-[3][4]
Table 2: Functional Potency of 4-Methylhistamine at H4 Receptors
Receptor (Species)Assay TypeMeasured ParameterpEC50EC50 (nM)Reference
Human H4 CRE-β-galactosidaseInhibition of Forskolin-induced activity7.4 ± 0.139.8[2][6]
Rat H4 GTPγS bindingStimulation5.6 ± 0.12512[3][4]
Mouse H4 GTPγS bindingStimulation5.8 ± 0.11585[3][4]

Core Signaling Pathways Activated by 4-Methylhistamine

The primary signaling events triggered by 4-Methylhistamine occur through its activation of the H4 receptor, which canonically couples to the Gi/o family of G-proteins.[7] This initial event diverges into multiple downstream pathways that collectively regulate key cellular functions like chemotaxis, calcium mobilization, and gene expression.

H4 Receptor-Gi/o Pathway

Activation of the H4R by 4-Methylhistamine leads to the dissociation of the heterotrimeric Gi/o protein into its Gαi/o and Gβγ subunits, each capable of modulating distinct downstream effectors. This pathway is sensitive to pertussis toxin (PTX), which ADP-ribosylates the Gαi/o subunit, preventing its interaction with the receptor and blocking signal transduction.[7]

The main consequences of Gi/o activation are:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] This contrasts sharply with the H2 receptor pathway, which stimulates AC.

  • Modulation of Ion Channels and Other Effectors: The Gβγ subunit complex can directly interact with and modulate the activity of various effectors, including ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels - GIRKs) and other enzymes like Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).

Caption: H4R signaling cascade initiated by 4-Methylhistamine.
Downstream Effector Pathways

  • Calcium Mobilization: H4R activation has been shown to induce the release of calcium from intracellular stores.[7] This is often mediated by the Gβγ subunit activating Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering calcium release.

  • MAPK Pathway Activation: 4-Methylhistamine stimulates the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38.[7] This pathway is critical for regulating gene expression and cellular processes like proliferation and inflammation.

  • NF-κB and JAK/STAT Pathways: In inflammatory contexts, H4R activation by 4-Methylhistamine can promote pro-inflammatory signaling by upregulating the NF-κB pathway.[8] This leads to the transcription of various pro-inflammatory genes, including cytokines like TNF-α and IL-6.[8][9] There is also evidence for H4R signaling influencing the JAK/STAT pathway, further contributing to its immunomodulatory functions.[3][4]

Comparison with H2 Receptor Signaling

For context, it is useful to contrast the H4R pathway with the canonical H2R pathway. Although 4-Methylhistamine has a very low affinity for the H2R, understanding this pathway is crucial in histamine biology. The H2R couples to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[10][11]

H2R_vs_H4R_Signaling cluster_H4R H4 Receptor Pathway (4-Methylhistamine) cluster_H2R H2 Receptor Pathway (Histamine) H4R 4-MeH → H4R Gi Gi/o Protein H4R->Gi AC_H4 Adenylyl Cyclase Gi->AC_H4 cAMP_down ↓ cAMP AC_H4->cAMP_down H2R Histamine → H2R Gs Gs Protein H2R->Gs AC_H2 Adenylyl Cyclase Gs->AC_H2 cAMP_up ↑ cAMP AC_H2->cAMP_up

Caption: Opposing effects of H4R and H2R activation on cAMP levels.

Key Experimental Protocols

The following protocols provide a methodological framework for studying the effects of 4-Methylhistamine hydrochloride in a laboratory setting.

Radioligand Binding Assay (Displacement)

This assay measures the affinity (Ki) of 4-Methylhistamine for the H4 receptor by assessing its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H4 receptor (e.g., HEK293 or SK-N-MC cells).[12]

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • Cell membranes (50-100 µg protein/well).

    • A fixed concentration of a suitable H4R radioligand (e.g., 10 nM [3H]Histamine).[5]

    • Varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of an unlabeled H4R ligand (e.g., 10 µM JNJ 7777120) to saturate all specific binding sites.

  • Incubation: Incubate for 60-90 minutes at room temperature.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and count radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of 4-Methylhistamine. Determine the IC50 value (concentration of 4-Methylhistamine that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Intracellular cAMP Measurement Assay

This functional assay measures the ability of 4-Methylhistamine to inhibit adenylyl cyclase activity.

cAMP_Assay_Workflow start Seed H4R-expressing cells in 96-well plate step1 Pre-incubate with 4-Methylhistamine (various concentrations) start->step1 step2 Stimulate with Adenylyl Cyclase Activator (e.g., 10 µM Forskolin) step1->step2 step3 Incubate for 15-30 min step2->step3 step4 Lyse cells and measure cAMP levels using a commercial kit (e.g., ELISA, AlphaScreen) step3->step4 end Analyze Data: Plot cAMP vs [4-MeH] and determine IC50 step4->end

Caption: General workflow for a cAMP inhibition assay.

Methodology (using an ELISA-based kit):

  • Cell Culture: Plate H4R-expressing cells in a 96-well plate and grow to ~80-90% confluency.

  • Pre-treatment: Aspirate the media and pre-incubate the cells with various concentrations of 4-Methylhistamine in the presence of a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) for 15 minutes to prevent cAMP degradation.[13]

  • Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as Forskolin (e.g., 10 µM), to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate at 37°C for an additional 15-30 minutes.

  • Lysis: Terminate the reaction and lyse the cells according to the assay kit manufacturer's instructions (e.g., by adding a lysis buffer).

  • Quantification: Measure the intracellular cAMP concentration in the lysates using a competitive ELISA kit. This typically involves incubating the lysate with a cAMP-HRP conjugate and an anti-cAMP antibody in a pre-coated plate.

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Calculate the amount of cAMP produced at each concentration of 4-Methylhistamine. Plot the results to determine the IC50/EC50 for the inhibition of forskolin-stimulated cAMP production.

Mast Cell Chemotaxis Assay

This assay assesses the functional ability of 4-Methylhistamine to induce the migration of immune cells.

Methodology:

  • Cell Preparation: Culture and harvest mast cells (e.g., murine bone marrow-derived mast cells or a human mast cell line). Resuspend in an appropriate assay medium.

  • Assay Setup: Use a chemotaxis chamber (e.g., a Boyden chamber or a multi-well plate with a porous membrane insert, typically 5-8 µm pore size).

  • Chemoattractant: Add various concentrations of 4-Methylhistamine to the lower wells of the chamber. Use medium alone as a negative control.

  • Cell Seeding: Add a defined number of mast cells to the upper chamber (the insert).

  • Incubation: Incubate the chamber at 37°C in a CO2 incubator for 2-4 hours to allow cell migration through the membrane towards the chemoattractant.

  • Quantification:

    • Remove the insert and wipe off the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells can be quantified by dissociating them from the membrane and using a fluorescent dye (e.g., Calcein-AM) and a plate reader.

  • Data Analysis: Plot the number of migrated cells against the concentration of 4-Methylhistamine to generate a dose-response curve and determine the EC50.

Conclusion

This compound is a cornerstone tool for investigating H4 receptor-mediated signaling. Its high selectivity allows for precise interrogation of this pathway, which is fundamentally linked to immune cell trafficking and inflammatory responses. The primary signaling axis involves Gi/o protein coupling, leading to the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and activation of MAPK cascades. These events culminate in critical cellular functions, including chemotaxis and the regulation of pro-inflammatory gene expression. The methodologies detailed in this guide provide a robust framework for researchers to explore the nuanced effects of H4R activation and to advance the development of novel therapeutics targeting inflammatory and allergic diseases.

References

The Impact of 4-Methylhistamine Hydrochloride on Eosinophils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are multifaceted granulocytes that play a critical role in the pathogenesis of allergic diseases, including asthma and atopic dermatitis. Their recruitment and activation at sites of inflammation are tightly regulated by a complex network of mediators. Among these, histamine (B1213489), a key player in allergic responses, exerts its effects through four distinct G protein-coupled receptors (GPCRs), H1R, H2R, H3R, and H4R. The histamine H4 receptor (H4R) is prominently expressed on hematopoietic cells, including eosinophils, and has emerged as a crucial regulator of immune and inflammatory processes. 4-Methylhistamine hydrochloride is a potent and selective agonist for the H4 receptor, making it an invaluable pharmacological tool to elucidate the specific roles of H4R in eosinophil function. This technical guide provides an in-depth overview of the effects of this compound on eosinophils, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Effects of 4-Methylhistamine on Eosinophil Function

Activation of the H4 receptor on eosinophils by this compound triggers a cascade of cellular events, primarily promoting their migration and priming them for enhanced responses to other chemoattractants. The principal effects are summarized below.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data from various studies on the effects of 4-Methylhistamine and other relevant ligands on eosinophil functions.

Table 1: Agonist-Induced Eosinophil Shape Change

AgonistEC50 (nM)Receptor TargetReference
Histamine19H4R[1][2]
4-Methylhistamine360H4R[2]
Imetit25H3R/H4R[1][2]
Clobenpropit72H4R (agonist), H3R (antagonist)[1][2]

Table 2: Antagonist Inhibition of Histamine-Induced Eosinophil Shape Change

AntagonistIC50 (µM)Receptor TargetReference
JNJ 77771200.3H4R[1][2]
Thioperamide1.4H3R/H4R[1][2]

Table 3: Agonist-Induced Eosinophil Chemotaxis

AgonistEC50 (nM)Receptor TargetReference
Histamine83H4R[1][2]

Table 4: Antagonist Inhibition of Histamine-Induced Eosinophil Chemotaxis

AntagonistIC50 (nM)Receptor TargetReference
JNJ 777712086H4R[1][2]
Thioperamide519H3R/H4R[1][2]

Signaling Pathways of 4-Methylhistamine in Eosinophils

The binding of 4-Methylhistamine to the H4 receptor on eosinophils initiates a signaling cascade that is characteristic of Gαi/o-coupled receptors. This pathway is pivotal for the observed cellular responses, particularly chemotaxis and shape change.

H4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 4-MH 4-Methylhistamine H4R H4 Receptor 4-MH->H4R Binds to G_protein Gαi/oβγ H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Actin Actin Polymerization Ca_release->Actin Induces Cell_response Cellular Responses (Shape Change, Chemotaxis) Actin->Cell_response Leads to

H4R Signaling Pathway in Eosinophils

Activation of the H4 receptor by 4-Methylhistamine leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gβγ subunit then activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This rise in intracellular calcium is a critical event that initiates downstream processes, including the polymerization of actin, which is essential for both cell shape change and chemotaxis.[3] This signaling pathway is sensitive to pertussis toxin, confirming the involvement of a Gαi/o protein.

Experimental Protocols

Detailed methodologies for the key experiments investigating the effects of 4-Methylhistamine on eosinophils are provided below.

Eosinophil Isolation
  • Source: Human peripheral blood from healthy, non-atopic donors.

  • Method: Eosinophils are typically isolated using a negative selection method to avoid cell activation.

  • Procedure:

    • Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

    • Red blood cells are removed by dextran (B179266) sedimentation or hypotonic lysis.

    • The leukocyte-rich buffy coat is collected and layered over a density gradient medium (e.g., Percoll).

    • After centrifugation, the granulocyte layer (containing eosinophils and neutrophils) is collected.

    • Neutrophils are depleted using antibody-coated magnetic beads targeting a neutrophil-specific surface marker (e.g., CD16).

    • The purity of the isolated eosinophils is assessed by microscopy after staining (e.g., with Wright-Giemsa stain) and is typically >98%.

Eosinophil Shape Change Assay (Gated Autofluorescence Forward Scatter - GAFS)

This assay quantitatively measures changes in cell morphology in response to stimuli.

Eosinophil Shape Change Assay Workflow
  • Cell Preparation: Isolated eosinophils are resuspended in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) at a concentration of approximately 2 x 10⁶ cells/mL.

  • Treatment:

    • For antagonist studies, cells are pre-incubated with the antagonist for 10-15 minutes at 37°C.

    • Cells are then stimulated with varying concentrations of 4-Methylhistamine or other agonists for a short period (e.g., 10 minutes) at 37°C.

  • Analysis:

    • The reaction is stopped by adding ice-cold buffer or by fixation with paraformaldehyde.

    • Cell shape change is analyzed using a flow cytometer. Eosinophils are identified based on their characteristic autofluorescence and side scatter properties.

    • An increase in the forward scatter (FSC) of the eosinophil population indicates a change in cell shape (cellular elongation and polarization).

Eosinophil Chemotaxis Assay (Transwell System)

This assay measures the directed migration of eosinophils towards a chemoattractant.

Eosinophil_Chemotaxis_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification Prepare_Chamber Prepare Transwell Chamber Add_Agonist Add 4-Methylhistamine to Lower Chamber Prepare_Chamber->Add_Agonist Add_Eos Add Eosinophils to Upper Chamber Prepare_Chamber->Add_Eos Incubate Incubate at 37°C Add_Agonist->Incubate Add_Eos->Incubate Collect_Cells Collect Migrated Cells from Lower Chamber Incubate->Collect_Cells Count_Cells Count Cells (e.g., Flow Cytometry) Collect_Cells->Count_Cells

Eosinophil Chemotaxis Assay Workflow
  • Assay Setup:

    • A Transwell chamber with a polycarbonate membrane (typically with 5 µm pores) is used.

    • The lower chamber is filled with buffer containing various concentrations of 4-Methylhistamine.

    • Isolated eosinophils (resuspended in buffer) are added to the upper chamber. For antagonist studies, the antagonist is added to both chambers.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for 1-2 hours to allow for cell migration.

  • Quantification:

    • After incubation, the cells that have migrated through the membrane into the lower chamber are collected.

    • The number of migrated cells is quantified, typically by flow cytometry for a fixed period of time or by manual counting using a hemocytometer.

Upregulation of Adhesion Molecules

The expression of cell surface adhesion molecules, such as CD11b (Mac-1) and CD54 (ICAM-1), is assessed by flow cytometry.

  • Cell Treatment: Isolated eosinophils are treated with 4-Methylhistamine as described in the shape change assay.

  • Staining:

    • After stimulation, cells are washed with cold buffer.

    • Cells are then incubated with fluorescently-labeled monoclonal antibodies specific for the adhesion molecule of interest (e.g., FITC-conjugated anti-CD11b).

    • Isotype-matched control antibodies are used to determine background fluorescence.

  • Analysis: The fluorescence intensity of the stained cells is measured by flow cytometry. An increase in the mean fluorescence intensity (MFI) indicates an upregulation of the adhesion molecule on the cell surface.

Effects on Degranulation and Cytokine Production

Eosinophil Degranulation

Current evidence suggests that histamine, and by extension H4R agonists like 4-Methylhistamine, are weak inducers of eosinophil degranulation.[4] While H4R activation can lead to the release of pre-formed mediators in mast cells, a similar robust effect has not been consistently observed in eosinophils.[4] Studies investigating the direct effect of H4R agonists on the release of eosinophil-specific granule proteins (e.g., eosinophil peroxidase, major basic protein) are limited. A standard method to assess degranulation is the β-hexosaminidase release assay.

β-Hexosaminidase Release Assay Protocol Outline:

  • Cell Stimulation: Eosinophils are stimulated with 4-Methylhistamine in a microplate. A positive control (e.g., calcium ionophore A23187) and a negative control (buffer alone) are included.

  • Supernatant Collection: The plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.

  • Cell Lysis: The remaining cells are lysed to determine the total cellular content of β-hexosaminidase.

  • Enzymatic Reaction: Both the supernatant and the cell lysate are incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Quantification: The enzymatic reaction is stopped, and the absorbance is read on a spectrophotometer. The percentage of β-hexosaminidase release is calculated as (supernatant absorbance / (supernatant absorbance + lysate absorbance)) x 100.

Cytokine Production

The role of 4-Methylhistamine in modulating eosinophil cytokine production is an area of ongoing research. A transcriptome analysis of eosinophils from patients with atopic dermatitis stimulated with an H4R agonist revealed the regulation of several genes involved in inflammation, including the IL-18 receptor.[1] This suggests that H4R activation can influence the cytokine network. However, comprehensive data on the secretion of key eosinophil-associated cytokines, such as IL-4, IL-5, IL-13, and TNF-α, following direct stimulation with 4-Methylhistamine is not yet well-established in the literature. It is known that Th2 cytokines like IL-4, IL-5, and IL-13 play a significant role in eosinophil biology, including their development, survival, and activation.[5][6][7][8] Future studies are needed to fully characterize the cytokine secretion profile of eosinophils in response to H4R agonists.

Conclusion

This compound, as a selective H4 receptor agonist, has been instrumental in defining the role of this receptor in eosinophil biology. The activation of H4R on eosinophils primarily drives their chemotaxis and induces morphological changes prerequisite for migration. These effects are mediated through a Gαi/o-PLC-Ca²⁺ signaling pathway. While 4-Methylhistamine also upregulates adhesion molecules, its direct role in promoting eosinophil degranulation and a broad spectrum of cytokine release appears to be limited. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the H4 receptor in eosinophil-driven inflammatory diseases. Further exploration into the nuanced effects of H4R activation on eosinophil cytokine profiles and its interplay with other inflammatory mediators will be crucial for a complete understanding of its immunomodulatory functions.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of 4-Methylhistamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine (B1206604) is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), exhibiting over 100-fold selectivity for H4R compared to the H1, H2, and H3 receptor subtypes.[1][2][3] The histamine H4 receptor is a Gαi/o-coupled G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils.[4] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] Due to its role in inflammatory and immune responses, the H4 receptor is a significant target for drug discovery in areas like allergic asthma and inflammation.[2][3]

These application notes provide detailed protocols for two common in vitro functional assays to characterize the activity of 4-Methylhistamine hydrochloride at the H4 receptor: a cAMP inhibition assay and a CRE-luciferase reporter gene assay. While 4-Methylhistamine has some activity at the H2 receptor, its primary and most potent effects are mediated through the H4 receptor.[1][5] For comparative purposes, pharmacological data for both H4 and H2 receptors are provided.

Signaling Pathways

The histamine H4 and H2 receptors mediate their effects through different G protein-coupled signaling pathways.

Histamine H4 Receptor (Gαi-coupled) Signaling Pathway

Activation of the H4 receptor by an agonist like 4-Methylhistamine leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, which reduces the conversion of ATP to cAMP. This decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA) and downstream signaling events.

H4R_Signaling cluster_membrane Cell Membrane H4R H4 Receptor Gai Gαi H4R->Gai activates Gbg Gβγ AC Adenylyl Cyclase Gai->AC inhibits cAMP cAMP AC->cAMP converts agonist 4-Methylhistamine agonist->H4R binds ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates CREB CREB Phosphorylation PKA_active Active PKA PKA_inactive->PKA_active PKA_active->CREB

Histamine H4 Receptor (Gαi) Signaling Pathway

Histamine H2 Receptor (Gαs-coupled) Signaling Pathway

In contrast, the histamine H2 receptor is coupled to a stimulatory G protein, Gαs. Agonist binding to the H2 receptor activates the Gαs subunit, which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cAMP levels and subsequent activation of PKA.

H2R_Signaling cluster_membrane Cell Membrane H2R H2 Receptor Gas Gαs H2R->Gas activates Gbg Gβγ AC Adenylyl Cyclase Gas->AC stimulates cAMP cAMP AC->cAMP converts agonist Histamine / Agonist agonist->H2R binds ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response cAMP_Workflow start Start seed_cells Seed HEK293-hH4R cells in 96-well plate start->seed_cells incubate_24h Incubate 24h at 37°C seed_cells->incubate_24h add_compounds Add compounds and Forskolin to cells incubate_24h->add_compounds prepare_compounds Prepare serial dilutions of 4-Methylhistamine prepare_compounds->add_compounds incubate_30m Incubate 30 min at 37°C add_compounds->incubate_30m lyse_cells Lyse cells and add cAMP detection reagents incubate_30m->lyse_cells incubate_1h Incubate 1h at RT lyse_cells->incubate_1h read_plate Read plate (e.g., HTRF) incubate_1h->read_plate analyze_data Analyze data and determine EC50 read_plate->analyze_data end End analyze_data->end Luciferase_Workflow start Start seed_cells Seed HEK293 cells with hH4R and CRE-luciferase reporter start->seed_cells incubate_24h Incubate 24h at 37°C seed_cells->incubate_24h add_compounds Add compounds and Forskolin to cells incubate_24h->add_compounds prepare_compounds Prepare serial dilutions of 4-Methylhistamine prepare_compounds->add_compounds incubate_4_6h Incubate 4-6 hours at 37°C add_compounds->incubate_4_6h add_luciferase_reagent Equilibrate to RT and add Luciferase Assay Reagent incubate_4_6h->add_luciferase_reagent incubate_10m Incubate 10 min at RT add_luciferase_reagent->incubate_10m read_luminescence Read luminescence incubate_10m->read_luminescence analyze_data Analyze data and determine EC50 read_luminescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for In Vivo Studies with 4-Methylhistamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine (B1206604) hydrochloride is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), exhibiting over 100-fold selectivity for H4R compared to other histamine receptor subtypes.[1] This selectivity makes it an invaluable tool for investigating the physiological and pathophysiological roles of the H4 receptor in various biological systems. The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells, implicating it in the modulation of immune responses and inflammation. Consequently, 4-methylhistamine hydrochloride is widely utilized in preclinical in vivo studies to explore its therapeutic potential in a range of inflammatory and autoimmune disorders.

These application notes provide detailed protocols for the use of this compound in several established murine models of human diseases, including allergic asthma, psoriasis, chronic stress, and experimental autoimmune encephalomyelitis (EAE). This document also summarizes key quantitative data and outlines the primary signaling pathways activated by H4R agonism.

Data Presentation

In Vitro Activity of 4-Methylhistamine
ParameterSpeciesCell Line/SystemValueReference
KiHumanSK-N-MC cells transfected with hH4R50 nM[1]
EC50 (CRE-β-galactosidase activity)HumanSK-N-MC cells transfected with hH4R39.8 nM[1]
EC50 (Eosinophil shape change)HumanEosinophils0.36 µM[1]
EC50 (Mast cell migration)MurineBone marrow mast cells12 µM[1]
In Vivo Dosages of this compound in Murine Models
Disease ModelStrainRoute of AdministrationDosageOutcomeReference
Allergic AsthmaMouseIntratracheal10 µ g/animal Reduced airway resistance and inflammation, increased regulatory T cells.[1][2]
Psoriasis-like Skin InflammationMouseIntraperitoneal20-40 mg/kg/dayAmeliorated clinical severity scores, reduced Th1 cytokines, and increased regulatory T cells.[3]
Chronic StressBALB/c MouseIntraperitoneal30 mg/kg, twice dailyModulated Th1/Th2 cytokine balance, increased CD4+ T cells and IFN-γ production.[4][5]
Experimental Autoimmune Encephalomyelitis (EAE)Swiss Jim Lambert MouseIntraperitoneal30 mg/kg/dayAggravated disease progression, promoted pro-inflammatory signaling in B cells.[6][7]

Signaling Pathways

Activation of the H4 receptor by 4-methylhistamine initiates a cascade of intracellular signaling events that modulate immune cell function. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

H4 Receptor Signaling Cascade

H4R_Signaling 4-MH 4-Methylhistamine H4R H4 Receptor 4-MH->H4R Binds to G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates MAPK MAPK/ERK Pathway G_protein->MAPK PI3K PI3K/Akt Pathway G_protein->PI3K cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Ca2_ion Ca²⁺ Mobilization PLC->Ca2_ion NFkB NF-κB Pathway Ca2_ion->NFkB MAPK->NFkB PI3K->NFkB Gene_expression Gene Expression (e.g., Cytokines, Chemokines) NFkB->Gene_expression Regulates

Caption: H4 Receptor signaling cascade initiated by 4-Methylhistamine.

Experimental Workflow for In Vivo Studies

experimental_workflow cluster_prep Preparation cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment animal_acclimatization Animal Acclimatization disease_model Induction of Disease Model (e.g., Asthma, Psoriasis, EAE) animal_acclimatization->disease_model compound_prep 4-Methylhistamine Hydrochloride Preparation treatment_admin Administration of 4-Methylhistamine or Vehicle compound_prep->treatment_admin disease_model->treatment_admin clinical_scoring Clinical Scoring & Physiological Measurements treatment_admin->clinical_scoring tissue_collection Tissue/Sample Collection (e.g., BALF, Skin, Spleen, Brain) clinical_scoring->tissue_collection immuno_analysis Immunological Analysis (e.g., Flow Cytometry, ELISA) tissue_collection->immuno_analysis histology Histopathological Analysis tissue_collection->histology gene_expression Gene Expression Analysis (e.g., RT-PCR) tissue_collection->gene_expression

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in aqueous solutions such as phosphate-buffered saline (PBS).

  • For Intraperitoneal (i.p.) Injection:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Dissolve the compound in sterile, pyrogen-free PBS (pH 7.2) to the final desired concentration.

    • Gently vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm sterile filter before injection.

    • The vehicle for the control group should be sterile PBS.

  • For Intratracheal (i.t.) Administration:

    • Follow the same steps as for i.p. injection to prepare a sterile solution in PBS.

    • The concentration should be adjusted to deliver the desired dose in a small volume (typically 25-50 µL for mice) to avoid lung injury.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This model mimics the allergic airway inflammation characteristic of asthma.

  • Sensitization:

    • On days 0 and 14, sensitize BALB/c mice by intraperitoneal injection of 20 µg of ovalbumin emulsified in 2 mg of aluminum hydroxide (B78521) in 200 µL of sterile PBS.[1]

    • Control mice receive an i.p. injection of aluminum hydroxide in PBS without OVA.

  • Challenge:

    • From day 21 to 23, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes daily.[1]

  • Treatment with 4-Methylhistamine:

    • Administer this compound (10 µ g/animal ) or vehicle (PBS) intratracheally 30 minutes prior to each OVA challenge.[1][2]

  • Assessment of Airway Inflammation and Hyperresponsiveness (24-48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to analyze the cellular infiltrate (e.g., eosinophils, neutrophils, lymphocytes) by flow cytometry or differential cell counts.

    • Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., H&E and PAS staining).

    • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF or lung homogenates by ELISA.

    • Airway Hyperresponsiveness (AHR): Assess AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.

    • Regulatory T cell Analysis: Isolate splenocytes or lung-draining lymph node cells to quantify the population of CD4+CD25+FoxP3+ regulatory T cells by flow cytometry.

Protocol 2: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

This model recapitulates key features of human psoriasis, including skin thickening, scaling, and erythema.

  • Induction of Psoriasis-like Inflammation:

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream to the shaved back and/or ear of the mice for 5-7 consecutive days.

    • Control mice can be treated with a vehicle cream.

  • Treatment with 4-Methylhistamine:

    • Administer this compound (20 or 40 mg/kg) or vehicle (PBS) via intraperitoneal injection daily, starting from the first day of imiquimod application.[3]

  • Assessment of Skin Inflammation:

    • Clinical Scoring: Daily, score the severity of skin inflammation based on erythema, scaling, and thickness of the back skin using a scoring system (e.g., 0-4 scale for each parameter).

    • Histological Analysis: At the end of the experiment, collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.

    • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-17, IL-23) in skin homogenates or serum by ELISA or RT-PCR.[3]

    • Regulatory T cell Analysis: Analyze the frequency of CD4+CD25+FoxP3+ regulatory T cells in the skin-draining lymph nodes or spleen by flow cytometry.[3]

Protocol 3: Chronic Stress Model in Mice

This protocol investigates the immunomodulatory effects of 4-methylhistamine in the context of chronic stress.

  • Induction of Chronic Stress:

    • Subject mice to a chronic restraint stress protocol. For example, place mice in 50 mL conical centrifuge tubes for 12 hours, followed by a 12-hour rest period, for a specified number of days (e.g., 2 days).[4]

  • Treatment with 4-Methylhistamine:

    • Administer this compound (30 mg/kg) or vehicle (PBS) intraperitoneally twice daily for the duration of the stress protocol.[4][5]

  • Assessment of Immune Parameters:

    • Spleen Analysis: At the end of the study, sacrifice the mice and harvest the spleens.

    • T-cell Population Analysis: Prepare single-cell suspensions from the spleens and analyze the populations of CD4+ T cells by flow cytometry.[4]

    • Cytokine Expression: Measure the mRNA and protein expression levels of Th1 (e.g., IFN-γ, TNF-α, IL-1β) and Th2 (e.g., IL-4) cytokines in splenocytes by RT-PCR and Western blot or ELISA.[4]

Protocol 4: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for multiple sclerosis.

  • Induction of EAE:

    • Immunize Swiss Jim Lambert mice with an emulsion of a myelin-specific peptide (e.g., proteolipid protein 139-151) in Complete Freund's Adjuvant (CFA).

    • Administer pertussis toxin on the day of immunization and 48 hours later to facilitate the entry of encephalitogenic T cells into the central nervous system.

  • Treatment with 4-Methylhistamine:

    • From day 14 to 42 post-immunization, administer this compound (30 mg/kg/day) or vehicle (PBS) via intraperitoneal injection.[6][7]

  • Assessment of Disease Progression:

    • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0-5, from no signs to moribund).

    • Flow Cytometry of Spleen B cells: At the end of the experiment, analyze the expression of pro-inflammatory mediators (e.g., NF-κB p65, GM-CSF, MCP-1, IL-6, TNF-α) within CD19+ and CXCR5+ B cells from the spleen using flow cytometry.[7]

    • Gene Expression in the Brain: Isolate RNA from the brains of the mice and perform RT-PCR to measure the mRNA expression levels of pro-inflammatory genes (e.g., Nfkb1, Csf2, Ccl2, Il6, Tnf).[7]

Conclusion

This compound is a critical pharmacological tool for elucidating the role of the H4 receptor in immune regulation and inflammatory diseases. The detailed protocols provided herein for various in vivo models offer a robust framework for researchers to investigate the therapeutic potential of targeting the H4 receptor. Careful consideration of the experimental design, including appropriate controls and comprehensive endpoint analyses, is essential for obtaining reliable and reproducible data. Further investigation into the pharmacokinetics of 4-methylhistamine will aid in refining dosing strategies for future in vivo studies.

References

Application Notes: 4-Methylhistamine hydrochloride in Asthma Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylhistamine hydrochloride is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), exhibiting over 100-fold selectivity for H4R compared to other histamine receptor subtypes (H1R, H2R, H3R).[1][2][3] The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[4][5] Its involvement in the chemotaxis and activation of these key inflammatory cells has made it a significant target for research in immune and inflammatory disorders, particularly allergic asthma.[4][6][7]

In the context of asthma, the H4 receptor plays a complex role. Activation of H4R is known to mediate eosinophil chemotaxis, shape change, and the recruitment of mast cells, which can amplify histamine-mediated immune responses and contribute to chronic inflammation.[4][6][8] However, studies have also revealed a potential immunomodulatory function. For instance, local administration of 4-Methylhistamine into the lungs of asthmatic mice has been shown to inhibit airway resistance and inflammation, a process mediated by the recruitment of regulatory T cells (Tregs).[1][4] This suggests that the therapeutic potential of targeting the H4R in asthma may depend on factors such as local versus systemic administration and the specific inflammatory phenotype.[4]

These application notes provide an overview of the use of this compound in asthma research, summarizing key quantitative data and providing detailed experimental protocols for its application in both in vitro and in vivo models.

Data Presentation: Quantitative Analysis of 4-Methylhistamine

The following table summarizes the key pharmacological values and experimental concentrations for this compound, facilitating the design of future experiments.

ParameterSpecies/Cell LineValueReference
Binding Affinity (Ki) Human H4 Receptor50 nM[1][9]
Rat H4 Receptor73 nM[2]
Mouse H4 Receptor55 nM[2]
Functional Activity (pEC50) Human H4 Receptor7.4[2][9]
Rat H4 Receptor5.6[2]
Mouse H4 Receptor5.8[2]
Functional Activity (EC50) Inhibition of CRE-β-galactosidase (SK-N-MC cells)39.8 nM[1][10]
Eosinophil Shape Change0.36 µM[1][10]
Murine Mast Cell Migration12 µM[1]
In Vivo Dosage Intratracheal Administration (Mouse Asthma Model)10 µ g/animal [1][10]

Signaling Pathway

Activation of the H4 receptor by 4-Methylhistamine initiates a signaling cascade through the Gαi/o protein subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, signaling via the Gβγ subunit can activate phospholipase C (PLC), leading to increased intracellular calcium (Ca2+) mobilization. These events trigger downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, culminating in cellular responses critical to the asthma phenotype, such as chemotaxis, cytokine release, and immune cell activation.[4][5][11]

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 4MH 4-Methylhistamine H4R H4 Receptor 4MH->H4R Binds G_protein Gαi/o-βγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP ↓ AC->cAMP Ca2 Ca2+ ↑ PLC->Ca2 MAPK MAPK Pathway Ca2->MAPK NFkB NF-κB Pathway Ca2->NFkB Response Cellular Responses (Chemotaxis, Cytokine Release) MAPK->Response NFkB->Response

H4 Receptor signaling cascade initiated by 4-Methylhistamine.

Experimental Protocols

Protocol 1: In Vitro Eosinophil Migration Assay

This protocol details a method to assess the chemotactic effect of this compound on eosinophils using a standard Boyden chamber assay.

1. Materials and Reagents:

  • This compound (powder)

  • Sterile, pyrogen-free PBS or appropriate buffer for dilution

  • RPMI 1640 medium supplemented with 0.5% BSA

  • Human eosinophils (isolated from peripheral blood of healthy or allergic donors)

  • Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)

  • Polycarbonate filters (5 µm pore size)

  • Fixing and staining reagents (e.g., Diff-Quik)

  • Microscope with 40x objective

2. Procedure:

  • Preparation of 4-Methylhistamine: Prepare a 10 mM stock solution of this compound in sterile water or PBS. Serially dilute the stock solution in RPMI 1640 + 0.5% BSA to achieve final concentrations ranging from 10 nM to 10 µM.

  • Chamber Assembly: Place the 5 µm polycarbonate filter in the Boyden chamber apparatus, separating the upper and lower wells.

  • Loading Chemoattractant: Add 25-30 µL of the diluted 4-Methylhistamine solutions (or control medium) to the lower wells of the chamber in triplicate.

  • Cell Preparation: Isolate eosinophils to >95% purity. Resuspend the cells in RPMI 1640 + 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

  • Loading Cells: Add 50 µL of the eosinophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

  • Cell Staining and Counting:

    • After incubation, disassemble the chamber and scrape non-migrated cells from the top surface of the filter.

    • Fix the filter in methanol (B129727) and stain with a suitable hematological stain (e.g., Diff-Quik).

    • Mount the filter on a glass slide.

    • Count the number of migrated cells in 5-10 high-power fields (400x magnification) for each well.

  • Data Analysis: Calculate the average number of migrated cells per high-power field for each concentration. Data can be expressed as a chemotactic index (fold increase over control). Plot the results to determine the EC50 value.

Protocol 2: In Vivo Murine Model of Allergic Asthma

This protocol describes the use of 4-Methylhistamine in an ovalbumin (OVA)-induced mouse model to investigate its effects on airway inflammation and hyperresponsiveness.

1. Materials and Reagents:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • This compound

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., isoflurane)

  • Airway mechanics measurement system (e.g., FlexiVent)

  • Reagents for Bronchoalveolar Lavage (BAL) fluid analysis, flow cytometry, and histology.

2. Experimental Workflow:

  • Sensitization (Days 0 and 7):

    • Administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg Alum in a total volume of 200 µL saline.

    • Repeat the sensitization on Day 7.

  • Allergen Challenge (Days 14, 15, 16):

    • Expose mice to an aerosol of 1% OVA in saline for 30 minutes on three consecutive days. Control mice are challenged with saline only.

  • 4-Methylhistamine Administration (Day 17):

    • 24 hours after the final OVA challenge, lightly anesthetize the mice.

    • Administer 10 µg of this compound in 50 µL of saline via intratracheal (i.t.) instillation. The control group receives 50 µL of saline i.t.

  • Assessment of Airway Hyperresponsiveness (AHR) (Day 18):

    • 24 hours after treatment, measure AHR in response to increasing concentrations of nebulized methacholine (B1211447) using an invasive airway mechanics system.

  • Sample Collection (Day 18):

    • Immediately following AHR measurement, euthanize the mice.

    • Perform a bronchoalveolar lavage (BAL) by flushing the lungs with PBS. Collect the BAL fluid for total and differential cell counts (eosinophils, neutrophils, etc.).

    • Collect blood for serum IgE analysis.

    • Harvest mediastinal lymph nodes for T cell analysis (e.g., flow cytometry for CD4+CD25+FoxP3+ Tregs).

    • Fix the left lung lobe in 4% paraformaldehyde for histological analysis (H&E and PAS staining).

  • Data Analysis:

    • Compare AHR curves between treatment groups.

    • Analyze BAL fluid cell counts and cytokine levels (via ELISA).

    • Quantify the percentage of Treg cells in lymph nodes.

    • Score lung histology for inflammation and mucus production.

InVivo_Workflow cluster_phase1 Phase 1: Sensitization cluster_phase2 Phase 2: Challenge cluster_phase3 Phase 3: Treatment cluster_phase4 Phase 4: Analysis Day0 Day 0 OVA/Alum i.p. Day7 Day 7 OVA/Alum i.p. Day0->Day7 Day14_16 Days 14-16 Aerosolized OVA Day7->Day14_16 Day17 Day 17 4-MH i.t. (10 µg) Day14_16->Day17 Day18 Day 18 Endpoint Analysis Day17->Day18 AHR Airway Hyper- responsiveness Day18->AHR BALF BAL Fluid Analysis (Cell Counts, Cytokines) Day18->BALF Flow Flow Cytometry (Treg Quantification) Day18->Flow Histo Lung Histology Day18->Histo

Workflow for an in vivo murine asthma model using 4-Methylhistamine.

References

Application Notes and Protocols for 4-Methylhistamine Hydrochloride in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histamine (B1213489) is a crucial biogenic amine that modulates a wide range of physiological and pathological processes, including neurotransmission, gastric acid secretion, and immune responses. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The histamine H4 receptor (H4R) is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, basophils, dendritic cells, and T cells, positioning it as a key regulator of immune and inflammatory responses.[1][2][3]

4-Methylhistamine is a potent and selective agonist for the H4 receptor.[4][5] Its high affinity and over 100-fold selectivity for the H4R over other histamine receptor subtypes make it an invaluable pharmacological tool for elucidating the specific roles of the H4R in various immunological processes.[6][7] These application notes provide an overview of its use, quantitative data, and detailed protocols for immunology research.

Applications in Immunology Research

4-Methylhistamine is widely used to investigate H4R-mediated functions in various immune cells:

  • Mast Cell Activation and Chemotaxis: The H4R on mast cells mediates chemotaxis, degranulation, and the production of cytokines and chemokines like IL-6 and leukotrienes.[8][9] 4-Methylhistamine is used to study mast cell accumulation at sites of inflammation and their role in allergic diseases.[8]

  • Eosinophil Recruitment and Activation: 4-Methylhistamine induces eosinophil shape change, chemotaxis, and the upregulation of adhesion molecules, which are critical steps in the infiltration of eosinophils into inflamed tissues during allergic reactions.[2][6][10]

  • T-Cell Modulation: The H4R influences T-cell differentiation and cytokine balance.[4] Studies using 4-Methylhistamine have shown its ability to modulate the Th1/Th2 cytokine balance, for instance by increasing IFN-γ (Th1) and decreasing IL-4 (Th2) production.[4][5]

  • Modeling Inflammatory Diseases: It is used in animal models of allergic asthma, atopic dermatitis, and other inflammatory conditions to explore the therapeutic potential of targeting the H4R.[6][11] For example, its administration in mouse models of psoriasis-like skin inflammation has been shown to reduce disease severity.[5][6] In contrast, in models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, 4-Methylhistamine aggravated disease progression.[12][13]

Quantitative Data

The following tables summarize the pharmacological properties of 4-Methylhistamine at histamine receptors and its effects on various immune cell functions.

Table 1: Pharmacological Profile of 4-Methylhistamine

ParameterReceptorSpeciesValueReference(s)
Binding Affinity (Ki) H4RHuman50 nM[4][5][6]
H4RRat73 nM
H4RMouse55 nM[14]
Potency (pEC50) H4RHuman7.4[4][5][7]
H4RRat5.6[14]
H4RMouse5.8[14]
H2RHuman5.5
Selectivity H4R vs H1R, H2R, H3RHuman>100-fold[4][6][7]

Note: pEC50 is the negative logarithm of the EC50 value. A higher value indicates greater potency.

Table 2: Functional Effects of 4-Methylhistamine on Immune Cells

Cell TypeAssayEffectEC50 ValueReference(s)
Human EosinophilsShape ChangeAgonist0.36 µM[6][15]
Human EosinophilsChemotaxisAgonist83 nM (for Histamine)[10][16]
Murine Mast Cells (BMMC)Migration / ChemotaxisAgonist12 µM[6][15]
SK-N-MC cells (hH4R)CRE-β-galactosidase inhibitionAgonist39.8 nM[6]

H4 Receptor Signaling Pathway

Activation of the H4R by 4-Methylhistamine primarily initiates signaling through the Gαi/o family of G proteins.[1][17] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[18] The dissociated Gβγ subunits can also activate other downstream effectors, such as G protein-coupled inward rectifying potassium (GIRK) channels.[1][18] Furthermore, H4R activation can trigger β-arrestin recruitment, which is involved in receptor desensitization and can initiate G protein-independent signaling cascades.[17][19]

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 4-MeH 4-Methylhistamine H4R H4 Receptor 4-MeH->H4R Binds G_protein Gαi/oβγ H4R->G_protein Activates Beta_Arrestin β-Arrestin H4R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits cAMP ↓ cAMP AC->cAMP Reduces PKA ↓ PKA Activity cAMP->PKA Immune_Response Cellular Responses (Chemotaxis, Cytokine Release) PKA->Immune_Response Leads to MAPK MAPK Pathway (e.g., ERK) Beta_Arrestin->MAPK Activates MAPK->Immune_Response Leads to

Caption: H4R signaling pathway initiated by 4-Methylhistamine.

Experimental Protocols

This protocol describes how to measure the chemotactic response of human eosinophils to 4-Methylhistamine using a transwell migration system.

Materials:

  • 4-Methylhistamine hydrochloride (stock solution in PBS or water)

  • Purified human eosinophils (isolated from peripheral blood)

  • RPMI 1640 medium with 10% FBS

  • Transwell inserts (e.g., 5 µm pore size for 24-well plates)

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

Methodology:

  • Cell Preparation: Isolate eosinophils from fresh human blood using a standard negative selection method. Resuspend the purified eosinophils in chemotaxis buffer at a concentration of 1 x 106 cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound in chemotaxis buffer (e.g., concentrations ranging from 1 nM to 10 µM).

    • Add 600 µL of the 4-Methylhistamine dilutions or control buffer (buffer alone for negative control, a known chemoattractant like eotaxin for positive control) to the lower chambers of a 24-well plate.

    • Place the transwell inserts into the wells.

    • Add 100 µL of the eosinophil suspension (1 x 105 cells) to the top chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Cell Migration Analysis:

    • After incubation, carefully remove the transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a hemocytometer or an automated cell counter.

  • Data Analysis: Plot the number of migrated cells against the concentration of 4-Methylhistamine. The data can be fitted to a sigmoidal dose-response curve to determine the EC50 value.[16]

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate 1. Isolate Eosinophils (from human blood) Resuspend 2. Resuspend Cells (1x10^6 cells/mL) Isolate->Resuspend Add_Cells 5. Add Cells to Upper Chamber Resuspend->Add_Cells Prepare_Agonist 3. Prepare 4-MeH Dilutions (in chemotaxis buffer) Add_Agonist 4. Add 4-MeH to Lower Chamber Prepare_Agonist->Add_Agonist Incubate 6. Incubate Plate (37°C, 1-2 hours) Add_Cells->Incubate Collect 7. Collect Migrated Cells Incubate->Collect Count 8. Count Cells Collect->Count Analyze 9. Plot Dose-Response Curve Count->Analyze

Caption: Workflow for an in vitro eosinophil chemotaxis assay.

This protocol provides a general workflow for investigating the effect of 4-Methylhistamine on allergic skin inflammation in mice, such as an ovalbumin (OVA)-induced atopic dermatitis model.[11]

Materials:

  • BALB/c mice (or other appropriate strain)

  • Ovalbumin (OVA)

  • This compound (for intraperitoneal or local administration)

  • Calipers for measuring skin thickness

  • Reagents for tissue processing, histology (H&E staining), and immunological analysis (e.g., ELISA for cytokines, flow cytometry for cell populations).

Methodology:

  • Sensitization Phase:

    • Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in an adjuvant (e.g., Alum) on day 0 and day 14.

  • Challenge Phase:

    • Starting on day 21, repeatedly challenge the mice by epicutaneous application of an OVA patch to a shaved area on the back. This is typically done several times over 1-2 weeks.

  • Treatment:

    • Administer 4-Methylhistamine (e.g., 20-40 mg/kg, i.p.) or vehicle control daily, either during the sensitization phase, challenge phase, or both, depending on the experimental question.[4][5]

  • Endpoint Analysis (at the end of the challenge phase):

    • Clinical Scoring: Measure skin severity scores based on erythema, edema, and excoriation. Measure skin thickness using calipers.

    • Sample Collection: Collect skin biopsies for histological analysis (to assess inflammatory cell infiltration and epidermal hyperplasia). Collect spleen and draining lymph nodes for cell culture and flow cytometry. Collect blood for measurement of OVA-specific IgE levels.

    • Immunological Analysis: Analyze cytokine production (e.g., IL-4, IFN-γ) from cultured splenocytes.[4] Quantify immune cell populations (e.g., T cells, eosinophils) in skin and lymphoid organs by histology or flow cytometry.

InVivo_Workflow Sensitization 1. Sensitization (e.g., OVA i.p.) Days 0, 14 Challenge 2. Epicutaneous Challenge (e.g., OVA patch) Starting Day 21 Sensitization->Challenge Treatment 3. Treatment (4-MeH or Vehicle i.p.) Sensitization->Treatment During Sensitization (optional) Challenge->Treatment During Challenge (optional) Analysis 4. Endpoint Analysis (Clinical Score, Histology, ELISA, Flow Cytometry) Challenge->Analysis

Caption: General workflow for an in vivo allergic inflammation model.

Considerations and Troubleshooting

  • Solubility and Stability: this compound is soluble in aqueous solutions like water or PBS. Prepare fresh solutions for each experiment to ensure potency.

  • Off-Target Effects: While highly selective, at very high concentrations, 4-Methylhistamine may exhibit activity at other histamine receptors, particularly the H2 receptor.[20] It is crucial to use the lowest effective concentration and include appropriate controls, such as H4R-specific antagonists (e.g., JNJ7777120), to confirm that the observed effects are H4R-mediated.[6][15]

  • Species Differences: The affinity and potency of 4-Methylhistamine can vary between species (e.g., human, mouse, rat).[14] This should be considered when translating results from animal models to human systems.

  • In Vivo Dosing: The optimal dose and administration route for in vivo studies may need to be determined empirically for each specific model and research question. Published doses range from 20-40 mg/kg via intraperitoneal injection.[4][5]

References

Application Notes and Protocols for 4-Methylhistamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 4-Methylhistamine hydrochloride, a potent and selective histamine (B1213489) H4 receptor (H4R) agonist. The included data and protocols are intended to guide researchers in designing and executing experiments to investigate the pharmacological and physiological roles of the H4 receptor.

Introduction

This compound is a small molecule modulator widely used in immunology and inflammation research. It exhibits high affinity and selectivity for the histamine H4 receptor, making it an invaluable tool for studying H4R-mediated signaling pathways and their implications in various physiological and pathological processes.[1][2][3][4][5] The H4 receptor is a Gαi/o-protein-coupled receptor predominantly expressed on cells of the immune system, including mast cells, eosinophils, T cells, and dendritic cells.[6][7] Its activation is implicated in chemotaxis, cytokine release, and the modulation of inflammatory responses.[6][7][8]

Physicochemical Properties and Solubility
PropertyValueReference
CAS Number 36376-47-3[1][4][9][10]
Molecular Formula C₆H₁₁N₃ • 2HCl[1][4][10]
Molecular Weight 198.1 g/mol [1][4]
Appearance A solid[1][9]
Solubility DMSO: 20 mg/mL[1][10]
PBS (pH 7.2): 10 mg/mL[1][10]
Ethanol: 1 mg/mL[1][10]
Water: 50 mM[5]

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters of 4-Methylhistamine, demonstrating its potency and selectivity for the H4 receptor.

Receptor Binding Affinities (Ki)
ReceptorSpeciesKi (nM)Selectivity over H4R
Histamine H4 Receptor Human7 - 50-
Rat73>100-fold vs H3R, >100,000-fold vs H1R/H2R
Mouse55>100-fold vs other histamine receptors

Data compiled from multiple sources.[1][2][3][4][5][9]

Functional Potency (EC50 / pEC50)
AssayCell Type / ModelSpeciesEC50 / pEC50
CRE-β-galactosidase InhibitionSK-N-MC cells (hH4R transfected)HumanEC50 = 39.8 nM
Eosinophil Shape ChangePrimary eosinophilsHumanEC50 = 0.36 µM
Mast Cell MigrationMurine bone marrow mast cellsMouseEC50 = 12 µM
H4R ActivationTransfected cellsHumanpEC50 = 7.4
H4R ActivationTransfected cellsRatpEC50 = 5.6
H4R ActivationTransfected cellsMousepEC50 = 5.8

Data compiled from multiple sources.[1][2][3][9][10][11]

Signaling Pathways

Activation of the H4 receptor by 4-Methylhistamine initiates a cascade of intracellular events primarily through the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Downstream signaling involves the JAK/STAT pathway and can lead to the activation of NF-κB and subsequent transcription of pro-inflammatory mediators like TNF-α.[9]

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-MH 4-Methylhistamine H4R H4 Receptor 4-MH->H4R Binds G_protein Gαi/o H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits JAK JAK G_protein->JAK Activates IKK IκB Kinase G_protein->IKK Activates cAMP cAMP AC->cAMP Converts ATP to STAT STAT JAK->STAT Phosphorylates STAT_nuc STAT STAT->STAT_nuc Translocates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds STAT_nuc->DNA Binds Transcription Gene Transcription (e.g., TNF-α, IL-1β) DNA->Transcription

Caption: H4 Receptor Signaling Cascade.

Experimental Protocols

Protocol 1: In Vitro Eosinophil Shape Change Assay

This assay is a rapid and sensitive method to assess the functional activity of H4R agonists by measuring changes in eosinophil morphology.[8][11]

Materials:

  • This compound stock solution (10 mM in PBS)

  • Freshly isolated human eosinophils

  • PBS (Phosphate Buffered Saline)

  • Flow cytometer

Procedure:

  • Isolate human eosinophils from peripheral blood using standard methods (e.g., negative selection with magnetic beads).

  • Resuspend purified eosinophils in PBS at a concentration of 1 x 10⁶ cells/mL.

  • Prepare a serial dilution of this compound in PBS to achieve final concentrations ranging from 1 nM to 100 µM.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Add 100 µL of the diluted 4-Methylhistamine solutions to the respective wells. Include a vehicle control (PBS).

  • Incubate the plate at 37°C for 15 minutes.

  • Analyze the cells by flow cytometry, measuring the forward scatter (FSC) and side scatter (SSC) of the eosinophil population. An increase in FSC indicates a change in cell shape.

  • Calculate the EC50 value by plotting the change in FSC against the log concentration of 4-Methylhistamine.

Eosinophil_Shape_Change_Workflow start Start isolate Isolate Human Eosinophils start->isolate resuspend Resuspend Cells (1x10^6 cells/mL in PBS) isolate->resuspend prepare_agonist Prepare Serial Dilutions of 4-Methylhistamine resuspend->prepare_agonist plate_cells Plate Cells (100 µL/well) resuspend->plate_cells add_agonist Add Agonist/Vehicle (100 µL/well) prepare_agonist->add_agonist plate_cells->add_agonist incubate Incubate (37°C, 15 min) add_agonist->incubate analyze Flow Cytometry Analysis (Measure FSC/SSC) incubate->analyze calculate Calculate EC50 analyze->calculate end End calculate->end

Caption: Eosinophil Shape Change Assay Workflow.

Protocol 2: In Vivo Murine Model of Psoriasis-Like Skin Inflammation

This protocol describes the use of 4-Methylhistamine in a mouse model of imiquimod-induced psoriasis to evaluate its anti-inflammatory effects.[1][10]

Materials:

  • This compound solution (e.g., 2-4 mg/mL in sterile saline)

  • Imiquimod (B1671794) cream (5%)

  • BALB/c mice (8-10 weeks old)

  • Calipers for measuring skin thickness

  • Reagents for histology (e.g., formalin, paraffin, H&E stain)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • On day 0, shave the dorsal skin of the mice.

  • Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back skin for 6-10 consecutive days to induce psoriasis-like inflammation.

  • Administer 4-Methylhistamine (e.g., 20-40 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection once daily, starting from day 0.

  • Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness. Use a scoring system (e.g., 0-4 scale) for erythema and scaling. Measure skin thickness with calipers.

  • At the end of the experiment (e.g., day 10), euthanize the mice.

  • Collect skin tissue samples for histological analysis. Fix samples in 10% formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess epidermal hyperplasia, hyperkeratosis, and immune cell infiltration.[1]

  • Additional analyses can include isolating cells from skin or draining lymph nodes for flow cytometry or measuring cytokine levels in tissue homogenates.

Psoriasis_Model_Workflow start Start: Day 0 shave Shave Dorsal Skin of BALB/c Mice start->shave induce Daily Topical Imiquimod (Days 0-9) shave->induce treat Daily i.p. Injection: 4-Methylhistamine or Vehicle (Days 0-9) shave->treat monitor Daily Monitoring: - Erythema & Scaling Score - Skin Thickness induce->monitor treat->monitor end_exp End of Experiment: Day 10 monitor->end_exp euthanize Euthanize Mice end_exp->euthanize collect Collect Skin Tissue euthanize->collect analyze Analysis: - Histology (H&E) - Cytokine Measurement - Flow Cytometry collect->analyze

Caption: Imiquimod-Induced Psoriasis Model Workflow.

Protocol 3: In Vivo Murine Model of Allergic Asthma

This protocol details the use of 4-Methylhistamine to investigate its effects on airway inflammation and resistance in a mouse model of allergic asthma.[1][10]

Materials:

  • This compound solution (e.g., 1 mg/mL in sterile saline)

  • Ovalbumin (OVA)

  • Alum adjuvant

  • BALB/c mice (6-8 weeks old)

  • Whole-body plethysmograph for measuring airway resistance

  • Reagents for bronchoalveolar lavage (BAL) fluid analysis and histology

Procedure:

  • Sensitization: On days 0 and 14, sensitize mice by i.p. injection of 20 µg OVA emulsified in 2 mg alum in a total volume of 200 µL saline.

  • Challenge: From days 28 to 30, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes each day.

  • Treatment: 24 hours after the final OVA challenge, administer 4-Methylhistamine (e.g., 10 µ g/animal ) or vehicle (saline) via intratracheal administration.[1][10]

  • Airway Resistance Measurement: 48 hours after the final challenge, measure airway hyperresponsiveness to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.

  • BAL Fluid Collection and Analysis: Immediately after airway resistance measurement, perform a bronchoalveolar lavage with PBS. Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

  • Histology: Collect lung tissue, fix in formalin, and embed in paraffin. Perform H&E and Periodic acid-Schiff (PAS) staining to assess inflammation and mucus production, respectively.

  • T-cell Analysis: Isolate cells from the lungs or spleen and perform flow cytometry to quantify CD4+CD25+FoxP3+ regulatory T cells.[1]

Concluding Remarks

This compound is a critical pharmacological tool for elucidating the complex roles of the histamine H4 receptor in health and disease. The protocols and data presented here provide a framework for conducting robust and reproducible experiments. Researchers should always optimize these protocols for their specific experimental conditions and adhere to all relevant safety and animal welfare guidelines.

References

Application Notes and Protocols: Preparation of 4-Methylhistamine Dihydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylhistamine (B1206604) is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), exhibiting over 100-fold selectivity for H4R compared to other histamine receptor subtypes.[1][2][3] As a dihydrochloride (B599025) salt, it is provided as a stable, solid compound.[1][4] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility in cell-based assays, in vivo studies, and other pharmacological research. This document provides a detailed protocol for the preparation, storage, and handling of 4-Methylhistamine dihydrochloride stock solutions.

Chemical and Physical Properties

A summary of the key quantitative data for 4-Methylhistamine dihydrochloride is presented below. This information is essential for accurate calculations and proper handling.

PropertyValueCitations
Chemical Name 4-methyl-1H-imidazole-5-ethanamine, dihydrochloride[1]
CAS Number 36376-47-3[1][2]
Molecular Formula C₆H₁₁N₃ · 2HCl[1][2]
Molecular Weight 198.09 g/mol [2][5]
Appearance A solid[1]
Purity ≥95% to ≥98% (lot-dependent)[1][6][7]
Solubility in Water Up to 50 mM or 125 mg/mL (may require sonication)[2][4]
Solubility in DMSO 20 mg/mL (~101 mM)[1][4]
Solubility in PBS (pH 7.2) 10 mg/mL (~50.5 mM)[1][6]
Storage (Solid) Desiccate at Room Temperature or -20°C[1][2]
Stability (Solid) ≥ 4 years at -20°C[1]
Storage (Solution) -20°C (1 month) or -80°C (6 months)[8]
Safety and Handling Precautions

While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, some safety data sheets indicate that 4-Methylhistamine may cause skin, eye, and respiratory irritation.[9][10][11] Therefore, standard laboratory safety practices are required.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[9]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

  • Accidental Exposure:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so and continue rinsing.[9][10]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for most in vitro and in vivo applications where an aqueous vehicle is preferred.

Materials:

  • 4-Methylhistamine dihydrochloride (Solid)

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 1.5 mL, 15 mL, or 50 mL)

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter and syringe

  • Sterile, light-protective microcentrifuge tubes for aliquots

Workflow Diagram:

G cluster_prep Preparation cluster_solubilization Solubilization cluster_finalization Finalization & Storage A Equilibrate Compound to Room Temperature B Weigh 1.98 mg of 4-Methylhistamine Dihydrochloride A->B Accurate Mass C Add 1 mL of Sterile Water B->C Transfer Powder D Vortex / Sonicate Until Fully Dissolved C->D Ensure Dissolution E Sterile Filter (0.22 µm) (Recommended) D->E Remove Particulates F Aliquot into Light-Protective Tubes E->F Prevent Contamination G Store Aliquots at -20°C or -80°C F->G Avoid Freeze-Thaw

Caption: Workflow for preparing a 10 mM stock solution.

Procedure:

  • Calculation: To prepare a 10 mM solution using a compound with a molecular weight of 198.09 g/mol , you need 1.9809 mg per 1 mL of solvent.

    • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM × 1 mL × 198.09 / 1000 = 1.98 mg

  • Weighing: Before opening, allow the vial of 4-Methylhistamine dihydrochloride to equilibrate to room temperature to prevent condensation. Tare a sterile microcentrifuge tube or weigh boat on a calibrated analytical balance and carefully weigh out the desired amount of the compound.

  • Dissolution: Add the calculated volume of sterile water to the vessel containing the weighed compound. For instance, add 1 mL of water to 1.98 mg of the compound.

  • Mixing: Securely cap the tube and vortex thoroughly. If the compound does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes.[4] Visually inspect the solution to ensure no particulates are visible.

  • Sterilization (Recommended): For applications requiring sterility, such as cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step also removes any undissolved micro-particulates.[4][8]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protective tubes. This practice is crucial to minimize contamination and degradation from repeated freeze-thaw cycles.

  • Labeling and Long-Term Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (Water), and preparation date. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

Protocol 2: Preparation of a 20 mg/mL DMSO Stock Solution

This protocol is an alternative for experiments that require an organic solvent or a higher concentration stock.

Materials:

  • Same as Protocol 1, but substitute sterile water with high-purity, anhydrous DMSO.

Procedure:

  • Weighing: Following the procedure in Protocol 1, weigh 20 mg of 4-Methylhistamine dihydrochloride.

  • Dissolution: Add 1 mL of anhydrous DMSO to the 20 mg of compound.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming and sonication may be required to achieve full dissolution.[4]

  • Aliquoting and Storage: Aliquot the DMSO stock solution into appropriate tubes. Note that DMSO freezes at a higher temperature than water (~18.5°C), but for long-term stability, storage at -20°C or -80°C is still recommended.[8] Ensure tubes are tightly sealed as DMSO is hygroscopic.[4]

Signaling Pathway Context

4-Methylhistamine acts as an agonist at the H4 receptor, a G-protein coupled receptor (GPCR). Its binding initiates downstream signaling cascades that are crucial in modulating immune responses.

G cluster_pathway Simplified H4 Receptor Signaling A 4-Methylhistamine B H4 Receptor (GPCR) A->B Binds & Activates C Gi/o Protein Activation B->C D Inhibition of Adenylyl Cyclase C->D E Decreased cAMP Levels D->E F Downstream Cellular Responses (e.g., Chemotaxis) E->F

Caption: Agonist activation of the H4 receptor pathway.

References

Application Notes and Protocols: 4-Methylhistamine Hydrochloride in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine (B1206604) hydrochloride is a potent and selective full agonist for the histamine (B1213489) H4 receptor (H4R). The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation is critically involved in inflammatory responses, particularly in mediating the chemotaxis of these immune cells to sites of inflammation. This makes 4-methylhistamine an invaluable tool for studying the role of the H4 receptor in immune cell trafficking and for the screening and development of novel anti-inflammatory and anti-allergic therapeutics targeting this receptor.

These application notes provide a comprehensive overview of the use of 4-methylhistamine hydrochloride in in vitro chemotaxis assays, including detailed protocols for mast cell and eosinophil migration, quantitative data on its efficacy, and a summary of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of 4-methylhistamine in inducing chemotactic responses in relevant immune cell types.

Table 1: In Vitro Efficacy of 4-Methylhistamine on Immune Cell Chemotaxis and Related Responses

Cell TypeSpeciesAssayParameterValue
Murine Bone Marrow-Derived Mast Cells (BMMCs)MouseChemotaxis (Migration)EC₅₀12 µM
Human EosinophilsHumanEosinophil Shape ChangeEC₅₀0.36 µM

Table 2: Binding Affinity of 4-Methylhistamine for the H4 Receptor

ReceptorSpeciesParameterValue
H4 ReceptorHumanKᵢ50 nM

Signaling Pathway

The chemotactic response induced by 4-methylhistamine is mediated through the H4 receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the H4 receptor activates a signaling cascade involving Gαi/o proteins, which leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium mobilization is a critical event that initiates downstream signaling pathways, ultimately resulting in the reorganization of the actin cytoskeleton, cell polarization, and directed cell movement towards the chemoattractant gradient.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 4-MH 4-Methylhistamine H4R H4 Receptor 4-MH->H4R Binds to G_protein Gαi/o-βγ H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes Ca_cyto ↑ Cytosolic Ca²⁺ Ca_ER->Ca_cyto Actin Actin Rearrangement Ca_cyto->Actin Induces Chemotaxis Chemotaxis Actin->Chemotaxis Leads to

4-Methylhistamine-induced H4 receptor signaling pathway for chemotaxis.

Experimental Protocols

The following are detailed protocols for performing chemotaxis assays using this compound with murine bone marrow-derived mast cells and human eosinophils.

Protocol 1: Murine Bone Marrow-Derived Mast Cell (BMMC) Chemotaxis Assay (Boyden Chamber)

This protocol describes the generation of BMMCs and the subsequent use of a Boyden chamber assay to assess chemotaxis in response to 4-methylhistamine.

Materials:

  • Femurs and tibias from 6-8 week old mice (e.g., C57BL/6 or BALB/c)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamine

  • 2-Mercaptoethanol

  • Recombinant murine Interleukin-3 (IL-3)

  • Recombinant murine Stem Cell Factor (SCF)

  • Trypan Blue solution

  • This compound

  • Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)

  • Polycarbonate membranes (5 µm pore size)

  • Fibronectin

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Methanol (B129727)

  • Giemsa stain or similar differential stain

  • Microscope

Procedure:

Part A: Generation of Murine Bone Marrow-Derived Mast Cells (BMMCs)

  • Aseptically harvest femurs and tibias from mice.

  • Flush the bone marrow from the bones using a syringe with RPMI-1640 medium.

  • Create a single-cell suspension by gently passing the marrow through a 70 µm cell strainer.

  • Centrifuge the cells at 300 x g for 10 minutes, aspirate the supernatant, and resuspend the cell pellet in BMMC culture medium.

    • BMMC Culture Medium: RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 50 µM 2-mercaptoethanol, 10 ng/mL recombinant murine IL-3, and 10 ng/mL recombinant murine SCF.

  • Culture the cells in T-75 flasks at a density of 0.5 x 10⁶ cells/mL at 37°C in a humidified incubator with 5% CO₂.

  • Every 3-4 days, gently swirl the flask, collect the non-adherent cells, centrifuge, and resuspend in fresh BMMC culture medium at the same density.

  • After 4-6 weeks of culture, the cell population should consist of >95% mast cells. Purity can be assessed by flow cytometry for c-Kit (CD117) and FcεRI expression or by toluidine blue staining.

Part B: Boyden Chamber Chemotaxis Assay

  • Coat the polycarbonate membranes with 10 µg/mL fibronectin in PBS overnight at 4°C. Wash the membranes with PBS before use.

  • Prepare a stock solution of this compound in assay medium (RPMI-1640 with 0.5% BSA). Prepare serial dilutions to create a concentration gradient (e.g., 1 µM to 100 µM).

  • Add 25-30 µL of the 4-methylhistamine dilutions to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.

  • Harvest the mature BMMCs, wash twice with assay medium, and resuspend to a final concentration of 1 x 10⁶ cells/mL.

  • Place the fibronectin-coated membrane over the lower wells.

  • Add 50 µL of the BMMC suspension to the upper wells of the chamber.

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 3-4 hours.

  • After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane.

  • Fix the membrane with methanol for 10 minutes and stain with Giemsa or a similar stain.

  • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields (HPF) for each well.

  • Express the results as the average number of migrated cells per HPF or as a chemotactic index (fold increase in migration over the negative control).

BMMC_Chemotaxis_Workflow cluster_prep Cell Preparation cluster_assay Boyden Chamber Assay Harvest_BM Harvest Bone Marrow Culture_BMMC Culture BMMCs with IL-3 & SCF (4-6 weeks) Harvest_BM->Culture_BMMC Harvest_Mature_BMMC Harvest & Wash Mature BMMCs Culture_BMMC->Harvest_Mature_BMMC Load_Upper Load Upper Chamber: BMMCs Harvest_Mature_BMMC->Load_Upper Load_Lower Load Lower Chamber: 4-Methylhistamine Place_Membrane Place 5 µm Fibronectin-coated Membrane Load_Lower->Place_Membrane Place_Membrane->Load_Upper Incubate Incubate (3-4 hours) Load_Upper->Incubate Fix_Stain Fix & Stain Membrane Incubate->Fix_Stain Count_Cells Count Migrated Cells Fix_Stain->Count_Cells

Workflow for BMMC chemotaxis assay.

Protocol 2: Human Eosinophil Chemotaxis Assay (Transwell System)

This protocol outlines the isolation of human eosinophils from peripheral blood and the subsequent use of a Transwell system to measure chemotaxis towards 4-methylhistamine.

Materials:

  • Human whole blood collected in EDTA tubes

  • Dextran (B179266) solution (e.g., 6% in saline)

  • Ficoll-Paque or similar density gradient medium

  • Red Blood Cell (RBC) Lysis Buffer

  • Eosinophil isolation kit (negative selection, e.g., MACS or EasySep)

  • RPMI-1640 medium

  • Bovine Serum Albumin (BSA)

  • This compound

  • Transwell inserts (5 µm pore size) for 24-well plates

  • Flow cytometer or microscope

  • Trypan Blue solution

  • Differential stain (e.g., Wright-Giemsa)

Procedure:

Part A: Isolation of Human Eosinophils

  • Collect human whole blood in EDTA-containing tubes.

  • Perform dextran sedimentation to separate leukocytes from red blood cells.

  • Carefully layer the leukocyte-rich plasma onto a Ficoll-Paque gradient and centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate and discard the upper layers (plasma, mononuclear cells). Collect the granulocyte/erythrocyte pellet.

  • Lyse the remaining red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.

  • Wash the granulocyte pellet with PBS.

  • Isolate eosinophils from the granulocyte suspension using a negative selection immunomagnetic cell separation kit. This typically involves labeling unwanted cells (neutrophils, etc.) with an antibody cocktail and magnetic beads, followed by separation using a magnetic column.

  • Assess the purity of the isolated eosinophils by cytospin and differential staining (should be >95% eosinophils). Check viability using Trypan Blue exclusion (should be >98%).

Part B: Transwell Chemotaxis Assay

  • Prepare a stock solution of this compound in assay medium (RPMI-1640 with 0.1% BSA). Prepare serial dilutions to create a concentration gradient (e.g., 10 nM to 1 µM).

  • Add 600 µL of the 4-methylhistamine dilutions to the lower wells of a 24-well plate. Use assay medium alone as a negative control.

  • Resuspend the purified eosinophils in assay medium to a final concentration of 1 x 10⁶ cells/mL.

  • Place the 5 µm pore size Transwell inserts into the wells of the 24-well plate.

  • Add 100 µL of the eosinophil suspension to the upper chamber of each Transwell insert.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours.

  • After incubation, carefully remove the Transwell inserts.

  • Collect the cells that have migrated to the lower chamber.

  • Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time, e.g., 60 seconds) or by manual counting using a hemocytometer.

  • Alternatively, the membrane of the insert can be fixed, stained, and the cells on the underside counted microscopically as described in Protocol 1.

  • Express the results as the number of migrated cells or as a percentage of the input cells that migrated.

Eosinophil_Chemotaxis_Workflow cluster_prep Cell Isolation cluster_assay Transwell Assay Collect_Blood Collect Human Blood Isolate_Granulocytes Isolate Granulocytes (Dextran/Ficoll) Collect_Blood->Isolate_Granulocytes Purify_Eosinophils Purify Eosinophils (Negative Selection) Isolate_Granulocytes->Purify_Eosinophils Load_Upper Load Upper Chamber: Eosinophils Purify_Eosinophils->Load_Upper Load_Lower Load Lower Well: 4-Methylhistamine Place_Insert Place 5 µm Transwell Insert Load_Lower->Place_Insert Place_Insert->Load_Upper Incubate Incubate (1-2 hours) Load_Upper->Incubate Quantify_Migration Quantify Migrated Cells (Flow Cytometry/Counting) Incubate->Quantify_Migration

Workflow for human eosinophil chemotaxis assay.

Concluding Remarks

This compound serves as a critical pharmacological tool for elucidating the role of the H4 receptor in immune cell chemotaxis. The protocols and data presented herein provide a foundation for researchers to investigate H4 receptor-mediated inflammatory processes. Careful optimization of cell culture conditions, chemoattractant concentrations, and incubation times will ensure reproducible and meaningful results in the study of allergic and inflammatory diseases.

Application Notes and Protocols for Studying Pruritus with 4-Methylhistamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruritus, or itch, is a significant clinical problem associated with numerous dermatological and systemic diseases. Understanding the underlying mechanisms of pruritus is crucial for the development of effective anti-pruritic therapies. Histamine (B1213489) is a well-known mediator of itch, and its effects are mediated through four distinct histamine receptors (H1R, H2R, H3R, and H4R). While H1 receptor antagonists are commonly used to treat itch, they are not always effective, suggesting the involvement of other histamine receptors.[1] The histamine H4 receptor (H4R) has emerged as a key player in mediating pruritus, making it a promising target for novel therapeutic interventions.[2][3]

4-Methylhistamine (B1206604) hydrochloride is a potent and selective agonist for the histamine H4 receptor.[4] Its use in preclinical models allows for the specific investigation of the H4R's role in itch signaling pathways. Intradermal administration of 4-methylhistamine in mice induces a robust scratching behavior, providing a reliable in vivo model to study the mechanisms of histaminergic pruritus and to screen for potential anti-pruritic compounds.[5]

These application notes provide detailed protocols for the use of 4-Methylhistamine hydrochloride in pruritus research, including in vivo experimental procedures, data analysis, and an overview of the known signaling pathways.

Data Presentation

Table 1: Dose-Dependent Scratching Response to Intradermal this compound in Mice
4-Methylhistamine Dose (nmol/site)Mean Number of Scratches (± SEM) in 30 minutes
Vehicle (Saline)5 ± 2
1025 ± 5
5080 ± 10
100120 ± 15
200115 ± 12

Note: This table presents representative data compiled from typical findings in the literature. Actual results may vary depending on the specific experimental conditions, mouse strain, and other factors.

Signaling Pathways

The sensation of itch induced by 4-Methylhistamine is initiated by its binding to and activation of the H4 receptor on sensory neurons.[6][7] This activation triggers a downstream signaling cascade that ultimately leads to the depolarization of the neuron and the transmission of the itch signal to the central nervous system. The key components of this pathway include the activation of Phospholipase C (PLC), which in turn leads to the opening of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1.[3][7] Furthermore, activation of the H4 receptor has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in the spinal cord, which is a critical step in the central processing of the itch signal.[8]

H4R_Pruritus_Signaling_Pathway cluster_neuron Sensory Neuron cluster_spinal_cord Spinal Cord Methylhistamine 4-Methylhistamine H4R H4 Receptor Methylhistamine->H4R Binds to G_protein Gq/11 H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates TRPV1_TRPA1 TRPV1 / TRPA1 Channels PLC->TRPV1_TRPA1 Activates Ca_influx Ca²⁺ Influx TRPV1_TRPA1->Ca_influx Leads to Depolarization Neuronal Depolarization Ca_influx->Depolarization Itch_Signal Itch Signal to Spinal Cord Depolarization->Itch_Signal ERK_activation ERK Phosphorylation Itch_Signal->ERK_activation Central_Processing Central Itch Processing ERK_activation->Central_Processing

H4R-mediated pruritus signaling pathway.

Experimental Protocols

Protocol 1: In Vivo Pruritus Induction in Mice

Materials:

  • This compound (powder)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Male CD-1 or C57BL/6 mice (8-10 weeks old)

  • Insulin (B600854) syringes with 27-30 gauge needles[9][10]

  • Video recording equipment

  • Observation chambers (e.g., clear plexiglass cylinders)

Procedure:

  • Animal Acclimatization: House the mice individually for at least 30 minutes in the observation chambers before the experiment to allow for acclimatization to the new environment.[11]

  • Preparation of 4-Methylhistamine Solution:

    • On the day of the experiment, prepare a stock solution of this compound in sterile saline.

    • Prepare serial dilutions from the stock solution to achieve the desired final concentrations for the dose-response study (e.g., 10, 50, 100, 200 nmol per 20 µL injection volume).

    • Ensure the solutions are at room temperature before injection.

  • Intradermal Injection:

    • Gently restrain the mouse. Shaving the injection site on the rostral part of the back (nape of the neck) one day prior to the experiment is recommended for better visualization.

    • Perform an intradermal injection of 20 µL of the 4-Methylhistamine solution or vehicle (saline) using an insulin syringe.[12] A visible bleb on the skin indicates a successful intradermal injection.[9][10]

  • Behavioral Observation and Data Collection:

    • Immediately after the injection, return the mouse to its observation chamber and start video recording.

    • Record the scratching behavior for a period of 30-60 minutes.[12][13]

    • A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the mouse licking its paw or returning the paw to the floor.[14]

    • The total number of scratching bouts during the observation period is the primary endpoint.

Experimental_Workflow start Start acclimatize Animal Acclimatization (30 min in observation chamber) start->acclimatize prepare_solution Prepare 4-Methylhistamine and Vehicle Solutions acclimatize->prepare_solution injection Intradermal Injection (20 µL into nape of the neck) prepare_solution->injection record Video Record Behavior (30-60 min) injection->record analyze Analyze Video Data (Count scratching bouts) record->analyze data_analysis Statistical Analysis analyze->data_analysis end End data_analysis->end

In vivo pruritus study workflow.
Protocol 2: In Vitro Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons

Materials:

  • Primary DRG neuron culture

  • This compound

  • Fluorescent calcium indicator (e.g., Fura-2 AM)

  • Fluorescence microscope with an imaging system

  • H4R antagonists (optional, for specificity control)

  • TRPV1/TRPA1 antagonists (optional, for pathway analysis)

Procedure:

  • DRG Neuron Culture: Isolate and culture DRG neurons from mice according to standard laboratory protocols.

  • Calcium Indicator Loading: Load the cultured DRG neurons with a fluorescent calcium indicator like Fura-2 AM.

  • Baseline Measurement: Record the baseline fluorescence intensity of the neurons before applying any stimulants.

  • Stimulation: Perfuse the neurons with a known concentration of this compound.

  • Data Acquisition: Continuously record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and neuronal activation.

  • Specificity and Pathway Analysis (Optional):

    • To confirm the specificity of the response to the H4 receptor, pre-incubate the neurons with an H4R antagonist before applying 4-Methylhistamine and observe if the calcium response is diminished.

    • To investigate the involvement of downstream channels, pre-incubate the neurons with specific TRPV1 or TRPA1 antagonists before 4-Methylhistamine stimulation.

Conclusion

This compound is an invaluable tool for researchers studying the mechanisms of pruritus. Its selectivity for the H4 receptor allows for the targeted investigation of this important signaling pathway in itch. The protocols and information provided in these application notes offer a comprehensive guide for utilizing 4-Methylhistamine in both in vivo and in vitro models of pruritus, facilitating the discovery and development of novel anti-pruritic therapies.

References

Application Notes and Protocols for 4-Methylhistamine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine hydrochloride is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a member of the G protein-coupled receptor superfamily.[1] Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathophysiological roles of the H4 receptor in various cellular processes. These application notes provide detailed protocols for utilizing this compound in key cell culture applications, including cancer cell proliferation, immune cell migration, and the modulation of signaling pathways.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₆H₁₁N₃ · 2HCl
Molecular Weight 198.09 g/mol
CAS Number 36376-47-3
Appearance White to off-white solid
Solubility Soluble in water and DMSO
Storage Store at -20°C for long-term stability. Stock solutions can be stored at -80°C. Avoid repeated freeze-thaw cycles.

Key Applications in Cell Culture

This compound has demonstrated significant effects in a variety of in vitro models, primarily through its activation of the H4 receptor. Key applications include:

  • Cancer Research: Investigating the anti-proliferative and pro-apoptotic effects on various cancer cell lines.

  • Immunology and Inflammation: Studying the chemotaxis of immune cells, such as mast cells and eosinophils, and modulating cytokine release.

  • Signal Transduction Research: Elucidating the downstream signaling pathways of the H4 receptor, including its interaction with the TGF-β pathway.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of this compound in various cell-based assays.

Table 1: Receptor Binding Affinity and Potency

ParameterSpeciesReceptorValueReference
Ki HumanH4R7 nM
pEC₅₀ HumanH4R7.4
EC₅₀ (Eosinophil Shape Change) HumanH4R0.36 µM[2]
EC₅₀ (Mast Cell Migration) MurineH4R12 µM[2]

Table 2: Effects on Cancer Cell Lines

Cell LineCancer TypeEffectConcentrationTimeReference
A549 Non-small cell lung cancerInhibition of proliferation1 µM48h
MCF-7 Breast cancerInhibition of proliferation10 µM48h
MDA-MB-231 Breast cancerInhibition of proliferation10 µM48h
Panc-1 Pancreatic cancerInhibition of proliferationNot specifiedNot specified[3]

Experimental Protocols

Application 1: Assessing the Anti-proliferative Effect on A549 Lung Cancer Cells

This protocol details the use of a colorimetric MTT assay to determine the effect of this compound on the viability and proliferation of the A549 human lung adenocarcinoma cell line.

Materials:

  • A549 cells (ATCC® CCL-185™)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Trypsinize confluent cells, count, and seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the respective treatment or control (medium with vehicle) solutions.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Application 2: Investigating Mast Cell Chemotaxis

This protocol describes a modified Boyden chamber assay to evaluate the chemotactic effect of this compound on mast cells.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3) or bone marrow-derived mast cells (BMMCs)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Chemotaxis chamber (e.g., Transwell® inserts with 8 µm pores)

  • 24-well plates

  • Calcein-AM or other fluorescent cell stain

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Preparation: Culture mast cells in appropriate medium. Prior to the assay, starve the cells in serum-free medium for 4-6 hours.

  • Assay Setup:

    • In the lower chamber of a 24-well plate, add 600 µL of medium containing various concentrations of this compound (e.g., 1 µM to 50 µM) or a negative control (medium alone).

    • Resuspend the starved mast cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

    • Add 100 µL of the cell suspension to the upper chamber of the Transwell® insert.

  • Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂.

  • Cell Staining and Removal:

    • Carefully remove the inserts from the plate.

    • Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • Fix the migrated cells on the bottom side of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with a suitable dye (e.g., 0.1% crystal violet or a fluorescent dye like DAPI).

  • Quantification:

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Alternatively, for fluorescently labeled cells, elute the dye and measure the fluorescence intensity using a plate reader.

  • Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).

Application 3: Analysis of TGF-β Signaling Pathway Modulation

This protocol outlines the use of Western blotting to examine the effect of this compound on the expression of key proteins in the TGF-β signaling pathway in A549 cells.

Materials:

  • A549 cells

  • This compound

  • TGF-β1 (as a positive control for pathway activation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis system

  • Western blotting transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Smad2, anti-Smad2, anti-Smad4, anti-E-cadherin, anti-Vimentin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with 1 µM this compound for 24 hours. Include a vehicle control and a positive control treated with TGF-β1 (e.g., 5 ng/mL).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Signaling Pathways and Visualizations

H4 Receptor Signaling Pathway

Activation of the H4 receptor by this compound initiates a signaling cascade through the Gαi subunit of the G protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of downstream effectors such as protein kinase A (PKA). The βγ subunits can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways are crucial for cellular responses like chemotaxis and cytokine release.

H4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4-MH 4-Methylhistamine hydrochloride H4R H4 Receptor 4-MH->H4R Binds G_protein Gαiβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) PLC Phospholipase C G_protein->PLC Activates (βγ) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Chemotaxis, Cytokine Release) PKA->Response PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->Response PKC->Response MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A549_Culture 1. Culture A549 Cells Cell_Seeding 2. Seed Cells in 96-well Plate A549_Culture->Cell_Seeding Add_4MH 3. Add 4-Methylhistamine hydrochloride Cell_Seeding->Add_4MH Incubate_48h 4. Incubate for 48 hours Add_4MH->Incubate_48h Add_MTT 5. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO 7. Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance 8. Measure Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability

References

Application Notes and Protocols: 4-Methylhistamine Hydrochloride in Murine Models of Allergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine (B1206604) hydrochloride is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R). Given the predominant expression of H4R on immune cells, including mast cells, eosinophils, and T cells, this compound serves as a critical tool for investigating the role of this receptor in the pathogenesis of allergic diseases. In murine models of allergy, 4-methylhistamine is utilized to probe the downstream effects of H4R activation on inflammatory cell recruitment, cytokine profiles, and the presentation of allergic symptoms. These studies are instrumental in the development of novel therapeutic agents targeting the H4 receptor for the treatment of conditions such as allergic rhinitis, asthma, and atopic dermatitis.

Data Presentation: Quantitative Effects of 4-Methylhistamine in Murine Allergy Models

The following tables summarize the quantitative data on the effects of 4-methylhistamine hydrochloride in various murine models of allergy.

Table 1: Effect of 4-Methylhistamine on Allergic Conjunctivitis Symptoms in Mice

Treatment (Intradermal)Dose (nmol/site)Eye Scratching Bouts (counts/30 min)Clinical Score (Hyperemia & Edema)
Vehicle (Saline)-00
4-Methylhistamine1015 ± 31.2 ± 0.2
4-Methylhistamine3035 ± 52.5 ± 0.3
4-Methylhistamine10058 ± 73.8 ± 0.4

Data adapted from a study on histamine H4 receptor in allergic conjunctivitis in mice.[1]

Table 2: Induction of Scratching Behavior by Intradermal 4-Methylhistamine in Mice

Treatment (Intradermal)Dose (µ g/site )Number of Scratching Bouts (per 20-30 min)
Vehicle (Saline)-~5
4-Methylhistamine10~20
4-Methylhistamine30~45
4-Methylhistamine100~70

Data compiled from studies on histamine receptor-induced scratching in mice.

Table 3: Effect of 4-Methylhistamine on Cytokine Production in Immune Cells

Cell TypeTreatmentIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)IL-6 (pg/mL)
Human Mast CellsVehicleBaselineBaselineBaselineBaseline
Human Mast Cells4-Methylhistamine401.3464.211044221.27

Data from a study on the functional characterization of the histamine H4 receptor on human mast cells.[2][3] While this study used human cells, it provides valuable insight into the cytokine profile induced by H4R activation and is relevant for understanding the potential effects in murine models.

Experimental Protocols

Protocol 1: Induction of Allergic Conjunctivitis and Assessment of Symptoms

This protocol describes the induction of an allergic-like response in the eye of mice using 4-methylhistamine to study the role of the H4 receptor.

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Male ICR mice (or other suitable strain)

  • Micro-syringes

  • Video recording equipment

  • Clinical scoring system for hyperemia and edema (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe)

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.

  • Preparation of 4-Methylhistamine: Dissolve this compound in sterile saline to the desired concentrations (e.g., to deliver 10, 30, and 100 nmol in a 10 µL injection volume).

  • Administration: Gently restrain the mouse and administer a 10 µL intradermal injection of the 4-methylhistamine solution or vehicle (saline) into the conjunctiva of one eye.

  • Observation of Scratching Behavior: Immediately after injection, place the mouse in an observation cage. Record the number of eye-scratching bouts with the hind paw for a period of 30 minutes. A scratching bout is defined as one or more rapid scratching movements.[1]

  • Clinical Scoring: At 30 minutes post-injection, score the treated eye for hyperemia (redness) and edema (swelling) based on a pre-defined scoring system.[1]

  • Data Analysis: Compare the mean scratching counts and clinical scores between the vehicle-treated and 4-methylhistamine-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Induction of Allergic Rhinitis and Symptom Evaluation

This protocol outlines the induction of allergic rhinitis in mice, a model in which the effects of H4 receptor modulation by compounds like 4-methylhistamine can be assessed.

Materials:

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile, pyrogen-free saline

  • This compound (for investigational use)

  • Intranasal administration device

  • Observation chambers

Procedure:

  • Sensitization:

    • On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.

  • Challenge:

    • From day 14 to day 21, challenge the mice daily with an intranasal administration of 10 µL of 1% OVA in saline into each nostril.

  • Symptom Assessment:

    • On day 21, immediately after the final OVA challenge, place the mice in individual observation chambers.

    • Count the number of sneezes and nasal rubbing movements for a period of 10-20 minutes.[4][5][6]

  • Investigational Arm (using 4-Methylhistamine):

    • To investigate the direct effect of H4R activation on nasal symptoms, a separate cohort of sensitized mice can be challenged intranasally with 4-methylhistamine instead of OVA. Doses would need to be optimized, starting from concentrations shown to be effective in other models.

  • Data Analysis:

    • Compare the frequency of sneezing and nasal rubbing between control and experimental groups. Statistical analysis can be performed using the Mann-Whitney U test.

Protocol 3: Induction of Atopic Dermatitis-like Symptoms and Evaluation of Scratching

This protocol details a method to induce atopic dermatitis-like skin inflammation in mice, which can be used to study the pruritic effects of H4 receptor activation by 4-methylhistamine.

Materials:

  • 2,4-Dinitrofluorobenzene (DNFB) or Oxazolone (OXA)

  • Acetone and olive oil (vehicle)

  • This compound

  • Video recording system for behavioral analysis

Procedure:

  • Sensitization:

    • On day 0, sensitize the mice by applying a small volume (e.g., 20 µL) of 0.5% DNFB or OXA in an acetone/olive oil vehicle (e.g., 4:1 ratio) to a shaved area on the abdomen or back.

  • Challenge:

    • On day 5, and subsequently twice a week for several weeks, apply a lower concentration (e.g., 0.2%) of the hapten to the ears or a shaved area on the back to elicit a chronic inflammatory response.

  • Induction of Scratching with 4-Methylhistamine:

    • In a separate experiment on naive or sensitized mice, administer an intradermal injection of 4-methylhistamine (e.g., 10-100 µg in 20-50 µL saline) into the rostral back or cheek.

  • Behavioral Analysis:

    • Immediately after the injection, record the mice for 30-60 minutes to quantify the number and duration of scratching bouts directed at the injection site.

  • Clinical Scoring:

    • For the chronic model, score the skin for clinical signs of atopic dermatitis such as erythema, edema, excoriation, and dryness on a regular basis.

  • Data Analysis:

    • Analyze scratching behavior data using appropriate statistical methods to compare different treatment groups. Clinical scores can be analyzed using non-parametric tests.

Signaling Pathways and Experimental Workflows

H4 Receptor Signaling in Mast Cells

Activation of the histamine H4 receptor on mast cells by 4-methylhistamine initiates a signaling cascade that contributes to allergic inflammation. This involves the Gαi/o protein, leading to downstream effects such as intracellular calcium mobilization and the activation of the ERK and PI3K pathways.[2] This signaling ultimately results in the release of pro-inflammatory mediators, including cytokines and chemokines.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4-MH 4-Methylhistamine H4R H4 Receptor 4-MH->H4R Binds to G_protein Gαi/o Protein H4R->G_protein Activates Ca_mobilization Intracellular Ca²⁺ Mobilization G_protein->Ca_mobilization PI3K_pathway PI3K Pathway G_protein->PI3K_pathway ERK_pathway ERK Pathway G_protein->ERK_pathway Mediator_release Release of Pro-inflammatory Mediators (Cytokines, Chemokines) Ca_mobilization->Mediator_release PI3K_pathway->Mediator_release ERK_pathway->Mediator_release

H4R signaling cascade in mast cells.
Experimental Workflow for Murine Allergic Conjunctivitis Model

The following diagram illustrates the typical workflow for studying the effects of 4-methylhistamine in a mouse model of allergic conjunctivitis.

Allergic_Conjunctivitis_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis animal_model Select Mouse Strain (e.g., ICR) administration Intradermal Injection into Conjunctiva animal_model->administration compound_prep Prepare 4-Methylhistamine and Vehicle Solutions compound_prep->administration observation Record Scratching Behavior (30 min) administration->observation scoring Assess Clinical Score (Hyperemia & Edema) observation->scoring data_compilation Compile Scratching Counts and Clinical Scores scoring->data_compilation stat_analysis Statistical Analysis (e.g., ANOVA) data_compilation->stat_analysis results Evaluate Dose-Response Relationship stat_analysis->results

Workflow for allergic conjunctivitis model.
Logical Relationship of H4R Activation and Allergic Symptoms

This diagram shows the logical progression from H4 receptor activation by 4-methylhistamine to the manifestation of allergic symptoms in murine models.

Logical_Relationship cluster_symptoms Manifestation of Allergic Symptoms start Administration of 4-Methylhistamine h4r_activation H4 Receptor Activation on Immune Cells start->h4r_activation signaling Intracellular Signaling (Ca²⁺, ERK, PI3K) h4r_activation->signaling mediator_release Release of Allergic Mediators (Histamine, Cytokines, etc.) signaling->mediator_release itching Itching (Scratching Behavior) mediator_release->itching inflammation Inflammation (Edema, Hyperemia) mediator_release->inflammation nasal_symptoms Nasal Symptoms (Sneezing, Rubbing) mediator_release->nasal_symptoms

From H4R activation to allergic symptoms.

References

Application Notes and Protocols for Flow Cytometry Analysis with 4-Methylhistamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine (B1206604) hydrochloride is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), exhibiting over 100-fold selectivity for H4R compared to other histamine receptor subtypes.[1][2] This selectivity makes it an invaluable tool for investigating the physiological and pathological roles of H4R in the immune system. The histamine H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells, and is implicated in the pathogenesis of allergic and inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis. Activation of H4R by 4-methylhistamine hydrochloride can induce a variety of cellular responses, including chemotaxis, changes in cell shape, upregulation of adhesion molecules, and the production and release of cytokines and chemokines.[3][4][5]

Flow cytometry is a powerful technique for dissecting the cellular effects of this compound at a single-cell level. This document provides detailed application notes and protocols for the use of this compound in flow cytometric analyses of various immune cell functions.

Data Presentation

The following tables summarize quantitative data from studies utilizing 4-Methylhistamine to characterize its effects on immune cells.

Table 1: Potency of 4-Methylhistamine in Inducing Immune Cell Responses

Cell TypeSpeciesAssayParameterValueReference(s)
EosinophilsHumanEosinophil Shape ChangeEC500.36 ± 0.09 µM[6]
EosinophilsHumanEosinophil ChemotaxisEC5083 nM[3]
Mast Cells (BMMCs)MurineMast Cell MigrationEC5012 µM[6]
Transfected SK-N-MC cellsHumanCRE-β-galactosidase activityEC5039.8 nM[1]
Transfected cellsHumanH4 Receptor BindingKi50 nM[1]

Table 2: Effect of in vivo 4-Methylhistamine Treatment on Cytokine-Producing B Cells in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

CytokineCell PhenotypeVehicle-Treated EAE Mice (% positive cells)4-MeH-Treated EAE Mice (% positive cells)Reference(s)
NF-κB p65CD19+~15%~35%[7][8]
NF-κB p65CXCR5+~12%~30%[7][8]
GM-CSFCD19+~10%~25%[8]
GM-CSFCXCR5+~8%~20%[8]
MCP-1CD19+~12%~30%[8][9]
MCP-1CXCR5+~10%~25%[8][9]
TNF-αCD19+~10%~28%[8][9]
TNF-αCXCR5+~8%~22%[8][9]
IL-6CD19+~12%~32%[8][9]
IL-6CXCR5+~10%~28%[8][9]

Note: The percentages are approximate values derived from graphical representations in the cited literature and are meant for comparative purposes.

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

Activation of the H4 receptor by 4-Methylhistamine initiates a signaling cascade through the Gαi/o protein subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can activate downstream pathways, including the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways, ultimately leading to the activation of transcription factors such as NF-κB and subsequent cytokine production.

H4R_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H4R H4 Receptor G_protein Gαi/oβγ H4R->G_protein PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway NF_kappa_B_inactive NF-κB MAPK_pathway->NF_kappa_B_inactive Phosphorylates IKK (not shown) I_kappa_B IκB NF_kappa_B_active Active NF-κB NF_kappa_B_inactive->NF_kappa_B_active IκB degradation Gene_expression Gene Expression (Cytokines, Chemokines) NF_kappa_B_active->Gene_expression Translocates 4_MeH 4-Methylhistamine 4_MeH->H4R Binds

Caption: H4R signaling cascade initiated by 4-Methylhistamine.

Experimental Workflow: In vivo Treatment and Ex vivo Flow Cytometry

This workflow outlines the key steps for investigating the in vivo effects of 4-Methylhistamine on immune cell populations in a mouse model of Experimental Autoimmune Encephalomyelitis (EAE), followed by ex vivo analysis using flow cytometry.

experimental_workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis EAE_induction Induce EAE in Mice (e.g., with PLP139-151) Treatment Administer 4-MeH (30 mg/kg/day, i.p.) or Vehicle Control EAE_induction->Treatment Spleen_isolation Isolate Spleens Treatment->Spleen_isolation Single_cell Prepare Single-Cell Suspension Spleen_isolation->Single_cell Surface_stain Surface Stain (e.g., anti-CD19, anti-CXCR5) Single_cell->Surface_stain Fix_perm Fixation and Permeabilization Surface_stain->Fix_perm Intracellular_stain Intracellular Stain (e.g., anti-NF-κB, anti-cytokines) Fix_perm->Intracellular_stain Flow_cytometry Acquire and Analyze on Flow Cytometer Intracellular_stain->Flow_cytometry

Caption: Workflow for EAE induction, 4-MeH treatment, and flow analysis.

Experimental Protocols

Protocol 1: Eosinophil Shape Change Assay

This protocol details the measurement of eosinophil shape change in response to this compound using flow cytometry. Eosinophil shape change is an early event in activation and chemotaxis.

Materials:

  • This compound (stock solution in PBS)

  • Human peripheral blood from healthy donors

  • Ficoll-Paque PLUS

  • PBS (Phosphate-Buffered Saline)

  • Assay Buffer: PBS containing 10 mM Ca²⁺, 10 mM Mg²⁺, 10 mM HEPES, 10 mM glucose, and 0.1% BSA, pH 7.2-7.4

  • Fixation Buffer (e.g., 1% paraformaldehyde in PBS)

  • Flow cytometer

Methodology:

  • Isolation of Polymorphonuclear Leukocytes (PMNs):

    • Isolate PMNs from human peripheral blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

    • After red blood cell lysis, wash the PMN pellet and resuspend in Assay Buffer at a concentration of 5 x 10⁶ cells/mL.

  • Cell Stimulation:

    • Pre-warm the PMN suspension to 37°C for 10 minutes.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add an equal volume of the 4-Methylhistamine dilution or vehicle control (Assay Buffer) to the cell suspension.

    • Incubate for 10 minutes at 37°C.

  • Fixation:

    • Stop the reaction by adding 10 volumes of ice-cold Fixation Buffer.

    • Incubate on ice for at least 30 minutes.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the eosinophil population based on their characteristic high side scatter (SSC) and autofluorescence.

    • Analyze the change in forward scatter (FSC) of the eosinophil population. An increase in FSC indicates a change in cell shape.[10]

Protocol 2: Intracellular Cytokine Staining in Murine B Cells after In Vivo Treatment

This protocol is adapted from studies investigating the effect of 4-methylhistamine on B cell cytokine production in a murine model of EAE.[7][8]

Materials:

  • This compound (for in vivo injection)

  • Spleens from EAE-induced and treated mice

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • ACK lysis buffer

  • Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-mouse CD19, anti-mouse CXCR5)

  • Fluorochrome-conjugated antibodies for intracellular targets (e.g., anti-mouse NF-κB p65, anti-mouse GM-CSF, anti-mouse MCP-1, anti-mouse TNF-α, anti-mouse IL-6)

  • Fixation/Permeabilization Buffer Kit

  • Flow cytometer

Methodology:

  • In Vivo Treatment:

    • Induce EAE in mice (e.g., SJL mice with PLP139-151 peptide).[7]

    • From day 14 to day 42 post-immunization, administer this compound (30 mg/kg/day) or vehicle control intraperitoneally.[7][8]

  • Cell Preparation:

    • At the end of the treatment period, euthanize mice and aseptically remove the spleens.

    • Prepare single-cell suspensions by mechanical dissociation of the spleens in RPMI 1640.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells and resuspend in complete RPMI 1640 at 1-2 x 10⁶ cells/mL.

  • In Vitro Restimulation:

    • Incubate the splenocytes with a cell stimulation cocktail and a protein transport inhibitor for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD19, CXCR5) for 30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Fix and permeabilize the cells using a commercial Fixation/Permeabilization Buffer Kit according to the manufacturer's instructions.

  • Intracellular Staining:

    • Stain with fluorochrome-conjugated antibodies against intracellular targets (e.g., NF-κB p65 and cytokines) in permeabilization buffer for 30 minutes at room temperature, protected from light.

    • Wash the cells twice with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Gate on the B cell populations (e.g., CD19⁺) and analyze the expression of intracellular markers.

Protocol 3: Mast Cell Degranulation Assay

This protocol describes a method to assess mast cell degranulation by measuring the surface expression of CD63, a lysosomal-associated membrane protein that is translocated to the cell surface upon degranulation.

Materials:

  • This compound

  • Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells

  • Tyrode's Buffer

  • Fluorochrome-conjugated anti-CD63 antibody

  • Fluorochrome-conjugated antibody to identify mast cells (e.g., anti-c-Kit/CD117)

  • Flow cytometer

Methodology:

  • Cell Preparation:

    • Harvest mast cells and wash with Tyrode's Buffer.

    • Resuspend the cells in Tyrode's Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Cell Stimulation:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add 100 µL of 2x concentrated this compound dilutions or vehicle control.

    • Incubate for 30 minutes at 37°C.

  • Antibody Staining:

    • Place the tubes on ice to stop the degranulation process.

    • Add fluorochrome-conjugated anti-CD63 and anti-c-Kit antibodies directly to the tubes.

    • Incubate for 30 minutes on ice in the dark.

  • Wash and Resuspend:

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the final cell pellet in FACS buffer for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the mast cell population (c-Kit positive).

    • Analyze the percentage of CD63 positive cells and the mean fluorescence intensity (MFI) of CD63 expression.

References

Application Notes: 4-Methylhistamine Hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylhistamine (B1206604) hydrochloride is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), exhibiting over 100-fold selectivity for H4R compared to other histamine receptor subtypes.[1] This specificity makes it an invaluable pharmacological tool for investigating the physiological and pathological roles of H4R in vivo. The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells, and is implicated in the modulation of immune responses and inflammatory processes. Consequently, 4-Methylhistamine is widely used in murine models to study various conditions, including autoimmune diseases, allergy, inflammation, pruritus (itch), and cancer.[2][3]

Key Applications in Mice

  • Autoimmunity and Inflammation: Administration of 4-Methylhistamine has been shown to aggravate disease progression in mouse models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[2][4] It promotes pro-inflammatory signaling, leading to increased production of cytokines like TNF-α, IL-6, and GM-CSF.[2][5]

  • Allergic Inflammation: In models of allergic asthma, intratracheal administration can modulate airway resistance and inflammation.[1]

  • Pruritus: Intradermal injection is a common method to induce scratching behavior, modeling acute itch responses mediated by H4R.

  • Immunomodulation: It can modulate the Th1/Th2 cytokine balance, which is crucial in response to various stressors and immune challenges.[3]

Summary of Administration Routes and Dosages

The following table summarizes the quantitative data for various administration routes of 4-Methylhistamine hydrochloride in mice as cited in the literature.

Administration RouteDosageMouse Strain/ModelKey Application/StudyObserved EffectsCitations
Intraperitoneal (i.p.) 30 mg/kg/daySwiss Jim Lambert (SJL) EAE ModelAutoimmune Disease ProgressionAggravated clinical scores, increased pro-inflammatory cytokines (NF-κB, GM-CSF, MCP-1, IL-6, TNF-α).[2][4][5][6]
30 mg/kg, twice dailyBalb/c Stress ModelImmunomodulationModulated Th1/Th2 cytokine balance (increased IFN-γ, decreased IL-4).[3]
20-40 mg/kg/dayPsoriasis-like Inflammation ModelSkin InflammationAttenuated imiquimod-induced skin inflammation.
Subcutaneous (s.c.) 2-20 mg/kgOVA-induced Skin InflammationAllergic Skin InflammationUsed to study the role of H4R in Th2-dependent inflammation.
Intratracheal 10 µ g/animal Allergic Asthma ModelRespiratory InflammationReduced airway resistance and inflammation; increased regulatory T cells.[1]
Intradermal (i.d.) Not specified (volume-based)Acute Itch ModelsPruritus ResearchInduced robust acute scratching behavior.[6]
Intravenous (i.v.) 100 µmol/kgA549 Tumor ModelCancer ResearchDecreased average tumor volume and prolonged survival.

Signaling Pathway of 4-Methylhistamine

Activation of the Histamine H4 Receptor (H4R) by 4-Methylhistamine initiates a pro-inflammatory cascade. As a G-protein coupled receptor, H4R signals through the Gi/o protein. This engagement activates downstream pathways, notably the JAK/STAT pathway, which is crucial for cytokine signaling.[7][8] Activation of these pathways culminates in the translocation of transcription factors, such as NF-κB, to the nucleus.[2][5] This leads to the upregulation and expression of various pro-inflammatory genes, including cytokines like IL-6 and TNF-α, which drive inflammatory responses.[2][5]

4_Methylhistamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H4R Histamine H4 Receptor (H4R) Gio Gi/o Protein H4R->Gio Activates JAK JAK Gio->JAK Activates NFkB_complex IκB-NF-κB Gio->NFkB_complex Leads to IκB degradation STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Dimerizes NFkB NF-κB pSTAT->NFkB Activates DNA DNA pSTAT->DNA Translocates to nucleus & binds promoter regions NFkB_complex->NFkB NFkB->DNA Translocates to nucleus & binds promoter regions Cytokines Pro-inflammatory Cytokine mRNA (IL-6, TNF-α, etc.) DNA->Cytokines Transcription 4MeH 4-Methylhistamine 4MeH->H4R Binds

Caption: 4-Methylhistamine H4R signaling cascade.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration in an EAE Mouse Model

This protocol is based on studies investigating the effect of 4-Methylhistamine on Experimental Autoimmune Encephalomyelitis (EAE).[2][4]

1. Materials:

  • This compound

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile 1 ml syringes with 25-27G needles[9][10]

  • 70% ethanol (B145695) for disinfection

  • EAE-induced mice (e.g., SJL strain)[4]

  • Appropriate animal scale

2. Reagent Preparation:

  • Calculate the required amount of 4-Methylhistamine based on the desired dose (e.g., 30 mg/kg) and the number/weight of mice.

  • Dissolve the this compound in sterile saline to the final desired concentration. Ensure it is fully dissolved. For example, for a 25g mouse receiving a 30 mg/kg dose, the required dose is 0.75 mg. If injecting a volume of 0.1 ml, the solution concentration should be 7.5 mg/ml.

  • Warm the solution to room temperature before injection to avoid animal discomfort.[11]

3. Injection Procedure:

  • Weigh the mouse to calculate the precise injection volume.

  • Restrain the mouse securely. One common method is to scruff the loose skin over the shoulders and neck, and turn the animal to expose its abdomen (dorsal recumbency).[11] Tilt the mouse's head slightly downward.

  • Identify the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[9][12]

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[11]

  • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[9]

  • Inject the calculated volume smoothly and steadily.

  • Withdraw the needle and return the mouse to its cage.

4. Post-Administration Monitoring:

  • Observe the animal for any immediate adverse reactions (e.g., distress, bleeding at the injection site).

  • For chronic studies, such as EAE models, continue daily administration as required by the experimental design (e.g., daily from day 14 to day 42).[4]

  • Monitor animal health and clinical scores daily.[4]

Protocol 2: Subcutaneous (s.c.) Administration

This is a general protocol for subcutaneous injection, a common route for sustained release.[13][14]

1. Materials:

  • This compound solution (prepared as in Protocol 1)

  • Sterile 1 ml syringes with 25-27G needles[13]

  • 70% ethanol

2. Injection Procedure:

  • Restrain the mouse by scruffing the loose skin between the shoulder blades.

  • Lift the scruffed skin to create a "tent".[15][16]

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[13]

  • Aspirate to check for blood. If none is present, inject the solution. A small bleb or lump will form under the skin.[14]

  • Withdraw the needle and gently massage the area to help disperse the liquid if necessary.

  • Return the mouse to its cage.

Protocol 3: Intradermal (i.d.) Administration

This protocol is used for inducing localized responses like itch and requires precision.[17][18] Anesthesia may be required.[19][20]

1. Materials:

  • This compound solution

  • Sterile low-volume syringe (e.g., insulin (B600854) syringe) with a 27-30G needle[17]

  • Clippers for hair removal

  • 70% ethanol

  • Anesthetic (if required)

2. Injection Procedure:

  • Anesthetize the mouse if necessary. Shave the hair from the injection site (e.g., nape of the neck or flank) for clear visibility.[20]

  • Disinfect the skin with 70% ethanol.

  • Lay the syringe almost parallel to the skin surface. Insert the needle, bevel up, very shallowly into the dermis. The bevel should just disappear under the skin.[17][18]

  • Inject a small volume (typically 20-50 µl) slowly. A distinct, pale bleb should form at the injection site, indicating a successful intradermal injection.[18]

  • Withdraw the needle and monitor the animal for the desired response (e.g., scratching behavior).

Protocol 4: Intranasal (i.n.) Administration to Awake Mice

This method targets the central nervous system via the nasal passages and avoids anesthesia-related complications.[21][22][23]

1. Materials:

  • This compound solution

  • P20 or P10 micropipette with sterile tips

2. Acclimation (Crucial):

  • For 1-2 weeks prior to the experiment, handle the mice daily to acclimate them to the procedure. This includes gentle petting, holding, and simulating the restraint grip to reduce stress.[21][23]

3. Administration Procedure:

  • Restrain the mouse using a modified scruff grip that immobilizes the head securely. Invert the animal so its ventral side is up and its neck is parallel to the floor.[21]

  • Set the micropipette to a small volume (e.g., 3-6 µl).

  • Slowly dispense a small droplet onto the tip of the pipette and bring it close to one nostril. Allow the mouse to inhale the droplet. Do not insert the tip into the nare.[22]

  • Wait a few seconds, then repeat for the other nostril. Administer the total volume in small, alternating aliquots to prevent the solution from being swallowed or entering the lungs.

  • Hold the mouse in position for 15-30 seconds after the final dose to allow for absorption.[21]

  • Return the mouse to its cage.

EAE Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of 4-Methylhistamine in a mouse EAE model, a process that involves disease induction, treatment administration over several weeks, and subsequent analysis.[24][25][26][27][28]

EAE_Experimental_Workflow start Start: SJL Mice induction EAE Induction (Day 0) PLP Peptide + CFA & Pertussis Toxin start->induction randomization Randomization into Two Groups induction->randomization control_group Control Group: Vehicle (Saline) i.p. randomization->control_group Group 1 treatment_group Treatment Group: 4-Methylhistamine i.p. randomization->treatment_group Group 2 monitoring Daily Clinical Scoring (Days 0-42) control_group->monitoring treatment_details 30 mg/kg/day (Days 14-42) treatment_group->treatment_details treatment_details->monitoring endpoint Endpoint: Day 42 Tissue Harvesting monitoring->endpoint analysis Downstream Analysis endpoint->analysis flow Flow Cytometry (Spleen B-cells) analysis->flow rtpcr RT-PCR (Brain Tissue) analysis->rtpcr

Caption: Workflow for a 4-Methylhistamine study in an EAE mouse model.

References

Application Notes and Protocols for Measuring Cytokine Release with 4-Methylhistamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine (B1206604) hydrochloride is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on hematopoietic cells.[1][2] Activation of the H4R plays a significant role in immunomodulatory and inflammatory processes, making it a key target for therapeutic intervention in various diseases, including allergic and autoimmune disorders.[3][4][5] Stimulation of the H4R with 4-Methylhistamine triggers intracellular signaling cascades that lead to the synthesis and release of a wide array of cytokines and chemokines.[1] These application notes provide detailed protocols for utilizing 4-Methylhistamine hydrochloride to induce and measure cytokine release from various immune cell types, offering a valuable tool for studying H4R-mediated inflammation and for the screening of potential therapeutic agents.

Mechanism of Action and Signaling Pathway

4-Methylhistamine selectively binds to and activates the H4 receptor, which is coupled to a Gαi/o protein.[1] This activation initiates a signaling cascade involving the phosphorylation of key downstream effectors. The primary signaling pathways implicated in H4R-mediated cytokine release include the Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][6] Activation of these pathways ultimately leads to the translocation of transcription factors to the nucleus, initiating the transcription of genes encoding various pro-inflammatory and immunomodulatory cytokines.[7]

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-MH 4-Methylhistamine hydrochloride H4R Histamine H4 Receptor (Gαi/o-coupled) 4-MH->H4R Binds to Gai_o Gαi/o H4R->Gai_o Activates PI3K PI3K Gai_o->PI3K Activates ERK ERK Gai_o->ERK Activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) PI3K->Transcription_Factors Leads to activation of ERK->Transcription_Factors Leads to activation of Gene_Expression Cytokine Gene Expression Transcription_Factors->Gene_Expression Promotes Cytokine_mRNA Cytokine mRNA Gene_Expression->Cytokine_mRNA Results in Cytokine_Release Cytokine Release Cytokine_mRNA->Cytokine_Release Translation & Secretion

Caption: H4R Signaling Pathway for Cytokine Release.

Data Presentation: Cytokine Release Profile

The activation of H4R by 4-Methylhistamine in human mast cells induces the release of a diverse profile of cytokines and chemokines. The following table summarizes the quantitative data of inflammatory mediators produced by human mast cells upon H4R stimulation.

Cytokine/ChemokineConcentration (pg/mL)Cell TypeReference
IL-4401.34Human Mast Cells[1]
IL-564.21Human Mast Cells[1]
IL-131044Human Mast Cells[1]
IL-6221.27Human Mast Cells[1]
IL-1β34.24Human Mast Cells[1]
MCP-1 (CCL2)106Human Mast Cells[1]
IL-8 (CXCL8)818.32Human Mast Cells[1]

Furthermore, studies have demonstrated that 4-Methylhistamine stimulation leads to the production of a broader range of inflammatory mediators including TGF-β1, TNF-α, TNF-β, PDGF-BB, TIMP-2, M-CSF, IP-10, IL-16, IL-3, IL-10, MIP-1α, IL-1α, ICAM-1, Eotaxin-2, and RANTES in human mast cells.[1] In other immune cells, 4-Methylhistamine has been shown to increase the production of IL-9 in Th9 polarized cells and upregulate the expression of IL-1β, IFN-γ, and TNF-α mRNA.[7][8] In a mouse model of experimental autoimmune encephalomyelitis (EAE), administration of 4-Methylhistamine resulted in increased expression of GM-CSF, MCP-1, IL-6, and TNF-α.[9][10]

Experimental Protocols

The following protocols provide a general framework for inducing and measuring cytokine release using this compound. It is recommended to optimize parameters such as cell number, 4-Methylhistamine concentration, and incubation time for specific cell types and experimental conditions.

In Vitro Cytokine Release Assay from Mast Cells

This protocol is adapted for cultured mast cells such as human mast cell lines (HMC-1, LAD-2) or primary mast cells (e.g., bone marrow-derived mast cells).[1][11]

Materials:

  • Cultured mast cells (e.g., LAD-2)

  • Complete cell culture medium (e.g., RPMI supplemented with fetal bovine serum, antibiotics, and appropriate growth factors like SCF and IL-3)[11]

  • This compound (CAS: 36376-47-3)[2]

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Cytokine quantification assay kit (e.g., ELISA, multiplex bead array)

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at a density of 30,000-50,000 cells/well in 100 µL of complete culture medium.[11]

  • Equilibration: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow cells to equilibrate.

  • Preparation of 4-Methylhistamine: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). Further dilute the stock solution in culture medium to achieve the desired final concentrations (a dose-response curve is recommended, e.g., 10 nM to 10 µM).

  • Cell Stimulation: Add 100 µL of the 4-Methylhistamine dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined time. Optimal incubation times for cytokine protein detection are generally between 4 to 24 hours.[11]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the cell-free supernatant without disturbing the cell pellet.

  • Cytokine Quantification: Analyze the supernatants for cytokine concentrations using a suitable method such as ELISA or a multiplex bead array according to the manufacturer's instructions.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis start Seed Mast Cells (96-well plate) equilibrate Equilibrate Cells (37°C, 2-4h) start->equilibrate prepare_4MH Prepare 4-Methylhistamine Dilutions equilibrate->prepare_4MH stimulate Add 4-Methylhistamine to Cells prepare_4MH->stimulate incubate Incubate (37°C, 4-24h) stimulate->incubate centrifuge Centrifuge Plate incubate->centrifuge collect Collect Supernatant centrifuge->collect quantify Quantify Cytokines (ELISA, Multiplex) collect->quantify

Caption: In Vitro Cytokine Release Experimental Workflow.

In Vivo Cytokine Induction in a Mouse Model

This protocol provides a general guideline for administering 4-Methylhistamine to mice to study its effects on cytokine levels in vivo, for example, in a model of experimental autoimmune encephalomyelitis (EAE).[9][10]

Materials:

  • Experimental mice (e.g., Swiss Jim Lambert for EAE model)

  • This compound

  • Sterile saline or other appropriate vehicle

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Tissue collection tools

  • RNA extraction kits and reagents for RT-PCR

  • Protein extraction buffers and reagents for Western blot or ELISA

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment. All animal procedures should be performed in accordance with institutional guidelines.

  • Preparation of 4-Methylhistamine Solution: Dissolve this compound in a sterile vehicle (e.g., saline) to the desired concentration. A typical dose used in mice is 30 mg/kg/day.[9][10]

  • Administration: Administer the 4-Methylhistamine solution or vehicle control to the mice via intraperitoneal (i.p.) injection. The frequency and duration of administration will depend on the experimental design. For example, in an EAE model, treatment may occur daily for several weeks.[9][10]

  • Sample Collection: At the end of the treatment period, euthanize the mice and collect relevant tissues, such as the spleen and brain.[9][10]

  • Cytokine mRNA Analysis (RT-PCR):

    • Isolate total RNA from the collected tissues using a suitable RNA extraction kit.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (RT-qPCR) using specific primers for the cytokines of interest (e.g., Il6, Tnfα, Gmcsf, Mcp1) and a housekeeping gene for normalization.[9][10]

  • Cytokine Protein Analysis (ELISA or Flow Cytometry):

    • For protein analysis from tissues, homogenize the tissue in an appropriate lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

    • Measure cytokine protein levels in the supernatant using ELISA.

    • For cellular cytokine analysis, prepare single-cell suspensions from tissues like the spleen and use flow cytometry to determine the percentage of specific cell populations (e.g., CD19+ B cells) expressing intracellular cytokines.[9][10]

Concluding Remarks

The use of this compound is a valuable method for investigating the role of the H4 receptor in cytokine-mediated inflammation. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the immunomodulatory functions of the H4R and for the preclinical evaluation of novel H4R-targeting therapeutics. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for 4-Methylhistamine Hydrochloride in Psoriasis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes, infiltration of immune cells, and a complex cytokine network. Histamine (B1213489), a key mediator in inflammatory and immune responses, has been implicated in the pathophysiology of psoriasis. The discovery of the histamine H4 receptor (H4R), predominantly expressed on immune cells, has opened new avenues for therapeutic intervention. 4-Methylhistamine (B1206604) hydrochloride is a potent and selective agonist for the H4R and has been investigated for its immunomodulatory effects in preclinical models of psoriasis. These application notes provide a comprehensive overview of the use of 4-Methylhistamine hydrochloride in the imiquimod-induced mouse model of psoriasis, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

This compound exerts its effects primarily through the activation of the histamine H4 receptor. In the context of psoriasis, the proposed anti-inflammatory mechanism involves the modulation of T-cell responses. Specifically, H4R agonism has been shown to suppress the pro-inflammatory Th1 cytokine response while promoting the expansion of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and suppressing excessive inflammation.[1]

However, it is important for researchers to consider the potential for off-target effects. While 4-methylhistamine has a more than 100-fold selectivity for the H4 receptor over the H2 receptor, at the doses used in some in vivo studies (greater than 3 mg/kg), it may also exhibit agonist activity at the H2 receptor.[2][3][4] This dual agonism could contribute to the observed anti-inflammatory effects, and therefore, careful interpretation of results is warranted.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in the imiquimod-induced psoriasis mouse model.

Table 1: Effect of 4-Methylhistamine on Psoriatic Phenotypes

Treatment GroupDose (mg/kg)Reduction in Epidermal HyperplasiaReduction in HyperkeratosisReduction in Lymphocyte Infiltration
4-Methylhistamine20SignificantSignificantSignificant
4-Methylhistamine40SignificantSignificantSignificant

Data derived from Kim et al., 2016.[1]

Table 2: Effect of 4-Methylhistamine on Serum and Skin Cytokine Levels

CytokineTreatment Group (Dose in mg/kg)% Reduction in Serum Levels% Reduction in Skin Levels
Th1 Cytokines
TNF-α4-MH (20)Significant ReductionSignificant Reduction
4-MH (40)Significant ReductionSignificant Reduction
IFN-α4-MH (20)Significant ReductionSignificant Reduction
4-MH (40)Significant ReductionSignificant Reduction
IL-274-MH (20)Significant ReductionSignificant Reduction
4-MH (40)Significant ReductionSignificant Reduction
Th17 Cytokines
IL-17A4-MH (20 & 40)No Significant ChangeNo Significant Change
IL-234-MH (20 & 40)No Significant ChangeNo Significant Change

Data derived from Kim et al., 2016.[1]

Table 3: Effect of 4-Methylhistamine on Regulatory T cells (Tregs)

Treatment GroupDose (mg/kg)Change in CD4+CD25+FoxP3+ Treg Cells
4-Methylhistamine40Significantly Increased

Data derived from Kim et al., 2016.[1]

Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model

This model is widely used to recapitulate the key features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and the involvement of the IL-23/IL-17 axis.

Materials:

  • 8-10 week old BALB/c or C57BL/6 mice

  • Imiquimod (B1671794) cream (5%)

  • Vehicle control cream (e.g., Vaseline)

  • This compound

  • Saline solution (for injection)

  • Calipers for measuring skin thickness

  • Scoring system for Psoriasis Area and Severity Index (PASI)

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Hair Removal: Anesthetize the mice and shave a designated area on the back.

  • Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.

  • Treatment Administration:

    • Dissolve this compound in sterile saline.

    • Administer the desired dose (e.g., 20 mg/kg or 40 mg/kg) via intraperitoneal (i.p.) injection daily, starting from the first day of imiquimod application.

    • Administer vehicle (saline) to the control group.

  • Monitoring and Assessment:

    • Monitor the mice daily for signs of erythema (redness), scaling, and skin thickness.

    • Score the severity of the skin inflammation using a modified PASI score.

    • Measure the thickness of the back skin and ear using calipers.

  • Sample Collection: At the end of the experiment, euthanize the mice and collect skin and blood samples for further analysis.

Histological Analysis

Procedure:

  • Fix skin samples in 10% neutral buffered formalin.

  • Embed the fixed tissues in paraffin (B1166041).

  • Section the paraffin blocks (5 µm thickness).

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the stained sections under a microscope to assess for:

    • Epidermal thickness (acanthosis)

    • Presence of a granular layer (hypogranulosis)

    • Nucleated cells in the stratum corneum (parakeratosis)

    • Infiltration of inflammatory cells in the dermis and epidermis.

Flow Cytometry for Regulatory T cells (Tregs)

Procedure:

  • Single-Cell Suspension:

    • Excise the inflamed skin and mince it into small pieces.

    • Digest the tissue with an enzyme cocktail (e.g., collagenase and DNase) to obtain a single-cell suspension.

    • Prepare single-cell suspensions from the spleen and draining lymph nodes as well.

  • Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorescently labeled antibodies against surface markers: CD4 and CD25.

    • Fix and permeabilize the cells using a commercially available FoxP3 staining buffer set.

    • Stain for the intracellular marker FoxP3.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on the CD4+ T cell population.

    • Within the CD4+ gate, identify the Treg population as CD25+FoxP3+.

    • Quantify the percentage and number of Treg cells in each sample.

Visualizations

G cluster_0 Experimental Workflow Animal Acclimatization Animal Acclimatization Hair Removal Hair Removal Animal Acclimatization->Hair Removal Psoriasis Induction (Imiquimod) Psoriasis Induction (Imiquimod) Hair Removal->Psoriasis Induction (Imiquimod) Treatment (4-Methylhistamine) Treatment (4-Methylhistamine) Psoriasis Induction (Imiquimod)->Treatment (4-Methylhistamine) Daily Monitoring (PASI, Thickness) Daily Monitoring (PASI, Thickness) Treatment (4-Methylhistamine)->Daily Monitoring (PASI, Thickness) Sample Collection Sample Collection Daily Monitoring (PASI, Thickness)->Sample Collection Histology & Flow Cytometry Histology & Flow Cytometry Sample Collection->Histology & Flow Cytometry

Caption: Experimental workflow for the imiquimod-induced psoriasis model.

G cluster_0 Proposed Anti-Inflammatory Signaling of 4-Methylhistamine 4-Methylhistamine 4-Methylhistamine H4 Receptor H4 Receptor 4-Methylhistamine->H4 Receptor activates Regulatory T cell (Treg) Regulatory T cell (Treg) H4 Receptor->Regulatory T cell (Treg) promotes expansion Suppression of Th1 Response Suppression of Th1 Response Regulatory T cell (Treg)->Suppression of Th1 Response leads to Reduced Pro-inflammatory Cytokines (TNF-α, IFN-α) Reduced Pro-inflammatory Cytokines (TNF-α, IFN-α) Suppression of Th1 Response->Reduced Pro-inflammatory Cytokines (TNF-α, IFN-α) results in Amelioration of Psoriasis Amelioration of Psoriasis Reduced Pro-inflammatory Cytokines (TNF-α, IFN-α)->Amelioration of Psoriasis contributes to

Caption: Proposed H4R-mediated anti-inflammatory pathway of 4-Methylhistamine.

G cluster_1 Potential Confounding H2 Receptor-Mediated Effects 4-Methylhistamine (>3 mg/kg) 4-Methylhistamine (>3 mg/kg) H2 Receptor H2 Receptor 4-Methylhistamine (>3 mg/kg)->H2 Receptor activates (off-target) Anti-inflammatory Effects Anti-inflammatory Effects H2 Receptor->Anti-inflammatory Effects may contribute to

Caption: Potential off-target H2R-mediated effects of 4-Methylhistamine.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methylhistamine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylhistamine hydrochloride in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For optimal solubility and stability, it is recommended to prepare stock solutions of this compound in water or dimethyl sulfoxide (B87167) (DMSO).[1][2] It is highly soluble in water.[1][3][4] For DMSO, the solubility is also high, but it may require gentle warming and sonication to fully dissolve.[1] Always use freshly opened, high-purity solvents to avoid any contaminants that might affect your experiments.

Q2: I am observing precipitation of this compound in my cell culture media. What could be the cause?

A2: Precipitation in cell culture media can occur due to several factors:

  • High Concentration: The final working concentration in your media might be too high, exceeding its solubility limit in the complex mixture of salts, amino acids, and proteins.

  • Improper Dilution: Adding a highly concentrated stock solution directly to the media without proper mixing can cause localized precipitation.

  • Media Composition: Certain components in your specific cell culture medium could interact with the compound, leading to reduced solubility.

  • pH of the Media: Although less common, significant shifts in the pH of your media could affect the solubility of the hydrochloride salt.

Q3: What is the known stability of this compound solutions?

A3: Stock solutions of this compound are generally stable when stored properly. For long-term storage, it is recommended to keep aqueous stock solutions at -20°C or -80°C.[1] One study on histamine (B1213489) dihydrochloride (B599025) suggests that dilutions stored at 4°C or -18°C are stable for at least 6 months.[5] To ensure the activity of your compound, it is best practice to use freshly prepared dilutions or aliquots that have not undergone multiple freeze-thaw cycles.

Q4: What are the typical working concentrations of this compound for cell culture experiments?

A4: The effective concentration of this compound can vary depending on the cell type and the specific biological question being investigated. However, published studies have shown biological effects in the range of 1 µM to 10 µM for inhibiting cell proliferation in various lung cancer cell lines.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Difficulty Dissolving the Compound Insufficient mixing or low temperature.Gently warm the solution and use an ultrasonic bath to aid dissolution.[1][6]
Hygroscopic nature of the compound.Use freshly opened solvents, particularly for DMSO, as absorbed moisture can impact solubility.[1]
Precipitate Forms in Media After Adding Stock Poor mixing technique.Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.
Final concentration is too high.Prepare a serial dilution of your stock solution and test lower final concentrations in your media.
Inconsistent or No Biological Effect Inactive compound due to improper storage.Prepare a fresh stock solution from a new vial of the compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Incorrect working concentration.Perform a dose-response experiment to identify the optimal concentration range for your cell line.
Cell line does not express the H4 receptor.Verify the expression of the histamine H4 receptor in your cell line of interest through techniques like RT-qPCR or Western blotting.

Quantitative Data Summary

The following table summarizes the solubility of 4-Methylhistamine dihydrochloride in various solvents.

Solvent Maximum Concentration Molar Concentration
Water125 mg/mL[1]631.00 mM[1]
Water246.8 mg/mL[4]50 mM[3][4]
DMSO20 mg/mL[1][2][7]100.96 mM[1]
PBS (pH 7.2)10 mg/mL[2][7]Not Specified
Ethanol1 mg/mL[2][7]Not Specified

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Water
  • Weighing: Accurately weigh out 1.98 mg of 4-Methylhistamine dihydrochloride (assuming a molecular weight of 198.09 g/mol ).

  • Dissolving: Add 1 mL of sterile, nuclease-free water to the powder.

  • Mixing: Gently vortex the solution until the compound is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.[1]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C for long-term storage.[1]

Protocol 2: Cell Treatment with this compound
  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will allow for optimal growth during the treatment period. Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare a series of dilutions in your complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired period (e.g., 12 hours, as used in some studies).[1]

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell proliferation assays, gene expression analysis, or protein analysis.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-MeH 4-Methylhistamine H4R Histamine H4 Receptor 4-MeH->H4R Agonist Binding G_protein Gαi/o βγ H4R->G_protein Activation Beta_Arrestin β-Arrestin H4R->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Transcription_Factors Transcription Factors (e.g., NF-κB) Ca2->Transcription_Factors MAPK->Transcription_Factors PI3K_Akt->Transcription_Factors Beta_Arrestin->MAPK Scaffolding Gene_Expression Gene Expression (Cytokines, Chemokines) Transcription_Factors->Gene_Expression

Caption: Signaling pathway of the Histamine H4 Receptor activated by 4-Methylhistamine.

G cluster_prep Preparation cluster_experiment Cell Culture Experiment cluster_analysis Analysis start Start weigh Weigh 4-Methylhistamine HCl start->weigh dissolve Dissolve in Water/DMSO (e.g., 10 mM Stock) weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot and Store at -20°C/-80°C sterilize->aliquot prepare_working Prepare Working Dilutions in Cell Culture Media aliquot->prepare_working seed_cells Seed Cells in Plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with 4-MeH and Vehicle Control incubate_24h->treat_cells prepare_working->treat_cells incubate_treatment Incubate for Desired Time (e.g., 12h) treat_cells->incubate_treatment harvest Harvest Cells incubate_treatment->harvest downstream Downstream Assays (e.g., Proliferation, qPCR, Western Blot) harvest->downstream end End downstream->end

Caption: Experimental workflow for cell treatment with this compound.

References

Technical Support Center: 4-Methylhistamine Hydrochloride Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 4-Methylhistamine hydrochloride to prevent its degradation in solution, ensuring experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs)

1. How should I store the solid this compound? The solid, powdered form of this compound is stable for at least four years when stored at -20°C.[1]

2. What are the recommended solvents for creating a stock solution? this compound is soluble in several common laboratory solvents. Aqueous solutions can be prepared in water up to a concentration of 50 mM.[2] It is also soluble in DMSO at up to 20 mg/mL and in PBS (pH 7.2) at up to 10 mg/mL.[1]

3. What are the optimal storage conditions for a this compound stock solution? For long-term stability, it is recommended to prepare aliquots of the stock solution and store them at -80°C for up to six months. For shorter-term use, storage at -20°C is viable for up to one month. To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.

4. Is it necessary to protect this compound solutions from light? While specific data on the photosensitivity of this compound is not readily available, it is a standard best practice in a laboratory setting to protect all chemical solutions from light, particularly during extended storage, to minimize the risk of photodegradation.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

IssuePossible CauseTroubleshooting Steps
Inconsistent or weaker than expected experimental outcomes. Degradation of the this compound solution.- Always prepare fresh stock solutions for critical experiments. - Ensure stock solutions are stored correctly (aliquoted and stored at -80°C for long-term use). - Minimize the number of freeze-thaw cycles. - Protect solutions from light exposure.
Inaccurate concentration of the solution.- Recalculate the required mass using the batch-specific molecular weight found on the certificate of analysis. - Confirm that the powder is completely dissolved. The use of sonication can aid dissolution in aqueous solutions.
Precipitate forms in the stock solution after thawing. The solution may have become supersaturated at colder temperatures.- Gently warm the solution to 37°C and vortex to help redissolve the precipitate before use. - If the problem persists, consider preparing a more dilute stock solution.
Variability observed between different batches of the compound. Potential differences in purity or hydration state.- Always consult the batch-specific information on the certificate of analysis for the precise molecular weight and purity. - It is advisable to perform a dose-response curve for each new batch to confirm its biological activity and ensure consistency.

Experimental Protocols

Preparation of a 10 mM Stock Solution in PBS (pH 7.2)

  • Accurately weigh the desired amount of this compound powder. Note that the molecular weight is approximately 198.09 g/mol , but it is essential to use the batch-specific molecular weight for precise calculations.

  • Calculate the volume of PBS (pH 7.2) needed to achieve a 10 mM concentration. For instance, to prepare a 10 mM solution from 10 mg of powder (assuming a molecular weight of 198.09 g/mol ), you would need approximately 0.505 mL of PBS.

  • Add the calculated volume of PBS to the powder and vortex the mixture until the solid is fully dissolved.

  • Dispense the stock solution into smaller, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

  • For long-term storage, place the aliquots in a freezer at -80°C.

Data Presentation

Table 1: Solubility of this compound

Solvent Maximum Concentration
Water50 mM[2][3]
DMSO20 mg/mL[1]
PBS (pH 7.2)10 mg/mL[1]

Table 2: Recommended Storage Conditions for this compound

Form Temperature Duration
Solid Powder-20°C≥ 4 years[1]
Solution-80°CUp to 6 months
Solution-20°CUp to 1 month

Mandatory Visualization

cluster_workflow Experimental Workflow for Cell-Based Assays prep Prepare fresh 4-Methylhistamine hydrochloride stock solution dilute Dilute to final working concentration in cell culture medium prep->dilute treat Treat cells with the solution dilute->treat incubate Incubate for the desired time treat->incubate assay Perform downstream analysis (e.g., signaling pathway activation, cytokine release) incubate->assay

Caption: A typical experimental workflow for using this compound in cell-based assays.

cluster_pathway Presumed Metabolic Pathway of 4-Methylhistamine Methylhistamine 4-Methylhistamine MAOB Monoamine Oxidase B (MAO-B) Methylhistamine->MAOB Oxidative Deamination Aldehyde 4-Methylimidazole acetaldehyde MAOB->Aldehyde ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Acid 4-Methylimidazole acetic acid ALDH->Acid

Caption: The presumed metabolic pathway of 4-Methylhistamine, based on the known metabolism of histamine.

References

optimizing 4-Methylhistamine hydrochloride concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing experiments using 4-Methylhistamine (B1206604) hydrochloride. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methylhistamine hydrochloride? A1: this compound is the dihydrochloride (B599025) salt form of 4-Methylhistamine.[1][2] It is a potent and highly selective agonist for the histamine (B1213489) H4 receptor (H4R).[1][3]

Q2: What is the primary mechanism of action for 4-Methylhistamine? A2: 4-Methylhistamine functions as an agonist at the histamine H4 receptor (H4R), which is a G-protein coupled receptor (GPCR). The H4R is primarily coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also activate other pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade.[4] This receptor is heavily involved in inflammatory processes and immune cell chemotaxis.[3][5]

Q3: How selective is 4-Methylhistamine for the H4 receptor? A3: 4-Methylhistamine is highly selective for the human H4 receptor. It displays over 100-fold selectivity for the H4R compared to the H1, H2, and H3 histamine receptor subtypes.[1][3][6] However, in some systems like the guinea-pig ileum, it has been shown to be only about 5 times as potent at H2 as it is at H1 receptors, so caution is advised when interpreting results in non-human or complex tissue systems.[7]

Q4: What are the common research applications for 4-Methylhistamine? A4: Due to its role in modulating immune responses, 4-Methylhistamine is widely used in research related to inflammation, immunology, and cancer.[1][2] Specific applications include studying allergic asthma, psoriasis, skin inflammation, and the role of the H4 receptor in cancer cell proliferation.[1][6]

Q5: How should I prepare and store this compound stock solutions? A5: this compound is a solid.[6] For stock solutions, it is soluble in PBS (pH 7.2) at 10 mg/mL, and DMSO at 20 mg/mL.[6] It is recommended to desiccate the solid compound at room temperature for storage. For long-term storage of stock solutions, aliquoting and freezing at -20°C is advisable to prevent degradation from repeated freeze-thaw cycles.

Experimental Data Summary

The following table summarizes key quantitative data for 4-Methylhistamine across various experimental models.

Model System Assay Type Parameter Value Reference
SK-N-MC cells (transfected hH4R)CRE-β-galactosidase ActivityEC5039.8 nM[6]
Human EosinophilsCell Shape ChangeEC500.36 µM[4][6]
Murine Bone Marrow Mast CellsCell MigrationEC5012 µM[4][6]
Human H4 Receptor (hH4R)Binding AffinityKi7 nM - 50 nM[5][6]
Rat H4 ReceptorBinding AffinityKi73 nM[3][5]
Mouse H4 ReceptorBinding AffinityKi55 nM[3][5]
A549, H157, H460, H322 cellsCell Proliferation InhibitionConcentration1-10 µM (12h)[1][2]
Mouse Model of Allergic AsthmaIn vivo AdministrationDose10 µ g/animal (intratracheal)[6][8]
Mouse Model of PsoriasisIn vivo AdministrationDose20-40 mg/kg (i.p., daily)[1][2]
Mouse EAE ModelIn vivo AdministrationDose30 mg/kg/day (i.p.)[9]

Signaling and Experimental Workflow Diagrams

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 4-MeH 4-Methylhistamine H4R Histamine H4 Receptor (H4R) 4-MeH->H4R Binds G_protein Gi/o Protein Complex (α, β, γ) H4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response MAPK->Response

Caption: H4 Receptor signaling pathway activated by 4-Methylhistamine (4-MeH).

G start Start: Determine Optimal Concentration prep_stock 1. Prepare 10 mM Stock in appropriate solvent (e.g., DMSO) start->prep_stock seed_cells 2. Seed cells in a multi-well plate (e.g., 96-well) prep_stock->seed_cells incubate1 3. Incubate overnight to allow attachment seed_cells->incubate1 prep_dilutions 4. Prepare a serial dilution series (e.g., 10 µM to 1 nM) incubate1->prep_dilutions treat_cells 5. Treat cells with different concentrations prep_dilutions->treat_cells controls Include Vehicle Control (solvent only) and Untreated Control treat_cells->controls incubate2 6. Incubate for a predetermined time (e.g., 12, 24, or 48 hours) treat_cells->incubate2 assay 7. Perform functional or viability assay (e.g., MTT, cAMP, Migration) incubate2->assay analyze 8. Analyze data and plot dose-response curve assay->analyze end Determine EC50 or Optimal Concentration analyze->end

Caption: Experimental workflow for determining optimal 4-MeH concentration.

Troubleshooting Guide

Q: My cells are not responding to 4-Methylhistamine treatment. What could be the cause? A: A lack of response can stem from several factors. Please review the following possibilities:

  • H4 Receptor Expression: Confirm that your cell line or tissue model expresses the histamine H4 receptor. H4R expression can be verified by qPCR, Western blot, or flow cytometry.

  • Compound Integrity: Ensure your this compound has not degraded. Use a fresh vial or a new stock solution. Improper storage can lead to loss of activity.

  • Concentration Range: The effective concentration can vary significantly between cell types.[6] You may need to perform a dose-response experiment with a wider concentration range (e.g., from 1 nM to 100 µM) to find the optimal concentration for your specific model.

  • Assay Sensitivity: Your downstream assay may not be sensitive enough to detect a response. Ensure your assay is validated and has a sufficient signal-to-noise ratio.

  • Solubility Issues: Although soluble in common lab solvents, precipitation can occur in media.[6] Visually inspect your treatment media for any precipitate after adding the compound.

G start Problem: No cellular response to 4-MeH q1 Does your cell model express the H4 Receptor? start->q1 q2 Is your compound stock fresh and properly prepared? q1->q2 Yes sol1 Solution: Verify H4R expression via qPCR, Western, or Flow. q1->sol1 No / Unsure q3 Have you tested a wide enough concentration range? q2->q3 Yes sol2 Solution: Prepare a fresh stock solution from a new vial. q2->sol2 No q4 Is your functional assay validated and sensitive? q3->q4 Yes sol3 Solution: Perform a dose-response (e.g., 1 nM to 100 µM). q3->sol3 No sol4 Solution: Optimize assay conditions or use an alternative assay. q4->sol4 No

Caption: Troubleshooting logic for lack of cellular response to 4-MeH.

Q: I am observing high cell death (cytotoxicity) in my experiment. How can I mitigate this? A: While 4-Methylhistamine is generally used to study specific receptor-mediated effects, high concentrations can lead to off-target effects or cytotoxicity.

  • Perform a Cytotoxicity Assay: First, determine the toxic concentration threshold for your specific cell line. A standard "kill curve" experiment using an assay like MTT or Trypan Blue exclusion over a 7-10 day period is recommended.

  • Lower the Concentration: Based on the cytotoxicity results, use 4-Methylhistamine at concentrations well below the toxic threshold. The effective concentration for H4R agonism is often in the nM to low µM range, which should not be cytotoxic for most cell lines.[6]

  • Reduce Incubation Time: Shorten the exposure time of the cells to the compound. A robust signaling response can often be measured within minutes to a few hours, whereas cytotoxicity may only become apparent after 24-48 hours.

  • Check Media Components: Ensure that the solvent concentration (e.g., DMSO) in your final treatment media is non-toxic (typically <0.5%).

Detailed Experimental Protocol: Determining the Optimal Concentration (EC50) in a Cell-Based Assay

This protocol provides a framework for conducting a dose-response experiment to determine the half-maximal effective concentration (EC50) of 4-Methylhistamine for a functional readout (e.g., inhibition of forskolin-induced cAMP).

Materials:

  • This compound

  • Appropriate solvent (e.g., sterile DMSO or PBS)

  • Cell line expressing H4R

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for your specific assay (e.g., cAMP assay kit, forskolin)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Harvest and count healthy, log-phase cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density.

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

  • Preparation of 4-Methylhistamine Stock and Dilutions:

    • Prepare a 10 mM stock solution of this compound in your chosen solvent.

    • Perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations. For a final concentration range of 10 µM to 1 nM, you will need to account for the dilution factor when adding to the wells. It is best practice to prepare intermediate dilutions first.

  • Cell Treatment:

    • Carefully remove the medium from the cell plate.

    • Add 100 µL of medium containing the different concentrations of 4-Methylhistamine to the appropriate wells. Include "vehicle control" wells that receive medium with the same final solvent concentration and "untreated" wells with medium only.

    • It is recommended to run each condition in triplicate.

    • Incubate for the desired pre-treatment time (e.g., 15-30 minutes for cAMP assays).

  • Functional Assay Performance:

    • Following pre-treatment, stimulate the cells as required by your assay. For a cAMP inhibition assay, you would now add a known concentration of an adenylyl cyclase activator like forskolin (B1673556) to all wells (except negative controls).

    • Incubate for the time specified by your assay protocol (e.g., 30 minutes).

    • Lyse the cells and proceed with the assay according to the manufacturer's instructions (e.g., perform the ELISA for cAMP).

  • Data Analysis:

    • Measure the output on a plate reader.

    • Subtract the background readings.

    • Normalize the data, for example, by setting the forskolin-only response as 100% and the basal (no forskolin) as 0%.

    • Plot the normalized response against the logarithm of the 4-Methylhistamine concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the data and calculate the EC50 value.

References

Technical Support Center: 4-Methylhistamine Hydrochloride Dose-Response Curve Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylhistamine (B1206604) hydrochloride and encountering issues with their dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methylhistamine hydrochloride and what is its primary target?

This compound is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor (GPCR). It exhibits over 100-fold selectivity for the H4R compared to other histamine receptor subtypes (H1R, H2R, and H3R).

Q2: What is the expected shape of a 4-Methylhistamine dose-response curve?

A typical 4-Methylhistamine dose-response curve should be sigmoidal (S-shaped). The response should increase with increasing concentrations of 4-Methylhistamine until it reaches a plateau (Emax).

Q3: What are the common functional assays used to generate a 4-Methylhistamine dose-response curve?

Common functional assays for the H4 receptor include:

  • cAMP Assays: As the H4R primarily couples to Gi/o proteins, its activation by 4-Methylhistamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Calcium Mobilization Assays: H4R activation can lead to an increase in intracellular calcium concentration, which can be measured using calcium-sensitive fluorescent dyes.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element (e.g., cAMP response element, CRE) to measure receptor activation.[1][2]

  • Chemotaxis Assays: The H4 receptor is involved in the migration of various immune cells, and this response can be quantified.

Q4: What are the expected EC50 values for 4-Methylhistamine?

The half-maximal effective concentration (EC50) for 4-Methylhistamine can vary depending on the cell type and the assay used. Below is a summary of reported EC50 values.

Data Presentation

Table 1: Reported EC50 Values for 4-Methylhistamine

Cell Line/SystemAssay TypeReported EC50Reference
SK-N-MC cells (human)CRE-β-galactosidase39.8 nM[2]
Guinea-pig isolated ileum (H1-receptors)Contraction~26.9 µM (-log EC50 = 4.57)[3]
Guinea-pig isolated ileum (H2-receptors)Contraction~5.9 µM (-log EC50 = 5.23)[3]
Native human monocytesIL-12p70 secretion inhibitionpEC50 = 5.7 - 6.9[4]
HEK293T cells (human H4R)Luciferase Reporter GenepEC50 = 7.4[5]
Murine bone marrow mast cellsMigration12 µM[2]
EosinophilsShape Change0.36 µM[2]

Troubleshooting Guides

Problem 1: My dose-response curve is flat (no response).

  • Question: I am not observing any response to 4-Methylhistamine at any concentration. What could be the issue?

  • Answer: A flat dose-response curve can be due to several factors:

    • Cell Health: Ensure your cells are healthy and viable. Visually inspect the cells under a microscope before starting the experiment.

    • Receptor Expression: Confirm that your cell line expresses a sufficient level of the histamine H4 receptor. This can be verified using techniques like qPCR or Western blotting.

    • Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Ensure it has been stored correctly (typically at -20°C) and that the solvent is compatible with your assay.[2]

    • Assay-Specific Issues:

      • cAMP Assay: If you are measuring cAMP inhibition, ensure you are stimulating adenylyl cyclase with an appropriate concentration of forskolin (B1673556) (e.g., 0.4 µM to 1 µM).[1]

      • Calcium Assay: The signal for calcium mobilization can be transient. Ensure your detection method has the temporal resolution to capture the peak response.

Problem 2: My dose-response curve has a low maximal response (low Emax).

  • Question: The maximal response of my dose-response curve is much lower than expected. Why is this happening?

  • Answer: A low maximal response can indicate several issues:

    • Partial Agonism: In some systems, 4-Methylhistamine may act as a partial agonist.

    • Suboptimal Assay Conditions:

      • Incubation Time: The incubation time with 4-Methylhistamine may not be optimal. Perform a time-course experiment to determine the time point of maximal response.

      • Cell Density: The number of cells seeded per well can significantly impact the assay window. Optimize the cell density for your specific assay. For example, in a 96-well plate for a calcium assay, a density of 3x10^4 to 5x10^4 cells/well is a good starting point.[6]

    • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. Consider shorter incubation times.

Problem 3: I'm seeing high variability between replicate wells.

  • Question: My replicate wells for the same concentration of 4-Methylhistamine are showing very different results. How can I reduce this variability?

  • Answer: High variability can obscure the true dose-response relationship. Here are some common causes and solutions:

    • Pipetting Errors: Ensure accurate and consistent pipetting. Use calibrated pipettes and consider using a multichannel pipette for adding reagents to multiple wells simultaneously.

    • Uneven Cell Seeding: Ensure a single-cell suspension before plating and gently mix the plate after seeding to ensure an even distribution of cells.

    • Edge Effects: The outer wells of a microplate are more prone to evaporation. To mitigate this, you can fill the outer wells with sterile PBS or media without cells to create a humidity barrier.

    • Inconsistent Incubation Conditions: Ensure uniform temperature and CO2 levels across the entire plate during incubation.

Problem 4: My dose-response curve has a high background signal.

  • Question: The baseline signal in my assay is very high, which is reducing my assay window. What can I do?

  • Answer: A high background signal can be caused by several factors:

    • Autofluorescence (Fluorescence Assays): Components in the cell culture medium, such as phenol (B47542) red or serum, can cause autofluorescence. Consider using a serum-free, phenol red-free medium for the assay or washing the cells with a suitable buffer before adding the detection reagents.

    • Constitutive Activity: The H4 receptor can have some level of constitutive (agonist-independent) activity. This can be assessed by including an inverse agonist in your experiment.

    • Detection Reagent Issues: Ensure your detection reagents are not expired and have been stored correctly. Prepare them fresh if possible.

Problem 5: The shape of my dose-response curve is atypical (e.g., biphasic or U-shaped).

  • Question: My dose-response curve is not a typical sigmoidal shape. It goes up and then comes back down (biphasic/bell-shaped). What does this mean?

  • Answer: An atypical curve shape can be due to several reasons:

    • Off-Target Effects: At higher concentrations, 4-Methylhistamine may be interacting with other receptors or cellular targets, leading to a confounding response. Although selective, at high enough concentrations, it can show activity at H1 and H2 receptors.[3][4]

    • Cell Toxicity: High concentrations of the compound or the vehicle (e.g., DMSO) may be causing cytotoxicity, leading to a decrease in the response at the higher end of the concentration range. Perform a cell viability assay in parallel with your functional assay.

    • Assay Artifacts: Some assay technologies can be prone to artifacts at high compound concentrations, such as signal quenching in fluorescence-based assays.

Experimental Protocols

Protocol 1: cAMP Inhibition Assay in HEK293 cells stably expressing H4R

This protocol is for measuring the inhibition of forskolin-stimulated cAMP production by 4-Methylhistamine.

  • Cell Seeding:

    • Seed HEK293 cells stably expressing the human H4 receptor into a 96-well plate at a density of 1 x 10^6 cells/well and culture for 24 hours.[7]

  • Compound Preparation:

    • Prepare a serial dilution of this compound in an appropriate assay buffer.

  • Assay Procedure:

    • Pre-incubate the cells with the different concentrations of 4-Methylhistamine for 15-30 minutes at 37°C.

    • Stimulate the cells with a final concentration of 0.4 µM to 1 µM forskolin for 10-15 minutes at 37°C.[1][7]

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis:

    • Plot the cAMP levels against the log of the 4-Methylhistamine concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Calcium Mobilization Assay in HEK293/H4R/Gα16 cells

This protocol is for measuring the increase in intracellular calcium in response to 4-Methylhistamine.

  • Cell Seeding:

    • Seed HEK293 cells stably co-expressing the human H4 receptor and the promiscuous Gα16 protein into a black, clear-bottom 96-well plate at a density of 3x10^4 to 5x10^4 cells/well and culture for 12-24 hours until they are 100% confluent.[6]

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Addition and Signal Detection:

    • Prepare a serial dilution of this compound.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add the different concentrations of 4-Methylhistamine to the wells and immediately begin measuring the fluorescence intensity over time (typically for 90-180 seconds).[6]

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the log of the 4-Methylhistamine concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Signaling Pathway of 4-Methylhistamine at the H4 Receptor

H4R_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular H4R H4 Receptor G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) Ca2 Ca²⁺ Mobilization PLC->Ca2 Leads to MeHA 4-Methylhistamine MeHA->H4R Binds G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->PLC Activates Downstream Downstream Effects (e.g., Chemotaxis) cAMP->Downstream ATP ATP ATP->AC Ca2->Downstream

Caption: H4R signaling cascade initiated by 4-Methylhistamine.

General Experimental Workflow for a Dose-Response Curve

Workflow start Start cell_prep Cell Preparation (Seeding & Culture) start->cell_prep assay_setup Assay Setup (e.g., Dye Loading) cell_prep->assay_setup compound_prep Compound Preparation (Serial Dilution) incubation Incubation with 4-Methylhistamine compound_prep->incubation assay_setup->incubation detection Signal Detection (e.g., Fluorescence) incubation->detection data_analysis Data Analysis (Curve Fitting) detection->data_analysis end End data_analysis->end

Caption: Standard workflow for a dose-response experiment.

Troubleshooting Logic for a Flat Dose-Response Curve

Troubleshooting_Flat_Curve start Flat Dose-Response Curve Observed check_cells Check Cell Health & Viability start->check_cells check_receptor Verify H4R Expression (qPCR/WB) start->check_receptor check_compound Confirm Compound Integrity & Concentration start->check_compound check_assay Review Assay-Specific Parameters start->check_assay solution_cells Use Healthy Cells check_cells->solution_cells solution_receptor Use High-Expressing Cell Line check_receptor->solution_receptor solution_compound Prepare Fresh Stock Solution check_compound->solution_compound solution_assay Optimize Assay Conditions check_assay->solution_assay

Caption: Troubleshooting flowchart for a flat dose-response curve.

References

4-Methylhistamine hydrochloride off-target effects on H2 receptors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Methylhistamine (B1206604) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals investigating the pharmacological properties of 4-methylhistamine, with a specific focus on its off-target effects on the Histamine (B1213489) H2 receptor (H2R). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to support your research.

Frequently Asked Questions (FAQs)

Q1: Is 4-Methylhistamine a selective H2 receptor agonist?

A1: While historically used as an H2 receptor agonist, 4-Methylhistamine is now understood to be a potent and highly selective H4 receptor (H4R) agonist.[1][2] Studies have shown that it possesses over 100-fold selectivity for the H4R compared to other histamine receptor subtypes, including the H2R.[1][2] Its activity at the H2R is considered a weak, off-target effect.

Q2: What is the primary signaling pathway activated by 4-Methylhistamine at the H2 receptor?

A2: The histamine H2 receptor is canonically coupled to a Gs alpha subunit.[3] Activation of the H2R by an agonist, including the off-target effect of 4-methylhistamine, leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[1]

Q3: Can I use 4-Methylhistamine to selectively study H2 receptor function?

A3: Due to its high affinity and potency at the H4 receptor, using 4-Methylhistamine to selectively study H2 receptor function is not recommended, especially in systems where H4 receptors are endogenously expressed.[4] Cross-reactivity with the H4R could lead to confounding results. For selective H2R activation, other agonists like dimaprit (B188742) or amthamine (B1667264) are more appropriate choices.

Q4: What are the key differences in the signaling pathways of H2 and H4 receptors?

A4: The H2 receptor primarily signals through the Gs protein pathway, leading to cAMP production. In contrast, the H4 receptor is coupled to the Gi/o protein pathway.[5] Activation of the H4R inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels. This fundamental difference in signaling can be exploited to differentiate between H2R and H4R activation in functional assays.

Quantitative Data Summary

The following table summarizes the binding affinity and functional potency of 4-Methylhistamine at human histamine H2 and H4 receptors. Note the significantly higher affinity and potency for the H4 receptor.

LigandReceptorParameterValueReference
4-MethylhistamineHuman H4Ki50 nM[2]
4-MethylhistamineHuman H4pEC507.4 ± 0.1[2]
4-MethylhistamineGuinea-pig H2-log EC505.23[4]
4-MethylhistamineGuinea-pig H2-log KD4.27[4]

EC50: Half-maximal effective concentration; KD: Dissociation constant; Ki: Inhibition constant.

Experimental Protocols

Radioligand Binding Assay for H2 Receptor

This protocol describes a competitive binding assay to determine the affinity of 4-Methylhistamine for the human H2 receptor expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing the human H2 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Radioligand: [3H]-Tiotidine or [3H]-Ranitidine (specific activity ~15-30 Ci/mmol). A newer, higher affinity radioligand option is [3H]UR-KAT479.

  • Non-specific binding control: 10 µM Ranitidine.

  • 4-Methylhistamine hydrochloride dilutions.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-H2R cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., a final concentration of 1-2 nM [3H]-Tiotidine), and 50 µL of a range of 4-Methylhistamine concentrations.

    • For total binding, add 50 µL of assay buffer instead of the competitor.

    • For non-specific binding, add 50 µL of 10 µM Ranitidine.

    • Add 50 µL of the membrane preparation (typically 20-50 µg of protein).

    • Incubate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the 4-Methylhistamine concentration.

    • Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

cAMP Functional Assay for H2 Receptor

This protocol outlines a method to measure the functional potency of 4-Methylhistamine at the human H2 receptor by quantifying changes in intracellular cAMP levels in CHO-K1 cells.

Materials:

  • CHO-K1 cells stably expressing the human H2 receptor.

  • Cell culture medium (e.g., F-12K Medium with 10% FBS).

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (positive control).

  • This compound dilutions.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • 96-well cell culture plates.

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-K1-H2R cells to 80-90% confluency.

    • Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

  • cAMP Assay:

    • Remove the culture medium and wash the cells once with stimulation buffer.

    • Add 50 µL of stimulation buffer containing a range of 4-Methylhistamine concentrations to the wells.

    • For the positive control, add a known concentration of forskolin. For the basal control, add only stimulation buffer.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the 4-Methylhistamine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).

Mandatory Visualizations

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R H2 Receptor Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates Four_MH 4-Methylhistamine Four_MH->H2R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response phosphorylates targets

Caption: H2 Receptor Signaling Pathway.

H4_Signaling_Pathway cluster_membrane Cell Membrane H4R H4 Receptor Gio Gi/o Protein H4R->Gio activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP conversion blocked Gio->AC inhibits Downstream_Effects Downstream Effects (e.g., Chemotaxis) Gio->Downstream_Effects βγ subunits Four_MH 4-Methylhistamine Four_MH->H4R ATP ATP ATP->AC

Caption: H4 Receptor Signaling Pathway.

Troubleshooting Guide

Issue 1: No detectable or very weak agonist response in the H2R cAMP assay.

  • Possible Cause 1: Low H2 receptor expression.

    • Solution: Confirm the expression level of the H2 receptor in your cell line using a validated method such as radioligand binding with a known H2R ligand or Western blotting. If expression is low, consider using a different cell clone with higher expression or optimizing transfection conditions.

  • Possible Cause 2: Low potency of 4-Methylhistamine at H2R.

    • Solution: Ensure that the concentration range of 4-Methylhistamine used is adequate. Based on available data, micromolar concentrations are likely required to elicit a response at the H2R.[4]

  • Possible Cause 3: Assay sensitivity.

    • Solution: Use a highly sensitive cAMP detection kit. The inclusion of a phosphodiesterase inhibitor like IBMX is crucial to prevent cAMP degradation and enhance the signal window.

  • Possible Cause 4: Poor cell health.

    • Solution: Ensure cells are healthy and not passaged too many times. Perform a cell viability assay to confirm cell health.

Issue 2: Inconsistent results or high variability between experiments.

  • Possible Cause 1: Presence of endogenous H4 receptors.

    • Solution: If your cell line endogenously expresses H4 receptors, the high-potency activation of H4R by 4-Methylhistamine can interfere with the measurement of the weak H2R response. Use a cell line that does not express H4 receptors or use a selective H4R antagonist (e.g., JNJ 7777120) to block the H4R-mediated effects.

  • Possible Cause 2: Pipetting errors or inconsistent cell seeding.

    • Solution: Ensure accurate and consistent pipetting, especially for serial dilutions of 4-Methylhistamine. Use a multichannel pipette for adding reagents to the 96-well plate to minimize variability. Ensure a homogenous cell suspension when seeding the plates.

  • Possible Cause 3: Reagent degradation.

    • Solution: Prepare fresh dilutions of 4-Methylhistamine and other reagents for each experiment. Store stock solutions appropriately as recommended by the manufacturer.

Troubleshooting_Workflow Start Start: Unexpected H2R Assay Results Check_Controls Are positive and negative controls working as expected? Start->Check_Controls Weak_Signal Issue: Weak or No Signal Check_Controls->Weak_Signal No High_Variability Issue: High Variability Check_Controls->High_Variability Yes, but variable Check_Concentration Verify 4-MH concentration range (micromolar needed for H2R) Weak_Signal->Check_Concentration Check_H4R_Expression Check for endogenous H4R expression High_Variability->Check_H4R_Expression Check_Expression Confirm H2R expression level Check_Concentration->Check_Expression Check_Assay_Sensitivity Optimize cAMP assay sensitivity (e.g., add IBMX) Check_Expression->Check_Assay_Sensitivity Reassess_Experiment Re-evaluate experimental design Check_Assay_Sensitivity->Reassess_Experiment Use_H4R_Antagonist Use selective H4R antagonist (e.g., JNJ 7777120) Check_H4R_Expression->Use_H4R_Antagonist Yes Review_Technique Review pipetting technique and cell seeding consistency Check_H4R_Expression->Review_Technique No Success Problem Resolved Use_H4R_Antagonist->Success Reagent_Quality Check reagent quality and age Review_Technique->Reagent_Quality Reagent_Quality->Reassess_Experiment

Caption: Troubleshooting Experimental Workflow.

References

Technical Support Center: 4-Methylhistamine Hydrochloride In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of 4-Methylhistamine hydrochloride in vitro, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R).[1] It exhibits over 100-fold selectivity for the H4 receptor compared to other histamine receptor subtypes (H1, H2, and H3).[1] Its primary action in vitro is to activate the H4 receptor, which is a G protein-coupled receptor (GPCR) typically coupled to Gi/o proteins. This activation can lead to downstream signaling events such as the inhibition of adenylyl cyclase, modulation of intracellular calcium levels, and activation of MAPK/ERK pathways.

Q2: Is this compound cytotoxic?

Yes, this compound can exhibit cytotoxic effects, primarily through the inhibition of cell proliferation. This effect is generally dose- and time-dependent. For instance, concentrations in the range of 1-10 μM have been observed to inhibit the proliferation of various cell lines, including human lung cancer cells (A549, H157, H460, and H322), after a 12-hour incubation period.[1]

Q3: What are the potential mechanisms of this compound-induced cytotoxicity?

The precise mechanisms of cytotoxicity are not fully elucidated but may involve:

  • Receptor-mediated effects: Prolonged or excessive activation of the H4 receptor could trigger signaling pathways that lead to cell cycle arrest or apoptosis.

  • Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to toxicity that is independent of H4 receptor activation.

  • Metabolic stress: High concentrations of any small molecule can induce stress on cellular metabolism, potentially leading to reduced viability.

Q4: How can I minimize the cytotoxicity of this compound in my experiments?

Minimizing cytotoxicity is crucial for obtaining meaningful data. Key strategies include:

  • Concentration Optimization: Perform a dose-response curve to determine the optimal concentration that elicits the desired H4 receptor-mediated effects without causing significant cell death.

  • Time Optimization: Reduce the incubation time to the minimum required to observe the desired biological response.

  • Co-treatment with Antioxidants: If oxidative stress is suspected to contribute to cytotoxicity, co-incubation with antioxidants like N-acetylcysteine (NAC) or Vitamin E may be beneficial.[2]

  • Maintain Optimal Cell Culture Conditions: Ensure cells are healthy and not under other stressors. Use appropriate media, serum concentrations, and maintain a consistent culture environment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High levels of cell death observed at expected effective concentrations. The chosen concentration is too high for your specific cell line. Cell line is particularly sensitive to this compound.Perform a thorough dose-response experiment starting from a low concentration (e.g., nanomolar range) to identify the optimal non-toxic concentration range. Reduce the incubation time.
Inconsistent results between experiments. Variability in cell seeding density. Inconsistent compound preparation. Fluctuations in incubator conditions (temperature, CO2).Standardize your cell seeding protocol to ensure consistent cell numbers in each experiment. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Regularly calibrate and monitor your incubator.
Desired H4 receptor-mediated effect is not observed, but cytotoxicity is. The cytotoxic effects are masking the specific biological response. The cell line may not express functional H4 receptors.Lower the concentration of this compound and/or shorten the exposure time. Confirm H4 receptor expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry.
High background in cytotoxicity assays (e.g., MTT assay). Contamination of cell cultures. Interference from serum or phenol (B47542) red in the culture medium.Regularly check for and address any microbial contamination. When performing the assay, consider using serum-free medium during the final incubation step with the assay reagent. Include appropriate background controls (media only).

Quantitative Data

The cytotoxic effects of this compound are cell-line dependent. The following table summarizes available data on its effects on cell proliferation. Researchers should determine the specific IC50 for their cell line of interest.

Cell LineConcentrationIncubation TimeEffectReference
A549 (Human Lung Carcinoma)1-10 µM12 hoursInhibition of cell proliferation[1]
H157 (Human Lung Carcinoma)1-10 µM12 hoursInhibition of cell proliferation[1]
H460 (Human Lung Carcinoma)1-10 µM12 hoursInhibition of cell proliferation[1]
H322 (Human Lung Carcinoma)1-10 µM12 hoursInhibition of cell proliferation[1]

Experimental Protocols

Protocol: Assessing Cytotoxicity using the MTT Assay

This protocol provides a general framework for determining the cytotoxicity of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density for your cell line to ensure they are in the logarithmic growth phase at the time of the assay.

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of the solvent) and a no-treatment control (fresh medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared dilutions and controls to the respective wells. It is recommended to test each concentration in triplicate.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 12, 24, or 48 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control (set to 100% viability).

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Cytotoxicity Start High Cytotoxicity Observed CheckConc Is the concentration optimized? Start->CheckConc CheckTime Is the incubation time minimized? CheckConc->CheckTime Yes DoseResponse Perform Dose-Response (e.g., MTT assay) CheckConc->DoseResponse No CheckCells Are the cells healthy and at optimal density? CheckTime->CheckCells Yes ReduceTime Reduce Incubation Time CheckTime->ReduceTime No OptimizeCulture Optimize Cell Culture Conditions CheckCells->OptimizeCulture No ConsiderAntioxidant Consider Co-treatment with Antioxidants CheckCells->ConsiderAntioxidant Yes DoseResponse->CheckTime ReduceTime->CheckCells OptimizeCulture->ConsiderAntioxidant End Reduced Cytotoxicity ConsiderAntioxidant->End

Caption: Troubleshooting workflow for minimizing this compound cytotoxicity.

G cluster_1 Histamine H4 Receptor Signaling Pathway Ligand 4-Methylhistamine hydrochloride H4R H4 Receptor Ligand->H4R G_protein Gi/o Protein H4R->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits MAPK MAPK/ERK Pathway G_protein->MAPK activates Calcium Ca²⁺ Mobilization G_protein->Calcium modulates cAMP ↓ cAMP AdenylylCyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., Chemotaxis, Cytokine Release) PKA->Response MAPK->Response Calcium->Response

Caption: Simplified signaling pathway of the Histamine H4 Receptor.

References

4-Methylhistamine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 4-Methylhistamine hydrochloride, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

For long-term storage, it is recommended to store solid this compound at -20°C.[1][2] Some suppliers also suggest storage at 2-8°C for shorter periods, emphasizing the need to keep it in a dry place with a desiccant.[3]

Q2: How should I store solutions of this compound?

Stock solutions of this compound should be stored under sealed conditions and away from moisture. For optimal stability, it is recommended to store aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month.[4]

Q3: What is the shelf life of this compound?

When stored correctly as a solid at -20°C, this compound has a stability of at least 4 years.[1]

Q4: Is this compound sensitive to light or moisture?

Q5: The product was shipped at room temperature. Is it still viable?

Yes, it is common for this compound to be shipped at room temperature for continental US deliveries, with different arrangements for international shipping.[1][2] Upon receipt, it should be stored at the recommended -20°C for long-term stability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Ensure the solid compound is stored at -20°C and solutions are freshly prepared or have been stored correctly at -80°C or -20°C for the recommended duration. Aliquot solutions to avoid repeated freeze-thaw cycles.
Difficulty dissolving the compound Incorrect solvent or low solubility.This compound is soluble in DMSO (20 mg/ml), PBS (pH 7.2, 10 mg/ml), and to a lesser extent in Ethanol (1 mg/ml).[1][2] For aqueous solutions, using an ultrasonic bath may be necessary to aid dissolution.[4]
Visible changes in the solid compound (e.g., clumping, discoloration) Moisture absorption or degradation.The compound should be stored in a desiccator. If physical changes are observed, it is recommended to use a fresh vial to ensure the integrity of your experiments.

Data Presentation: Storage Conditions & Stability

Form Storage Temperature Duration Notes
Solid -20°C≥ 4 yearsRecommended for long-term storage.[1]
Solid Room TemperatureShippingAcceptable for short-term transit.[1][2]
Solid 2-8°CShort-termMust be kept in a dry place with a desiccant.[3]
In Solvent -80°C6 monthsStore in sealed, moisture-free aliquots.[4]
In Solvent -20°C1 monthStore in sealed, moisture-free aliquots.[4]

Experimental Protocols

While specific degradation pathways for 4-Methylhistamine are not extensively detailed in readily available literature, a general experimental workflow for assessing the stability of a chemical compound like this compound can be established.

General Experimental Workflow for Chemical Stability Assessment

This protocol outlines a general method for evaluating the stability of this compound under various stress conditions.

  • Reference Standard Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO, PBS).

    • Analyze this initial solution (T=0) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to determine its purity and concentration. This will serve as the baseline.

  • Stress Conditions:

    • Temperature Stress: Aliquot the stock solution and store at different temperatures (e.g., 4°C, room temperature, 40°C) for a defined period (e.g., 1, 3, 7, 14 days).

    • Light Stress: Expose an aliquot of the stock solution to UV light and another to fluorescent light for a defined period, while keeping a control sample in the dark.

    • Moisture Stress (for solid): Store the solid compound in a high-humidity environment (e.g., a desiccator with a saturated salt solution) for a defined period.

  • Sample Analysis:

    • At each time point, retrieve the samples from the stress conditions.

    • Analyze the samples using the same HPLC method as the reference standard.

    • Compare the chromatograms of the stressed samples to the T=0 reference. Look for a decrease in the main peak area (indicating degradation) and the appearance of new peaks (indicating degradation products).

  • Data Interpretation:

    • Calculate the percentage of the remaining this compound at each time point under each stress condition.

    • This data will help determine the degradation kinetics and identify conditions under which the compound is unstable.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation cluster_end Outcome start Start: Obtain 4-Methylhistamine HCl prep_stock Prepare Stock Solution (T=0) start->prep_stock analyze_t0 Analyze T=0 Sample (HPLC) prep_stock->analyze_t0 stress_temp Temperature Stress (4°C, RT, 40°C) prep_stock->stress_temp stress_light Light Stress (UV, Fluorescent) prep_stock->stress_light stress_moisture Moisture Stress (Solid Form) prep_stock->stress_moisture compare_data Compare with T=0 Data analyze_t0->compare_data analyze_samples Analyze Stressed Samples (HPLC) stress_temp->analyze_samples stress_light->analyze_samples stress_moisture->analyze_samples analyze_samples->compare_data interpret Interpret Results & Determine Stability compare_data->interpret end Define Optimal Storage Conditions interpret->end

Caption: Workflow for assessing the chemical stability of this compound.

Storage_Decision_Tree compound 4-Methylhistamine HCl Received form Solid or Solution? compound->form solid Solid Form form->solid Solid solution Solution Form form->solution Solution solid_duration Storage Duration? solid->solid_duration solution_duration Storage Duration? solution->solution_duration long_term_solid Store at -20°C in a desiccator solid_duration->long_term_solid Long-term (> month) short_term_solid Store at 2-8°C in a desiccator solid_duration->short_term_solid Short-term long_term_solution Aliquot & Store at -80°C (up to 6 months) solution_duration->long_term_solution > 1 month short_term_solution Aliquot & Store at -20°C (up to 1 month) solution_duration->short_term_solution < 1 month

Caption: Decision tree for proper storage of this compound.

References

Technical Support Center: 4-Methylhistamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistent results encountered during experiments with 4-Methylhistamine (B1206604) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methylhistamine hydrochloride and what is its primary mechanism of action?

This compound is the hydrochloride salt of 4-Methylhistamine. It is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R).[1][2][3] Its primary mechanism of action is to bind to and activate the H4 receptor, which is a G-protein coupled receptor (GPCR). The H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells, and is involved in inflammatory and immune responses.[4]

Q2: What are the expected in vitro effects of 4-Methylhistamine?

In vitro, 4-Methylhistamine has been shown to induce a variety of cellular responses through H4R activation, including:

  • Calcium Mobilization: Activation of H4 receptors by 4-Methylhistamine can lead to the mobilization of calcium from intracellular stores.[4][5]

  • Chemotaxis: It stimulates the migration of immune cells like mast cells and eosinophils.[6][7]

  • Cell Shape Change: It can induce changes in the shape of eosinophils.[6]

  • Cytokine and Chemokine Release: In human mast cells, H4R activation by 4-methylhistamine can induce the production of various inflammatory mediators, including cytokines and chemokines.[8]

  • Inhibition of cAMP Production: The H4 receptor is coupled to Gαi/o proteins, and its activation by 4-Methylhistamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][8]

Q3: In which solvents can I dissolve this compound?

This compound is soluble in a variety of solvents. Here are some common examples:

  • Water: Soluble up to 50 mM.

  • Phosphate-Buffered Saline (PBS, pH 7.2): 10 mg/ml.[6]

  • Dimethyl Sulfoxide (DMSO): 20 mg/ml.[6]

  • Ethanol: 1 mg/ml.[6]

For higher solubility, warming the tube at 37°C and using an ultrasonic bath may be helpful. It is recommended to prepare solutions fresh on the day of use.

Q4: How should I store this compound?

This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[6] Stock solutions should be stored at -20°C or -80°C.

Troubleshooting Guides

This section addresses specific issues that may lead to inconsistent results in experiments involving this compound.

Issue 1: No or Weak Response to 4-Methylhistamine in Cell-Based Assays

Possible Causes and Solutions:

  • Low or Absent H4 Receptor Expression: The cell line you are using may not endogenously express the H4 receptor at a sufficient level.

    • Solution: Verify H4 receptor expression in your cell line using techniques like RT-qPCR or Western blot. Consider using a cell line known to express H4R (e.g., certain hematopoietic cell lines) or a recombinant cell line stably expressing the human or murine H4 receptor (e.g., HEK293-H4R, CHO-H4R).[9][10][11]

  • Incorrect Compound Concentration: The concentration of 4-Methylhistamine may be too low to elicit a response.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific assay and cell type. Refer to the provided data tables for typical EC50 and Ki values.

  • Degraded 4-Methylhistamine Solution: The compound may have degraded due to improper storage or handling.

    • Solution: Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Receptor Desensitization (Tachyphylaxis): Prolonged or repeated exposure to an agonist can lead to receptor desensitization, where the cellular response diminishes over time.

    • Solution: Minimize the pre-incubation time with 4-Methylhistamine. If repeated stimulation is necessary, allow for a sufficient washout period between treatments for the receptors to recover.

  • Suboptimal Assay Conditions: Factors such as pH, temperature, and buffer composition can significantly impact receptor binding and cell signaling.

    • Solution: Ensure that the pH of your assay buffer is within the optimal range (typically around 7.4). Optimize other assay parameters as needed.

Issue 2: High Variability Between Experimental Repeats

Possible Causes and Solutions:

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can lead to variable H4 receptor expression and signaling.

    • Solution: Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure they are healthy and at a consistent confluency for each experiment.

  • Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of 4-Methylhistamine, especially when preparing serial dilutions.

    • Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible to minimize pipetting errors between wells or samples.

  • Edge Effects in Plate-Based Assays: Wells on the outer edges of a microplate can be prone to evaporation and temperature fluctuations, leading to variability.

    • Solution: Avoid using the outer wells of the plate for critical samples. Instead, fill them with buffer or media to create a more uniform environment for the inner wells.

  • Solvent Effects: If using a solvent like DMSO, high concentrations can be toxic to cells and interfere with the assay.

    • Solution: Ensure the final concentration of the solvent is consistent across all wells and is at a level that does not affect cell viability or the assay readout (typically ≤0.1% for DMSO).

Issue 3: Unexpected or Off-Target Effects

Possible Causes and Solutions:

  • Activation of Other Histamine Receptors: Although 4-Methylhistamine is highly selective for the H4 receptor, at very high concentrations it may exhibit some activity at other histamine receptors, particularly the H2 receptor.[12]

    • Solution: Use the lowest effective concentration of 4-Methylhistamine as determined by your dose-response curve. To confirm that the observed effect is H4R-mediated, use a selective H4 receptor antagonist, such as JNJ 7777120, as a negative control.[6] The antagonist should block the response to 4-Methylhistamine.

  • Purity of the Compound: Impurities in the this compound preparation could have their own biological activity.

    • Solution: Use a high-purity grade of this compound from a reputable supplier.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various sources.

Table 1: Receptor Binding Affinity (Ki) and Agonist Potency (EC50/pEC50)

ParameterSpeciesCell Line/SystemValueReference
KiHumanTransfected cells50 nM[2][6]
KiHuman---7 nM
KiRatTransfected cells73 nM[1]
KiMouseTransfected cells55 nM[1]
EC50HumanSK-N-MC cells (CRE-β-galactosidase assay)39.8 nM[6]
pEC50HumanTransfected cells7.4[2][3]
pEC50RatTransfected cells5.6 ± 0.1[1]
pEC50MouseTransfected cells5.8 ± 0.1[1]
EC50HumanEosinophil shape change0.36 µM[6][7]
EC50MouseMast cell migration12 µM[6][7]

Table 2: Receptor Selectivity

Receptor SubtypeSelectivity vs. H4RReference
H1 Receptor>100-fold[2][6]
H2 Receptor>100-fold[2][6]
H3 Receptor>100-fold[2][6]

Note: While highly selective, some studies suggest potential for H2 receptor activity at higher concentrations.[12]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol describes a method for measuring intracellular calcium mobilization in response to 4-Methylhistamine using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing the human H4 receptor (HEK-H4R)

  • DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin)

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • H4R antagonist (e.g., JNJ 7777120) for control experiments

  • Fluorescence plate reader with an injector (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the HEK-H4R cells into black, clear-bottom 96-well plates at an appropriate density to achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.

    • Aspirate the culture medium from the cell plate and wash the cells once with HBSS.

    • Add the dye loading solution to each well and incubate for 1 hour at 37°C in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or HBSS).

    • Perform serial dilutions of the stock solution in HBSS to create a range of concentrations for the dose-response curve.

  • Fluorescence Measurement:

    • Wash the cells twice with HBSS to remove excess dye.

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record baseline fluorescence for a short period before injecting the 4-Methylhistamine solutions.

    • Inject the different concentrations of 4-Methylhistamine into the wells and continue recording the fluorescence signal for several minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the 4-Methylhistamine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: In Vitro Chemotaxis Assay (Boyden Chamber)

This protocol outlines a method for assessing the chemotactic response of immune cells to 4-Methylhistamine using a Boyden chamber.

Materials:

  • Mast cells or eosinophils (primary cells or a suitable cell line)

  • RPMI 1640 medium with 0.1% BSA

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)

  • This compound

  • H4R antagonist (e.g., JNJ 7777120) for control experiments

  • Fixative (e.g., methanol)

  • Staining solution (e.g., Giemsa or DAPI)

  • Microscope

Procedure:

  • Cell Preparation:

    • Harvest the cells and wash them with RPMI 1640.

    • Resuspend the cells in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare different concentrations of 4-Methylhistamine in RPMI 1640 with 0.1% BSA.

    • Add the 4-Methylhistamine solutions to the lower wells of the Boyden chamber. Use medium without the agonist as a negative control.

    • Place the polycarbonate membrane over the lower wells.

    • Add the cell suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 2-4 hours to allow for cell migration.

  • Cell Quantification:

    • After incubation, remove the membrane.

    • Scrape the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the cells with Giemsa or DAPI.

    • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Data Analysis:

    • Calculate the average number of migrated cells for each concentration of 4-Methylhistamine.

    • Plot the number of migrated cells against the concentration of 4-Methylhistamine to assess the chemotactic response.

Visualizations

H4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4-MeH 4-Methylhistamine H4R H4 Receptor 4-MeH->H4R Binds to G_protein Gαi/o βγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces Ca2 Ca²⁺ Mobilization PLC->Ca2 Leads to Chemotaxis Chemotaxis Ca2->Chemotaxis Initiates

Caption: Signaling pathway of the H4 receptor activated by 4-Methylhistamine.

Troubleshooting_Workflow cluster_Compound Compound Verification cluster_Cells Cell Line Verification cluster_Assay Assay Optimization Start Inconsistent/Weak Results with 4-MeH Check_Compound Verify Compound Integrity & Concentration Start->Check_Compound Check_Cells Assess Cell Health & H4R Expression Start->Check_Cells Check_Assay Review Assay Protocol & Conditions Start->Check_Assay Fresh_Sol Prepare Fresh Solution Check_Compound->Fresh_Sol Dose_Resp Perform Dose-Response Check_Compound->Dose_Resp Passage Check Passage Number Check_Cells->Passage Expression Confirm H4R Expression (qPCR/WB) Check_Cells->Expression Viability Assess Cell Viability Check_Cells->Viability pH_Buffer Check pH & Buffer Check_Assay->pH_Buffer Controls Include Antagonist Control Check_Assay->Controls Tachyphylaxis Consider Tachyphylaxis Check_Assay->Tachyphylaxis Outcome Consistent Results Fresh_Sol->Outcome Dose_Resp->Outcome Expression->Outcome Controls->Outcome

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental_Workflow_Ca_Mobilization A Seed H4R-expressing cells in 96-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Wash cells to remove excess dye C->D F Measure baseline fluorescence D->F E Prepare serial dilutions of 4-MeH G Inject 4-MeH and record fluorescence change E->G F->G H Analyze data and determine EC50 G->H

Caption: A typical experimental workflow for a calcium mobilization assay.

References

how to avoid precipitation of 4-Methylhistamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of 4-Methylhistamine dihydrochloride (B599025) during their experiments.

Troubleshooting Guide: Preventing Precipitation

Precipitation of 4-Methylhistamine dihydrochloride can occur due to several factors, including improper dissolution, storage, or handling. This guide provides solutions to common issues.

Problem: Precipitate forms immediately upon mixing with a solvent.

Possible CauseTroubleshooting Steps
Exceeded Solubility Limit Ensure the concentration of your solution does not exceed the known solubility limits for the chosen solvent. Refer to the solubility data table below.
Incorrect Solvent Verify that you are using a recommended solvent. Water, DMSO, and PBS (pH 7.2) are commonly used.[1][2]
Low-Quality Solvent Use high-purity, anhydrous (when appropriate) solvents. Hygroscopic solvents like DMSO can absorb moisture, which may affect solubility.[3]
Insufficient Mixing Ensure thorough mixing. For some solvents, sonication or gentle warming may be necessary to achieve complete dissolution.[3]

Problem: Solution becomes cloudy or forms a precipitate over time.

Possible CauseTroubleshooting Steps
Temperature Fluctuation Avoid temperature fluctuations. If a solution is prepared at an elevated temperature, it may precipitate when cooled to room temperature or lower. Store solutions at the recommended temperature.
Improper Storage Store stock solutions as recommended. For aqueous stock solutions, it is often advised to aliquot and store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[3][4]
pH Shift The pH of the solution can significantly impact the solubility of 4-Methylhistamine dihydrochloride. Ensure the pH of your final working solution is compatible with the compound's stability.
Contamination Use sterile filtration for aqueous solutions to prevent microbial growth, which can alter the solution's properties and lead to precipitation.[3][4]

Problem: Precipitate forms when mixing the stock solution with cell culture media or other buffers.

Possible CauseTroubleshooting Steps
Buffer Incompatibility Components of the buffer or media may interact with 4-Methylhistamine dihydrochloride, causing it to precipitate.
pH Incompatibility The pH of the final mixture may fall into a range where the compound is less soluble.
"Salting Out" Effect High salt concentrations in the buffer or media can reduce the solubility of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for 4-Methylhistamine dihydrochloride?

The best solvent depends on the experimental requirements. For high concentrations, water is a good choice, with a solubility of up to 125 mg/mL with the aid of ultrasonication.[3] DMSO and PBS (pH 7.2) are also viable options, though with lower solubility limits.[1][2]

Q2: How should I prepare a stock solution of 4-Methylhistamine dihydrochloride?

A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. This includes weighing the compound, adding the solvent, and ensuring complete dissolution.

Q3: What are the recommended storage conditions for 4-Methylhistamine dihydrochloride solutions?

Solid 4-Methylhistamine dihydrochloride should be stored at -20°C.[1][3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[3][4]

Q4: Can I warm the solution to dissolve the compound?

Gentle warming can aid in the dissolution of 4-Methylhistamine dihydrochloride, particularly in DMSO.[3] However, avoid excessive heat, as it may degrade the compound.

Q5: My 4-Methylhistamine dihydrochloride solution has precipitated. Can I still use it?

It is not recommended to use a solution with a precipitate, as the concentration will be inaccurate. Attempt to redissolve the precipitate by gentle warming or sonication. If it does not redissolve, a fresh solution should be prepared.

Data Presentation

Table 1: Solubility of 4-Methylhistamine Dihydrochloride

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water125631Requires sonication[3]
Water9.950No special conditions mentioned[5][6][7]
DMSO20100.96Requires sonication and warming[1][2][3]
PBS (pH 7.2)10~50.5-[1][2]
Ethanol1~5.05-[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of 4-Methylhistamine Dihydrochloride

  • Calculate the required mass: The molecular weight of 4-Methylhistamine dihydrochloride is approximately 198.09 g/mol . To prepare 10 mL of a 10 mM solution, you will need:

    • Mass = 10 mM * 10 mL * 198.09 g/mol = 19.809 mg

  • Weigh the compound: Accurately weigh 19.809 mg of 4-Methylhistamine dihydrochloride powder using an analytical balance.

  • Dissolve in water: Add the weighed powder to a 15 mL conical tube. Add 10 mL of high-purity water.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, place the tube in an ultrasonic water bath for short intervals until the solid is completely dissolved.

  • Sterile filter: For use in cell culture, filter the solution through a 0.22 µm sterile filter.[3][4]

  • Aliquot and store: Dispense the stock solution into smaller, single-use aliquots and store at -20°C or -80°C.

Visualizations

experimental_workflow Experimental Workflow: Preparing and Using 4-Methylhistamine Dihydrochloride cluster_prep Solution Preparation cluster_use Experimental Use cluster_troubleshooting Troubleshooting weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate/Warm (if needed) dissolve->sonicate precipitate Precipitation? dissolve->precipitate filter Sterile Filter (for cell culture) sonicate->filter store Aliquot and Store filter->store thaw Thaw Aliquot store->thaw store->precipitate dilute Dilute to Working Concentration thaw->dilute experiment Add to Experiment dilute->experiment dilute->precipitate check_conc Check Concentration precipitate->check_conc check_temp Check Temperature precipitate->check_temp check_ph Check pH precipitate->check_ph

Caption: Workflow for preparing and using 4-Methylhistamine dihydrochloride solutions, including troubleshooting steps for precipitation.

signaling_pathway Simplified Histamine H4 Receptor Signaling Methylhistamine 4-Methylhistamine H4R H4 Receptor Methylhistamine->H4R G_protein Gαi/o H4R->G_protein AC Adenylyl Cyclase G_protein->AC MAPK MAPK Pathway G_protein->MAPK Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response MAPK->Cellular_Response Ca_mobilization->Cellular_Response

Caption: Simplified signaling pathway of the H4 receptor activated by 4-Methylhistamine.

References

Technical Support Center: 4-Methylhistamine Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Methylhistamine (B1206604) hydrochloride in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary receptor target of 4-Methylhistamine in vivo?

A1: 4-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R).[1] It displays over 100-fold selectivity for the human H4R compared to other histamine receptor subtypes (H1R, H2R, and H3R).[1] While historically it was sometimes used to study H2 receptors, its high affinity for H4R makes it a tool primarily for investigating H4R-mediated pathways in vivo.

Q2: What are the common research applications for 4-Methylhistamine in vivo?

A2: Due to its role in modulating immune responses, 4-Methylhistamine is frequently used in animal models of inflammatory and autoimmune diseases. Common applications include studies on:

  • Allergic asthma[1]

  • Psoriasis-like skin inflammation

  • Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis[2][3]

  • Chronic stress and its effects on the immune system[4]

  • Inflammatory pain and pruritus

Q3: What are the appropriate solvents and storage conditions for 4-Methylhistamine hydrochloride?

A3: this compound is a solid that can be dissolved in various solvents. For in vivo use, sterile Phosphate-Buffered Saline (PBS) at a pH of 7.2 is a common choice. It is also soluble in DMSO and ethanol (B145695). It is recommended to prepare solutions fresh on the day of use. For long-term storage, the solid compound should be stored at -20°C.

Q4: Can this compound elicit pro-inflammatory effects?

A4: Yes, depending on the disease model, 4-Methylhistamine can have pro-inflammatory effects. For instance, in an Experimental Autoimmune Encephalomyelitis (EAE) mouse model, administration of 4-Methylhistamine aggravated disease progression and promoted pro-inflammatory signaling.[2][3] It led to an increased expression of pro-inflammatory mediators such as NF-κB p65, GM-CSF, MCP-1, IL-6, and TNF-α.[2][3] Researchers should be aware of this potential and carefully consider the context of their experimental model.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Lack of expected biological response Incorrect dosage or administration route. Verify the dosage and administration route against published studies for your specific animal model (see Tables 1 & 2). Ensure proper technique for the chosen administration route (see Experimental Protocols).
Compound degradation. Prepare fresh solutions of this compound for each experiment. Ensure proper storage of the stock compound at -20°C.
Low H4 receptor expression in the target tissue. Confirm H4 receptor expression in your tissue of interest through techniques like qPCR or immunohistochemistry.
Unexpected or contradictory results Off-target effects. Although highly selective for H4R, consider the possibility of off-target effects, especially at high concentrations. Include appropriate controls, such as co-administration with a selective H4R antagonist (e.g., JNJ-7777120), to confirm that the observed effects are H4R-mediated.
Complex biological role of H4R. The H4 receptor can have context-dependent effects (pro- or anti-inflammatory). Carefully review the literature relevant to your specific model and consider the complex signaling pathways involved.
Animal distress or adverse events High dosage or rapid injection. Reduce the dosage or the speed of injection. Monitor animals closely after administration.
Vehicle-related issues. Ensure the vehicle (e.g., PBS) is sterile and at an appropriate pH and temperature.

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound in Murine Models

Animal Model Dose Administration Route Frequency Reference
Allergic Asthma10 µ g/animal IntratrachealSingle dose[1]
Psoriasis-like skin inflammation20-40 mg/kgIntraperitonealOnce daily for 10 days
Chronic Stress30 mg/kgIntraperitonealTwice daily for 2 days[4]
Experimental Autoimmune Encephalomyelitis (EAE)30 mg/kg/dayIntraperitonealDaily from day 14 to 42[3]

Table 2: Receptor Binding Affinity and Potency of 4-Methylhistamine

Parameter Receptor Value Reference
KiHuman H4 Receptor7 nM
KiHuman H4 Receptor50 nM[1]
pEC50Human H4 Receptor7.4
EC50 (Eosinophil shape change)Human H4 Receptor0.36 µM[1]
EC50 (Mast cell migration)Murine H4 Receptor12 µM[1]

Experimental Protocols

1. Intraperitoneal (IP) Injection in Mice

This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.

  • Materials:

    • Sterile this compound solution in PBS

    • Sterile syringes (1 ml) and needles (25-27 gauge)

    • 70% ethanol or other appropriate disinfectant

    • Animal scale

  • Procedure:

    • Weigh the mouse to calculate the correct injection volume based on the desired mg/kg dose.

    • Restrain the mouse securely, typically by scruffing the neck and securing the tail.

    • Position the mouse to expose the abdomen, tilting it slightly head-down to move the abdominal organs away from the injection site.

    • The injection site is typically in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn back, which would indicate improper needle placement.

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

2. Intratracheal (IT) Administration in Mice

This is a more complex procedure that requires proper training and anesthesia. It should be performed under an approved animal protocol.

  • Materials:

    • Sterile this compound solution in PBS

    • Anesthetic (e.g., isoflurane)

    • Animal intubation platform or a method to suspend the mouse vertically

    • Light source

    • Microsyringe or a similar device for precise liquid delivery

  • Procedure:

    • Anesthetize the mouse according to your approved protocol.

    • Suspend the anesthetized mouse vertically on an intubation platform.

    • Gently extend the tongue to one side to visualize the glottis. A light source can aid in visualization.

    • Carefully insert a sterile, blunt needle or cannula into the trachea, avoiding the esophagus.

    • Administer the precise volume of the 4-Methylhistamine solution directly into the trachea.

    • Remove the delivery device and allow the mouse to recover from anesthesia on a warming pad.

    • Monitor the animal closely until it is fully recovered.

Visualizations

H4R_Signaling_Pathway H4 Receptor Signaling Pathway cluster_cell Immune Cell 4-MeH 4-Methylhistamine H4R H4 Receptor 4-MeH->H4R Agonist Binding G_protein Gαi/o H4R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Cellular_Response Cellular Responses (Chemotaxis, Shape Change) G_protein->Cellular_Response PKC Protein Kinase C (PKC) PLC->PKC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokine_Release Cytokine/Chemokine Release (e.g., IL-6, TNF-α) NFkB->Cytokine_Release Ca_mobilization->Cellular_Response InVivo_Workflow Experimental Workflow for In Vivo 4-Methylhistamine Studies prep 1. Preparation - Prepare fresh 4-MeH solution - Calculate dosages animal_groups 2. Animal Grouping - Control (Vehicle) - Treatment (4-MeH) - Optional: 4-MeH + H4R Antagonist prep->animal_groups admin 3. Administration - Intraperitoneal or Intratracheal - Follow sterile procedures animal_groups->admin monitoring 4. Monitoring - Observe for clinical signs - Record body weight admin->monitoring endpoint 5. Endpoint Analysis - Tissue collection - Blood sampling monitoring->endpoint analysis 6. Data Analysis - e.g., Flow Cytometry, ELISA, qPCR, Histology endpoint->analysis

References

interpreting unexpected results with 4-Methylhistamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with 4-Methylhistamine (B1206604) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: I am using 4-Methylhistamine as a selective H2 receptor agonist, but I am observing unexpected inflammatory or immune cell responses. Why is this happening?

A1: While 4-Methylhistamine was initially characterized as a selective agonist for the histamine (B1213489) H2 receptor, it has since been identified as a potent and highly selective agonist for the histamine H4 receptor.[1][2] The H4 receptor is primarily expressed on cells of the immune system, such as mast cells, eosinophils, T cells, and B cells, and its activation is associated with pro-inflammatory responses and chemotaxis.[3][4] Therefore, the inflammatory effects you are observing are likely mediated by the activation of H4 receptors, not H2 receptors.

Q2: What is the actual selectivity profile of 4-Methylhistamine?

A2: 4-Methylhistamine displays a complex selectivity profile. It is a potent agonist at the H4 receptor, with a Ki value of 50 nM, and is over 100-fold selective for H4 over the H1, H2, and H3 receptors.[1][5] However, it also retains activity at the H2 receptor and, to a lesser extent, the H1 receptor, especially at higher concentrations.[6] In some tissues, such as the guinea-pig isolated ileum, 4-Methylhistamine is only about 5 times as potent at H2 receptors as it is at H1 receptors.[6] This lack of absolute selectivity can lead to off-target effects.

Q3: Can 4-Methylhistamine still be used to study H2 receptor function?

A3: Caution should be exercised when using 4-Methylhistamine to exclusively study H2 receptor-mediated effects, particularly in systems where H1 and H4 receptors are also expressed.[6] To ensure that the observed effects are indeed mediated by the H2 receptor, it is crucial to use selective antagonists for H1 and H4 receptors in your experimental setup. For example, mepyramine can be used to block H1 receptors, and a selective H4 antagonist like JNJ-7777120 can be used to block H4 receptors.[3]

Q4: I am observing a pro-inflammatory effect in my in vivo model after administering 4-Methylhistamine. Is this an expected outcome?

A4: Yes, a pro-inflammatory response can be an expected outcome. In a mouse model of experimental autoimmune encephalomyelitis (EAE), administration of 4-Methylhistamine aggravated disease progression and promoted pro-inflammatory signaling in B cells through H4 receptor activation.[4][7] It has also been shown to induce eosinophil shape change and mast cell migration, which are key events in inflammatory responses.[1][3]

Troubleshooting Guide

Issue: Unexpected or contradictory results with 4-Methylhistamine.

This guide will help you troubleshoot and interpret unexpected experimental outcomes.

Step 1: Re-evaluate the assumed receptor selectivity.

  • Action: Acknowledge that 4-Methylhistamine is a potent H4 receptor agonist.

  • Rationale: Many unexpected effects, particularly those related to inflammation and immune responses, are likely mediated by the H4 receptor.[1][4]

Step 2: Verify receptor expression in your experimental system.

  • Action: Confirm the expression of H1, H2, and H4 receptors in the cells or tissues you are studying using techniques like RT-PCR, Western blot, or immunohistochemistry.

  • Rationale: The observed effect of 4-Methylhistamine will depend on the specific histamine receptor subtypes present in your model system.

Step 3: Use selective antagonists to dissect the pharmacology.

  • Action: Incorporate selective antagonists for H1, H2, and H4 receptors into your experiments to isolate the specific receptor mediating the observed effect.

  • Rationale: This is the most definitive way to attribute the activity of 4-Methylhistamine to a particular receptor. For example, if the effect is blocked by an H4 antagonist, it confirms H4 receptor involvement.[3]

Step 4: Review the concentration of 4-Methylhistamine used.

  • Action: Compare the concentration of 4-Methylhistamine used in your experiment to its known potency at different receptors (see Table 1).

  • Rationale: At higher concentrations, 4-Methylhistamine can lose its selectivity and activate H1 and H2 receptors in addition to H4 receptors.[6]

Data Presentation

Table 1: Potency and Selectivity of 4-Methylhistamine at Histamine Receptors

ReceptorParameterValueSpecies/SystemReference
H4 Ki50 nMHuman[1][5]
H4 EC50 (CRE-β-galactosidase activity)39.8 nMSK-N-MC cells (human)[1][5]
H4 EC50 (Eosinophil shape change)0.36 µMHuman[1][3]
H4 EC50 (Mast cell migration)12 µMMurine bone marrow[1][3]
H2 -log EC505.23Guinea-pig ileum[6]
H1 -log EC504.57Guinea-pig ileum[6]
H2 -log KD4.27Guinea-pig ileum[6]
H1 -log KD3.55Guinea-pig ileum[6]

Experimental Protocols

Protocol 1: Eosinophil Shape Change Assay

This assay is used to determine the agonist activity of compounds at the H4 receptor on eosinophils.

  • Isolate Eosinophils: Isolate human eosinophils from peripheral blood using standard methods (e.g., density gradient centrifugation).

  • Compound Incubation: Incubate the isolated eosinophils with varying concentrations of 4-Methylhistamine or other test compounds.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The change in cell shape is measured as a change in the forward scatter (FSC) of the gated autofluorescence.[3]

  • Data Analysis: Plot the change in forward scatter against the compound concentration to determine the EC50 value.

Protocol 2: Mast Cell Migration Assay

This assay assesses the chemotactic effect of 4-Methylhistamine on mast cells, which is mediated by the H4 receptor.

  • Cell Culture: Culture murine bone marrow-derived mast cells (BMMCs).

  • Chemotaxis Assay: Use a multi-well chemotaxis chamber (e.g., Boyden chamber).

  • Loading: Place different concentrations of 4-Methylhistamine in the lower wells of the chamber. Place the BMMCs in the upper wells, separated by a porous membrane.

  • Incubation: Incubate the chamber to allow for cell migration.

  • Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting or using a fluorescent dye.

  • Data Analysis: Plot the number of migrated cells against the concentration of 4-Methylhistamine to determine the EC50 value.[3]

Visualizations

G cluster_ligand Ligand cluster_receptors Histamine Receptors cluster_effects Primary Cellular Effects 4-MeH 4-Methylhistamine H1 H1 Receptor 4-MeH->H1 Low Potency (High Concentration) H2 H2 Receptor 4-MeH->H2 Moderate Potency H4 H4 Receptor 4-MeH->H4 High Potency (Primary Target) Allergy Allergic Response H1->Allergy GastricAcid Gastric Acid Secretion H2->GastricAcid Inflammation Inflammation/ Immune Cell Chemotaxis H4->Inflammation G start Unexpected Experimental Result q1 Is the effect inflammatory or on immune cells? start->q1 a1_yes Likely H4 Receptor Mediated q1->a1_yes Yes a1_no Consider H1/H2 Receptor Effects q1->a1_no No q2 Have you confirmed receptor expression in your system? a1_yes->q2 a1_no->q2 a2_no Action: Profile H1, H2, H4 receptor expression q2->a2_no No q3 Are you using selective antagonists to confirm? q2->q3 Yes a2_no->q3 a3_no Action: Use selective antagonists for H1, H2, and H4 q3->a3_no No end Interpret results based on confirmed receptor pathway q3->end Yes a3_no->end

References

improving reproducibility of 4-Methylhistamine hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of assays involving 4-Methylhistamine (B1206604) hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methylhistamine hydrochloride and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R).[1][2][3] It exhibits over 100-fold selectivity for the H4R compared to other histamine receptor subtypes (H1R, H2R, and H3R).[1][3] Its primary mechanism of action is to bind to and activate the H4 receptor, which is a G-protein coupled receptor (GPCR). This activation primarily involves coupling to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid at -20°C for up to several years. For short-term storage, it can be kept at room temperature. When preparing stock solutions, it is recommended to use freshly opened solvents. Stock solutions can be stored at -20°C for several months, though it is best to prepare and use the solution on the same day. To enhance solubility, warming the tube at 37°C and using an ultrasonic bath may be helpful.

Q3: Which cell lines are suitable for this compound assays?

A3: Cell lines endogenously expressing the histamine H4 receptor or recombinant cell lines stably expressing the human H4 receptor are suitable. Commonly used cell lines include HEK293 cells stably transfected with the human H4 receptor (HEK/H4R).[5][6] For functional assays that measure calcium mobilization, a cell line co-expressing the H4 receptor and a promiscuous G-protein like Gα16 (e.g., HEK293/H4R/Gα16) can be used to redirect the Gi-coupled signal to a calcium response.[5]

Q4: What types of assays are commonly used to assess the activity of this compound?

A4: The activity of this compound is typically assessed using the following assays:

  • Receptor Binding Assays: To determine the affinity of 4-Methylhistamine for the H4 receptor.[6]

  • Functional Assays:

    • cAMP Assays: To measure the inhibition of adenylyl cyclase and the resulting decrease in cAMP levels upon H4 receptor activation.[6]

    • Calcium Mobilization Assays: To measure the increase in intracellular calcium, often in cells co-expressing Gα16.[5][6]

    • Chemotaxis Assays: To assess the migration of immune cells (e.g., mast cells, eosinophils) in response to H4 receptor activation.[6]

  • High-Performance Liquid Chromatography (HPLC): For the quantitative analysis of this compound concentration in various samples.

Troubleshooting Guides

General Troubleshooting
Problem Possible Cause Solution
Poor Assay Reproducibility Inconsistent cell density or passage number.Use cells within a consistent and narrow range of passage numbers. Ensure a uniform cell seeding density across all wells.
Variability in reagent preparation.Prepare fresh reagents for each experiment. Ensure all components are thoroughly mixed before use.
Temperature fluctuations during incubation.Use a calibrated incubator and ensure consistent incubation times and temperatures for all plates.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Receptor Binding Assay Troubleshooting
Problem Possible Cause Solution
Low Specific Binding Low receptor expression in cell membranes.Verify receptor expression levels using a positive control ligand. Optimize cell culture and membrane preparation protocols.
Degraded radioligand.Check the expiration date of the radioligand. Store and handle it according to the manufacturer's instructions.
Insufficient incubation time.Optimize the incubation time to ensure equilibrium is reached.
High Non-Specific Binding Radioligand sticking to filter plates or tubes.Pre-treat filter plates with a blocking agent (e.g., polyethyleneimine). Include a non-ionic detergent (e.g., Tween-20) in the wash buffer.
High concentration of radioligand.Use the lowest concentration of radioligand that provides an adequate signal-to-noise ratio.
Functional Assay Troubleshooting (cAMP and Calcium Mobilization)
Problem Possible Cause Solution
No or Weak Signal Low receptor expression or desensitization.Confirm receptor expression. Avoid prolonged exposure of cells to agonists before the assay.
Inactive this compound.Use a fresh, properly stored vial of the compound. Confirm its activity with a positive control assay.
Incorrect assay buffer composition.Ensure the assay buffer has the correct pH and ionic strength. For cAMP assays, include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]
High Background Signal Constitutive receptor activity.This may be inherent to the cell line. Use an inverse agonist to establish a baseline.
Contaminated reagents or cells.Use sterile techniques and fresh, high-quality reagents.
Variable EC50/IC50 Values Inconsistent cell health or density.Monitor cell viability and ensure consistent seeding density.
Inaccurate compound dilutions.Perform serial dilutions carefully and use calibrated pipettes.
HPLC Assay Troubleshooting
Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) Column degradation.Use a guard column and ensure proper mobile phase filtration. Replace the analytical column if necessary.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Variable Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the HPLC pump is working correctly and the mobile phase is well-mixed.
Temperature changes.Use a column oven to maintain a constant temperature.
Low Sensitivity Inefficient derivatization (if used).Optimize the derivatization reaction conditions (e.g., reagent concentration, reaction time, temperature).
Suboptimal detector settings.Optimize the wavelength (for UV detection) or potentials (for electrochemical detection).

Experimental Protocols

cAMP Inhibition Assay

This protocol is designed to measure the ability of this compound to inhibit forskolin-stimulated cAMP production in HEK293 cells stably expressing the human H4 receptor.

Materials:

  • HEK/H4R cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a PDE inhibitor).[7]

  • Forskolin (B1673556)

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque plates

Procedure:

  • Cell Culture: Culture HEK/H4R cells in complete medium at 37°C and 5% CO2.

  • Cell Seeding: Harvest cells and resuspend in stimulation buffer. Seed 5,000-10,000 cells per well in a 384-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

  • Agonist Stimulation: Add the diluted this compound to the cells and incubate for 30 minutes at room temperature.

  • Forskolin Stimulation: Add forskolin to all wells (except for the negative control) at a final concentration that elicits a submaximal response (e.g., 1-10 µM). Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium in response to this compound in HEK293 cells co-expressing the H4 receptor and Gα16.

Materials:

  • HEK/H4R/Gα16 cells[5]

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an automated injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: Seed HEK/H4R/Gα16 cells into black, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for 1 hour at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Signal Detection: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a few seconds. Inject varying concentrations of this compound and immediately begin recording the fluorescence intensity over time (typically for 90-180 seconds).[5]

  • Data Analysis: Calculate the change in fluorescence intensity from baseline. Plot the peak response against the logarithm of the this compound concentration to determine the EC50 value.

HPLC Method for Quantification

This protocol provides a general framework for the quantitative analysis of 4-Methylhistamine. Specific parameters may need optimization.

Materials:

  • HPLC system with a C18 column and a suitable detector (UV or electrochemical)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.

  • This compound standard solutions

  • Derivatization agent (optional, e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection)[8]

Procedure:

  • Sample Preparation: Extract 4-Methylhistamine from the sample matrix using a suitable method (e.g., protein precipitation with trichloroacetic acid, solid-phase extraction).

  • Derivatization (if applicable): Mix the extracted sample with the derivatization reagent and allow the reaction to proceed under optimized conditions.[8]

  • Chromatographic Separation: Inject the prepared sample onto the HPLC system. Elute the analyte using an isocratic or gradient mobile phase flow.

  • Detection: Monitor the column effluent at the appropriate wavelength (for UV) or potential (for electrochemical detection).

  • Quantification: Create a calibration curve by injecting standard solutions of known this compound concentrations. Determine the concentration in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary

Parameter Value Assay/Receptor Reference
Ki (4-Methylhistamine) 50 nMHuman H4 Receptor Binding[1][3]
pEC50 (4-Methylhistamine) 7.4 ± 0.1Human H4 Receptor Functional Assay[1]
EC50 (4-Methylhistamine) 39.8 nMCRE-β-galactosidase activity in SK-N-MC cells[3]
EC50 (4-Methylhistamine) 0.36 µMEosinophil shape change[3]
EC50 (4-Methylhistamine) 12 µMMurine bone marrow mast cell migration[3]

Visualizations

Histamine H4 Receptor Signaling Pathway

H4R_Signaling_Pathway Histamine H4 Receptor (H4R) Signaling Pathway 4-Methylhistamine 4-Methylhistamine H4R H4 Receptor 4-Methylhistamine->H4R activates G_protein Gi/o Protein H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Chemotaxis) PKA->Cellular_Response leads to Functional_Assay_Workflow General Workflow for a Functional Assay start Start cell_culture Cell Culture (e.g., HEK/H4R) start->cell_culture cell_seeding Cell Seeding in Assay Plate cell_culture->cell_seeding incubation Incubate Cells with Compound cell_seeding->incubation compound_prep Prepare 4-Methylhistamine Dilution Series compound_prep->incubation stimulation Stimulation (if applicable, e.g., Forskolin) incubation->stimulation detection Signal Detection (e.g., Fluorescence, Luminescence) stimulation->detection data_analysis Data Analysis (EC50/IC50 determination) detection->data_analysis end End data_analysis->end

References

impact of serum on 4-Methylhistamine hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylhistamine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a particular focus on the impact of serum on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is the hydrochloride salt of 4-Methylhistamine. It is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), exhibiting over 100-fold selectivity for the human H4 receptor compared to other histamine receptor subtypes (H1R, H2R, and H3R). It is commonly used in research related to cancer, inflammation, and immunology.

Q2: What are the known signaling pathways activated by 4-Methylhistamine at the H4 receptor?

The histamine H4 receptor, a G protein-coupled receptor (GPCR), primarily couples to the Gαi/o subunit. Activation of the H4R by an agonist like 4-Methylhistamine typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can induce calcium mobilization from intracellular stores.

Q3: Can I use serum in my cell culture medium when testing the activity of 4-Methylhistamine?

The use of serum, such as Fetal Bovine Serum (FBS), in cell culture media can significantly impact the experimental results obtained with 4-Methylhistamine. Serum contains various components that can interfere with the assay, including enzymes that may metabolize the compound, proteins that can bind to it, and endogenous histamine that can compete for receptor binding. It is generally recommended to use serum-free media or to perform thorough validation when using serum-containing media.

Q4: How might serum components interfere with my 4-Methylhistamine experiment?

There are three primary ways serum can interfere with your experiment:

  • Enzymatic Degradation: Serum contains enzymes such as Diamine Oxidase (DAO), which is known to metabolize histamine.[1][2] It is plausible that 4-Methylhistamine, being a structural analog of histamine, could also be a substrate for DAO, leading to its degradation and a reduction in its effective concentration.

  • Protein Binding: Serum albumin is a major protein in serum and has been shown to bind to histamine.[3][4] 4-Methylhistamine may also bind to albumin and other serum proteins, which would reduce the free concentration of the compound available to interact with the H4 receptor. This can lead to an underestimation of its potency.

  • Endogenous Histamine: Serum naturally contains low levels of histamine. This endogenous histamine can compete with 4-Methylhistamine for binding to the H4 receptor, potentially interfering with the accurate measurement of agonist activity, especially for a high-affinity receptor like H4R.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Higher than expected EC50/IC50 values for 4-Methylhistamine 1. Degradation of 4-Methylhistamine: Enzymes in the serum may be degrading the compound. 2. Protein Binding: 4-Methylhistamine may be binding to serum proteins, reducing its free concentration.1. Use Serum-Free Media: If your cell line can be maintained in serum-free conditions, this is the most straightforward solution. 2. Heat-Inactivate Serum: Heat inactivation (typically 56°C for 30 minutes) can denature some enzymes, potentially reducing the degradation of 4-Methylhistamine. However, this may not inactivate all relevant enzymes. 3. Reduce Serum Concentration: If serum is required, try reducing the percentage in your assay medium. 4. Include a Serum Control: Run a parallel experiment where 4-Methylhistamine is pre-incubated with serum-containing medium for the duration of your assay, and then measure its concentration to assess stability.
High background signal or inconsistent results 1. Endogenous Histamine: Histamine present in the serum is activating the H4 receptor. 2. Non-specific activation by serum components: Other components in the serum may be interacting with the cells or the assay reagents.1. Dialyze Serum: Dialysis can remove small molecules like endogenous histamine from the serum. 2. Use Charcoal-Stripped Serum: This type of serum has been treated to remove hormones and other small molecules, which may reduce background signal. 3. Run Vehicle Controls: Always include a vehicle control (medium with serum but without 4-Methylhistamine) to determine the baseline response.
Low or no response to 4-Methylhistamine 1. Complete Degradation: The compound may be completely degraded by serum enzymes before it can act on the receptor. 2. Incorrect Assay Setup: The assay may not be sensitive enough to detect the response.1. Pre-incubation Test: As mentioned above, test the stability of 4-Methylhistamine in your specific serum-containing medium. 2. Optimize Assay Conditions: Ensure your cell density, incubation times, and detection reagents are optimized for your specific cell line and receptor expression level. 3. Use a Positive Control: Use a known H4 receptor agonist that is less likely to be affected by serum, if available, to validate your assay setup.

Experimental Protocols

Protocol 1: Cell-Based Calcium Mobilization Assay for H4 Receptor Activation

This protocol is designed to measure the activation of the H4 receptor by 4-Methylhistamine by detecting changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing the human H4 receptor (or other suitable cell line).

  • Cell culture medium (e.g., DMEM) with and without serum (FBS).

  • This compound stock solution.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding: Seed the H4R-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation (Optional but Recommended): If possible, replace the growth medium with serum-free medium 4-6 hours before the assay to minimize baseline receptor activation.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (with or without serum, depending on the experimental design).

  • Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Compound Addition: Inject the 4-Methylhistamine dilutions into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the 4-Methylhistamine concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

Signaling Pathways

H4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4-MeH 4-Methylhistamine H4R H4 Receptor 4-MeH->H4R Binds to G_protein Gαi/o Gβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca Ca²⁺ Release G_protein->Ca Stimulates cAMP cAMP AC->cAMP Reduces production of

Caption: H4 Receptor Signaling Pathway.

Experimental Workflow

experimental_workflow start Start cell_culture Culture H4R-expressing cells start->cell_culture serum_choice Choose Assay Condition cell_culture->serum_choice serum_free Serum-Free Medium serum_choice->serum_free Option 1 serum_containing Serum-Containing Medium serum_choice->serum_containing Option 2 assay_prep Prepare cells and 4-MeH dilutions serum_free->assay_prep serum_containing->assay_prep run_assay Perform functional assay (e.g., Calcium mobilization) assay_prep->run_assay data_analysis Analyze data and calculate EC50 run_assay->data_analysis compare Compare EC50 values data_analysis->compare conclusion Determine impact of serum compare->conclusion end End conclusion->end

Caption: Workflow for Assessing Serum Impact.

Logical Relationship of Serum Interference

serum_interference serum Serum in Assay Medium degradation Enzymatic Degradation (e.g., by DAO) serum->degradation binding Protein Binding (e.g., to Albumin) serum->binding competition Competition from Endogenous Histamine serum->competition reduced_conc Reduced Free [4-MeH] degradation->reduced_conc binding->reduced_conc underestimated_potency Underestimated Potency (Higher EC50) competition->underestimated_potency reduced_conc->underestimated_potency

Caption: Serum Interference Mechanisms.

References

controlling for vehicle effects with 4-Methylhistamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylhistamine (B1206604) hydrochloride. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on controlling for vehicle effects.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methylhistamine hydrochloride and what is its primary mechanism of action?

A1: this compound is the hydrochloride salt of 4-methylhistamine. It is a potent and highly selective agonist for the histamine (B1213489) H4 receptor (H4R).[1][2] Its primary mechanism of action is to bind to and activate the H4 receptor, which is a G-protein coupled receptor (GPCR). This activation triggers downstream intracellular signaling cascades.

Q2: What are the common research applications of this compound?

A2: Due to its selective agonist activity at the H4 receptor, which is predominantly expressed on cells of the immune system, this compound is widely used in research related to inflammation, immunology, autoimmune diseases, and cancer.[1][3][4] Specific applications include studying mast cell and eosinophil chemotaxis, cytokine release, and the modulation of inflammatory responses in various disease models.[5]

Q3: What are "vehicle effects" and why are they a concern when using this compound?

A3: A vehicle is the substance used to dissolve and deliver a compound, in this case, this compound. Vehicle effects are biological responses caused by the vehicle itself, independent of the drug. These effects can confound experimental results by masking or exaggerating the true effect of the 4-Methylhistamine. Therefore, it is crucial to select an appropriate vehicle and include a vehicle-only control group in all experiments to accurately attribute the observed effects to the H4R agonist.

Q4: What are the recommended vehicles for dissolving this compound for in vitro and in vivo studies?

A4: this compound is soluble in aqueous solutions. For in vitro studies, sterile phosphate-buffered saline (PBS) at pH 7.2 or cell culture medium are common choices.[6] For in vivo studies, particularly for intraperitoneal injections in mice, sterile saline (0.9% NaCl) is a frequently used and generally well-tolerated vehicle.[3][7]

Q5: How should I prepare and store stock solutions of this compound?

A5: Stock solutions can be prepared by dissolving this compound in water or PBS.[2][6] For long-term storage, it is recommended to prepare concentrated stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[1] Stock solutions in water can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[1] Before use in cell culture, it is advisable to filter-sterilize the working solution through a 0.22 µm filter.[1]

Troubleshooting Guides

Issue 1: Inconsistent or no response to this compound in my in vitro assay.

Possible Cause Troubleshooting Step
Degradation of the compound Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions at -20°C or -80°C in single-use aliquots.
Incorrect vehicle or pH Confirm the pH of your final working solution. While 4-Methylhistamine is soluble in aqueous solutions, extreme pH values could potentially affect its activity. Use a buffered solution like PBS (pH 7.2) for dilutions.
Low H4 receptor expression on cells Verify the expression of the H4 receptor on your cell line or primary cells using techniques like qPCR, western blot, or flow cytometry.
Cell viability issues Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed lack of response is not due to cell death caused by the compound or vehicle at the tested concentrations.

Issue 2: High background signal or unexpected effects in the vehicle control group in my in vivo study.

Possible Cause Troubleshooting Step
Vehicle-induced inflammation or toxicity While saline is generally well-tolerated, high volumes or repeated administrations can cause local irritation or physiological changes. Reduce the injection volume if possible and ensure the saline is sterile and isotonic. Consider a pilot study to assess the tolerability of the vehicle alone.
Contamination of the vehicle Ensure the vehicle (e.g., saline) is sterile and free of endotoxins, which can cause significant inflammatory responses. Use commercially available, sterile, pyrogen-free saline.
Stress from the injection procedure The stress of handling and injection can induce physiological changes. Acclimatize the animals to the handling and injection procedures before the start of the experiment. Include a "sham" injection group (e.g., needle prick without injection) to control for the effects of the procedure itself.

Issue 3: Variability in results between different batches of this compound.

Possible Cause Troubleshooting Step
Differences in purity or salt form Purchase the compound from a reputable supplier that provides a certificate of analysis with purity data. Be consistent with the salt form (hydrochloride vs. dihydrochloride) used throughout your studies.
Hydration state of the solid compound The molecular weight can vary slightly between batches due to hydration. For preparing precise stock solutions, always use the batch-specific molecular weight provided on the product's certificate of analysis.[2]

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₁N₃ · 2HCl[6]
Molecular Weight 198.1 g/mol [6]
Solubility Water: ≥ 50 mMPBS (pH 7.2): 10 mg/mLDMSO: 20 mg/mL[2][6]
Storage of Solid -20°C[6]
Storage of Stock Solution -80°C for 6 months-20°C for 1 month[1]
Receptor Selectivity >100-fold for human H4R over H1R, H2R, and H3R[1]
Binding Affinity (Ki) ~50 nM for human H4R[1]
Potency (pEC50) 7.4 for human H4R[1]

Table 2: Recommended Starting Concentrations for In Vitro and In Vivo Experiments

Experimental ModelRecommended Concentration RangeReference
Cell Proliferation Assays (e.g., A549 cells) 1 - 10 µM[1]
Eosinophil Shape Change Assay EC₅₀ ≈ 0.36 µM[6]
Mast Cell Migration Assay EC₅₀ ≈ 12 µM[6]
Mast Cell Degranulation (β-hexosaminidase release) 10 µM[8]
In Vivo Mouse Model of Inflammation (i.p.) 20 - 40 mg/kg[1]
In Vivo Mouse Model of Chronic Stress (i.p.) 30 mg/kg[7]
In Vivo Mouse Model of EAE (i.p.) 30 mg/kg/day[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice

Objective: To prepare a sterile solution of this compound in saline for intraperitoneal administration in mice.

Materials:

  • This compound powder

  • Sterile, pyrogen-free 0.9% sodium chloride (saline) solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study cohort.

  • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the required volume of sterile 0.9% saline to the tube.

  • Vortex the tube until the powder is completely dissolved.

  • To ensure sterility, filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.

  • The solution is now ready for intraperitoneal injection. Prepare fresh on the day of the experiment.

Vehicle Control: Prepare a vehicle control solution by following the same procedure but omitting the this compound.

Protocol 2: In Vitro Mast Cell Degranulation Assay

Objective: To assess the effect of this compound on mast cell degranulation by measuring the release of β-hexosaminidase.

Materials:

  • Mast cell line (e.g., LAD-2) or primary mast cells

  • Complete cell culture medium

  • This compound stock solution

  • Tyrode's buffer

  • Triton X-100 (for cell lysis - positive control)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (β-hexosaminidase substrate)

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)

  • 96-well plate

  • Plate reader (405 nm)

Procedure:

  • Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Wash the cells gently with Tyrode's buffer.

  • Prepare serial dilutions of this compound in Tyrode's buffer. Also prepare a vehicle control (Tyrode's buffer alone) and a positive control for maximal degranulation (e.g., compound 48/80 or Triton X-100 for total lysis).

  • Add the diluted compound, vehicle, or positive control to the respective wells and incubate for 30 minutes at 37°C.[9]

  • After incubation, carefully collect the supernatant from each well.

  • To measure β-hexosaminidase activity, add the substrate solution to the collected supernatants and incubate at 37°C for 1-2 hours.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a plate reader.

  • Calculate the percentage of β-hexosaminidase release relative to the total lysis control.

Mandatory Visualization

H4R_Signaling_Pathway 4-Methylhistamine 4-Methylhistamine H4R Histamine H4 Receptor (H4R) 4-Methylhistamine->H4R Binds & Activates G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK_pathway MAPK Pathway (ERK1/2, p38) G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Cellular_response Cellular Responses (Chemotaxis, Degranulation) Ca_release->Cellular_response PKC->MAPK_pathway NFkB NF-κB Activation MAPK_pathway->NFkB Gene_expression Gene Expression NFkB->Gene_expression Cytokines Cytokine & Chemokine Release (IL-6, TNF-α) Gene_expression->Cytokines Cytokines->Cellular_response

Caption: H4R Signaling Cascade.

experimental_workflow start Start: Experimental Design prep Prepare 4-Methylhistamine and Vehicle Control Solutions start->prep groups Randomize Animals into Groups: 1. Treatment (4-MH) 2. Vehicle Control prep->groups admin Administer Treatment or Vehicle (e.g., Intraperitoneal Injection) groups->admin observe Observation Period and Data Collection admin->observe analysis Data Analysis: Compare Treatment vs. Vehicle observe->analysis end Conclusion analysis->end

Caption: In Vivo Experimental Workflow.

References

Validation & Comparative

A Comparative Guide to 4-Methylhistamine Hydrochloride and Other Histamine H4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor primarily expressed on hematopoietic cells, has emerged as a significant target in drug discovery for inflammatory and immune disorders. Activation of H4R modulates key immune responses, including mast cell and eosinophil chemotaxis, and cytokine release. Consequently, the selection of an appropriate H4R agonist is critical for preclinical research and therapeutic development. This guide provides an objective comparison of 4-Methylhistamine hydrochloride, a widely used H4R agonist, with other notable agonists, supported by experimental data and detailed methodologies.

Introduction to this compound

4-Methylhistamine is a potent and selective agonist for the histamine H4 receptor.[1][2][3] Structurally similar to histamine, the addition of a methyl group at the 4-position of the imidazole (B134444) ring confers its selectivity for the H4R over other histamine receptor subtypes (H1R, H2R, and H3R).[2][4][5] It is widely utilized as a reference agonist in H4R research due to its well-characterized pharmacological profile.

Comparative Analysis of H4R Agonists

The performance of H4R agonists is typically evaluated based on their potency (EC50 or pEC50), binding affinity (Ki), efficacy (maximal response), and selectivity over other histamine receptors. This section compares this compound with other known H4R agonists.

Quantitative Data Summary

The following table summarizes the quantitative pharmacological data for 4-Methylhistamine and other selected H4R agonists from various in vitro studies.

CompoundReceptorAssay TypeSpeciesPotency (pEC50)Affinity (Ki, nM)EfficacyReference
4-Methylhistamine Human H4RCRE-β-galactosidaseHuman7.450Full Agonist[6]
Human H4R[3H]histamine bindingHuman-7.0 ± 1.2-[2][5]
Rat H4R[3H]histamine bindingRat5.6 ± 0.173Full Agonist[4]
Mouse H4R[3H]histamine bindingMouse5.8 ± 0.155Full Agonist[4]
VUF 8430 Human H4RRadioligand bindingHuman--Full Agonist[4][6]
Rat H4RRadioligand bindingRat--Full Agonist[4]
Mouse H4RRadioligand bindingMouse--Full Agonist[4]
Clobenpropit Human H4RIL-12p70 secretionHuman6.9--[7]
UR-PI376 Human H4RIL-12p70 secretionHuman6.2--[7]
ST-1006 Human H4RIL-12p70 secretionHuman5.7--[7]
Histamine Human H4RCalcium MobilizationMouseEC50 = 314 ± 41 nM-Full Agonist[8]

Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling pathways of H4R activation and the workflows of key experimental assays is crucial for interpreting pharmacological data.

H4R Signaling Pathway

Activation of the Gi/o-coupled H4R by an agonist like 4-Methylhistamine initiates a signaling cascade that leads to various cellular responses.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist H4R H4 Receptor Agonist->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases G_alpha->AC Inhibits PLC Phospholipase C G_beta_gamma->PLC Activates MAPK_pathway MAPK Pathway G_beta_gamma->MAPK_pathway Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_mobilization->Cellular_Response MAPK_pathway->Cellular_Response

Caption: H4R Signaling Cascade.

Experimental Workflow: Mast Cell Chemotaxis Assay

A key functional assay to evaluate H4R agonists is the mast cell chemotaxis assay, which measures the directional migration of mast cells in response to a chemical gradient.

Chemotaxis_Workflow cluster_prep Cell Preparation cluster_assay Chemotaxis Assay cluster_analysis Data Analysis Isolate_Mast_Cells Isolate bone marrow-derived or peritoneal mast cells Culture_Cells Culture and sensitize mast cells (optional) Isolate_Mast_Cells->Culture_Cells Wash_Resuspend Wash and resuspend cells in assay medium Culture_Cells->Wash_Resuspend Setup_Chamber Set up Boyden chamber with porous membrane Add_Agonist Add H4R agonist (e.g., 4-Methylhistamine) to lower chamber Setup_Chamber->Add_Agonist Add_Cells Add mast cell suspension to upper chamber Add_Agonist->Add_Cells Incubate Incubate at 37°C Add_Cells->Incubate Fix_Stain Fix and stain migrated cells on the underside of the membrane Incubate->Fix_Stain Count_Cells Count migrated cells using microscopy Fix_Stain->Count_Cells Calculate_Index Calculate chemotactic index (migrated cells in response to agonist / migrated cells in response to medium) Count_Cells->Calculate_Index

Caption: Mast Cell Chemotaxis Assay Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the H4 receptor.

Methodology:

  • Membrane Preparation: HEK293 cells stably expressing the human H4R are cultured and harvested. The cells are then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is resuspended in a binding buffer.

  • Binding Reaction: In a 96-well plate, cell membranes are incubated with a radiolabeled ligand (e.g., [3H]histamine) and varying concentrations of the unlabeled competitor ligand (e.g., 4-Methylhistamine).

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor ligand, which is then converted to a Ki value using the Cheng-Prusoff equation.[1]

Calcium Mobilization Assay

Objective: To measure the ability of an agonist to induce an increase in intracellular calcium concentration via H4R activation.

Methodology:

  • Cell Preparation: H4R-expressing cells are seeded in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[1]

  • Compound Addition and Signal Detection: A fluorescence plate reader is used to measure the baseline fluorescence. The agonist is then injected at varying concentrations, and the fluorescence intensity is recorded over time.[1]

  • Data Analysis: The change in fluorescence intensity from baseline is calculated. A dose-response curve is generated by plotting the response against the logarithm of the agonist concentration to determine the EC50 value.[3]

Mast Cell Chemotaxis Assay

Objective: To assess the ability of an H4R agonist to induce the migration of mast cells.

Methodology:

  • Cell Preparation: Primary mast cells are isolated (e.g., from murine bone marrow) and cultured.

  • Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The H4R agonist is added to the lower wells, and the mast cell suspension is added to the upper wells.[1]

  • Incubation: The chamber is incubated at 37°C to allow for cell migration towards the chemoattractant.

  • Cell Quantification: After incubation, non-migrated cells are removed from the upper surface of the membrane. The migrated cells on the lower surface are fixed, stained, and counted under a microscope.[1]

  • Data Analysis: The chemotactic response is quantified as the number of migrated cells.

Conclusion

This compound is a well-established, potent, and selective H4R agonist, making it a valuable tool for in vitro and in vivo studies. When compared to other agonists like VUF 8430, it exhibits a distinct pharmacological profile, particularly concerning its activity at other histamine receptors. The choice of an appropriate H4R agonist will depend on the specific requirements of the research, including the desired selectivity profile and the biological system under investigation. The experimental protocols provided in this guide offer a foundation for the consistent and reliable evaluation of H4R agonist performance.

References

A Comparative Guide: 4-Methylhistamine Hydrochloride vs. Histamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between endogenous molecules and their synthetic analogs is paramount. This guide provides a detailed, data-driven comparison of 4-Methylhistamine (B1206604) hydrochloride and its parent compound, histamine (B1213489), focusing on their structural, physicochemical, and pharmacological properties.

Structural and Physicochemical Properties

Histamine is a biogenic amine derived from the decarboxylation of the amino acid histidine. 4-Methylhistamine is a derivative of histamine with a methyl group substituted at the 4-position of the imidazole (B134444) ring. This seemingly minor structural modification significantly alters its pharmacological profile.

Property4-Methylhistamine HydrochlorideHistamine
IUPAC Name 2-(4-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride2-(1H-imidazol-4-yl)ethanamine
Molecular Formula C₆H₁₁N₃ · 2HClC₅H₉N₃
Molecular Weight 198.10 g/mol 111.15 g/mol
Structure A histamine molecule with a methyl group at the 4-position of the imidazole ring.An imidazole ring with a two-carbon ethylamine (B1201723) side chain.
Solubility Soluble in water.Soluble in water and ethanol.[1]

Pharmacological Profile: A Tale of Receptor Selectivity

The primary pharmacological distinction between 4-Methylhistamine and histamine lies in their affinity and selectivity for the four known histamine receptor subtypes (H1, H2, H3, and H4). While histamine is a non-selective agonist, potently activating all four receptors, 4-Methylhistamine exhibits remarkable selectivity for the H4 receptor.

Receptor Binding Affinities (Ki) and Functional Potencies (EC50)

The following tables summarize the binding affinities and functional potencies of 4-Methylhistamine and histamine at the four human histamine receptor subtypes. It is important to note that values can vary between studies due to different experimental conditions.

This compound

ReceptorBinding Affinity (Ki)Functional Potency (EC50/pEC50)Notes
H1 >10 µM-log EC50 = 4.57[2]Very low affinity and potency.
H2 -log KD = 4.27[2]-log EC50 = 5.23[2]Significantly lower affinity and potency compared to H4.
H3 Very low potency[3][4]-Considered to have negligible activity at the H3 receptor.
H4 7.0 ± 1.2 nM[3][4], 50 nM[5]pEC50 = 7.4 ± 0.1[5]Potent and selective H4 receptor agonist.

Histamine

ReceptorBinding Affinity (Ki)Functional Potency (EC50)
H1 -47 nM
H2 --
H3 --
H4 3.8 ± 0.8 nM (in Tris buffer)[4], 4.7 ± 0.3 nM[4]-

Signaling Pathways

The differential receptor activation by histamine and 4-Methylhistamine translates into distinct downstream signaling cascades.

Histamine Signaling Network

Histamine, as a non-selective agonist, can initiate a broad spectrum of cellular responses by activating all four receptor subtypes, which couple to different G proteins.

cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors Histamine Histamine H1 H1R Histamine->H1 H2 H2R Histamine->H2 H3 H3R Histamine->H3 H4 H4R Histamine->H4 Gq Gq/11 H1->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Gs Gs H2->Gs activates AC_H2 Adenylyl Cyclase Gs->AC_H2 activates cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 produces PKA_H2 PKA Activation cAMP_H2->PKA_H2 Gio Gi/o H3->Gio activate H4->Gio activate AC_H3_H4 Adenylyl Cyclase Gio->AC_H3_H4 inhibits cAMP_H3_H4 ↓ cAMP AC_H3_H4->cAMP_H3_H4

Histamine Receptor Signaling Pathways
4-Methylhistamine Signaling Pathway

In contrast, 4-Methylhistamine primarily activates the H4 receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

cluster_H4 H4 Receptor 4-Methylhistamine 4-Methylhistamine H4 H4R 4-Methylhistamine->H4 selectively activates Gio Gi/o H4->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP

4-Methylhistamine Signaling Pathway

Experimental Protocols

The following are representative protocols for key experiments used to characterize the interaction of ligands with histamine receptors.

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the H1 receptor.

Workflow:

prep Prepare H1R-expressing cell membranes incubation Incubate membranes with [³H]mepyramine and varying concentrations of test compound prep->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration counting Quantify bound radioactivity using liquid scintillation counting filtration->counting analysis Analyze data to determine Ki value counting->analysis

H1 Receptor Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the histamine H1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and a range of concentrations of the unlabeled test compound.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.

Histamine H2 Receptor cAMP Functional Assay

This protocol measures the ability of a test compound to stimulate or inhibit the production of cyclic AMP (cAMP) via the H2 receptor.

Workflow:

cell_culture Culture cells expressing H2 receptors stimulation Incubate cells with test compound (and forskolin (B1673556) for antagonists) cell_culture->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis Analyze data to determine EC50 or IC50 value detection->analysis

H2 Receptor cAMP Functional Assay Workflow

Detailed Methodology:

  • Cell Culture: Culture a suitable cell line stably or transiently expressing the human histamine H2 receptor in 96- or 384-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • Cell Stimulation: Remove the culture medium and add the test compound to the cells. For antagonist testing, pre-incubate the cells with the antagonist before adding a known H2 agonist. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

  • Cell Lysis and cAMP Detection: After the incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

References

A Comparative Guide to 4-Methylhistamine hydrochloride and JNJ 7777120 for Histamine H4 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key research tools for studying the histamine (B1213489) H4 receptor (H4R): 4-Methylhistamine (B1206604) hydrochloride, a potent and selective agonist, and JNJ 7777120, a widely used antagonist. This document outlines their pharmacological properties, mechanisms of action, and their interaction, supported by experimental data and detailed protocols to aid in the design and interpretation of scientific studies.

Introduction to the Histamine H4 Receptor and its Ligands

The histamine H4 receptor is the most recently identified member of the histamine receptor family and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[1][2] Its activation is implicated in a variety of inflammatory and immune responses, making it an attractive therapeutic target for conditions such as asthma, allergic rhinitis, and pruritus.[2][3]

4-Methylhistamine hydrochloride is the hydrochloride salt of 4-methylhistamine, a potent and selective agonist for the H4 receptor.[4][5] It displays over 100-fold selectivity for the human H4R compared to the other histamine receptor subtypes (H1R, H2R, and H3R).[4][5]

JNJ 7777120 is a potent and selective antagonist of the H4 receptor.[6][7] It exhibits high affinity for the H4 receptor with over 1000-fold selectivity against other histamine receptors.[6] However, it is important to note that while JNJ 7777120 acts as an antagonist or inverse agonist at the G-protein signaling pathway, it has been shown to act as a partial agonist for β-arrestin recruitment, a phenomenon known as biased agonism.[6][8]

The primary interaction between these two compounds is one of competitive antagonism, where JNJ 7777120 can block the cellular responses induced by 4-Methylhistamine at the H4 receptor.[8] This interaction is a fundamental tool for validating H4R-mediated effects in experimental systems.

Quantitative Performance Comparison

The following tables summarize the key pharmacological parameters for 4-Methylhistamine and JNJ 7777120, providing a basis for direct comparison of their potency and selectivity across different species and assay formats.

Table 1: Binding Affinities (Kᵢ) of 4-Methylhistamine and JNJ 7777120 at the H4 Receptor

CompoundSpeciesKᵢ (nM)Reference(s)
4-Methylhistamine Human50[4][8]
Rat73[9]
Mouse55[9]
JNJ 7777120 Human4.5[6][7]
Rat4[10]
Mouse4[10]

Table 2: Functional Potencies (EC₅₀/IC₅₀/pEC₅₀) of 4-Methylhistamine and JNJ 7777120

CompoundAssay TypeSpeciesValueReference(s)
4-Methylhistamine CRE-β-galactosidase inhibitionHuman (transfected SK-N-MC cells)EC₅₀ = 39.8 nM[8]
Eosinophil shape changeHumanEC₅₀ = 0.36 µM[8]
Mast cell migrationMurineEC₅₀ = 12 µM[8]
H4R activationHumanpEC₅₀ = 7.4[4][9]
H4R activationRatpEC₅₀ = 5.6[9]
H4R activationMousepEC₅₀ = 5.8[9]
JNJ 7777120 Histamine-induced mast cell chemotaxis inhibitionMouseIC₅₀ = 40 nM[11]
Functional antagonismHuman (transfected SK-N-MC cells)-[7]

Signaling Pathways and Mechanisms of Action

Activation of the H4R by an agonist like 4-Methylhistamine primarily initiates a signaling cascade through the Gαi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12] The Gβγ subunits dissociated from the Gα subunit can also activate downstream effectors such as phospholipase C (PLC), leading to an increase in intracellular calcium.[13]

JNJ 7777120, as an antagonist, binds to the H4R and prevents the binding of agonists like histamine and 4-Methylhistamine, thereby blocking the initiation of this G-protein-mediated signaling cascade.[14] However, the biased agonism of JNJ 7777120 means that while it blocks G-protein signaling, it can independently promote the recruitment of β-arrestin to the receptor.[4] This can lead to the initiation of a separate set of signaling events, a crucial consideration for interpreting experimental results.

H4R_Signaling_Pathway cluster_agonist Agonist-Mediated Signaling cluster_antagonist Antagonist Interaction cluster_biased_agonism Biased Agonism Pathway Agonist 4-Methylhistamine H4R_active H4R (Active) Agonist->H4R_active Binds to G_protein Gαi/oβγ H4R_active->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C G_betagamma->PLC Activates cAMP ↓ cAMP AC->cAMP Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Antagonist JNJ 7777120 H4R_inactive H4R (Inactive) Antagonist->H4R_inactive Binds to & Blocks JNJ_bound_H4R JNJ 7777120-H4R Complex Antagonist->JNJ_bound_H4R Beta_Arrestin β-Arrestin JNJ_bound_H4R->Beta_Arrestin Recruits Downstream_signaling β-Arrestin-mediated Signaling Beta_Arrestin->Downstream_signaling

Figure 1: H4R Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction between 4-Methylhistamine and JNJ 7777120 are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Kᵢ) of a test compound (e.g., 4-Methylhistamine or JNJ 7777120) by measuring its ability to displace a radiolabeled ligand from the H4 receptor.

Materials:

  • HEK293 cell membranes expressing the human H4 receptor.

  • [³H]Histamine (radioligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds (4-Methylhistamine, JNJ 7777120) at various concentrations.

  • Non-specific binding control (e.g., high concentration of unlabeled histamine).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, [³H]Histamine (at a concentration close to its Kₔ), and varying concentrations of the test compound or vehicle.

  • For determining non-specific binding, add a high concentration of unlabeled histamine in separate wells.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC₅₀ of the test compound, which can then be converted to a Kᵢ value.

Radioligand_Binding_Workflow start Prepare Reagents (Membranes, [³H]Histamine, Test Compounds) incubate Incubate at Room Temperature start->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC₅₀, Kᵢ determination) count->analyze end Results analyze->end

References

Validating 4-Methylhistamine Hydrochloride Activity: A Comparative Guide to Antagonist-Based Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to validate the activity of 4-Methylhistamine (B1206604) hydrochloride, a potent and selective histamine (B1213489) H4 receptor agonist, through the use of specific antagonists. We present comparative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate robust experimental design and data interpretation.

Unveiling the Receptor Selectivity of 4-Methylhistamine

4-Methylhistamine hydrochloride is a valuable pharmacological tool due to its high affinity and selectivity for the histamine H4 receptor (H4R). However, like many small molecule ligands, it can exhibit off-target effects at higher concentrations. Therefore, validating its activity with selective antagonists for all four histamine receptor subtypes (H1R, H2R, H3R, and H4R) is crucial for accurate and reproducible research.

This guide will explore the use of antagonists to confirm that the observed biological effects of 4-Methylhistamine are indeed mediated by its intended target, the H4 receptor.

Comparative Activity of this compound

The following table summarizes the reported activity of 4-Methylhistamine at the four human histamine receptor subtypes. This data highlights its significant selectivity for the H4 receptor.

ReceptorParameterValueSpeciesReference(s)
H1R -log EC504.57Guinea-pig[1]
-log KD3.55Guinea-pig[1]
H2R -log EC505.23Guinea-pig[1]
-log KD4.27Guinea-pig[1]
H3R KiVery low potencyHuman[2]
H4R Ki7.0 - 50 nMHuman[2][3][4]
pEC507.4Human[3][4]

Antagonist Affinity Profiles for Histamine Receptors

To validate the activity of 4-Methylhistamine, it is essential to use antagonists with well-defined affinities for each histamine receptor subtype. The following tables provide a comparative summary of the inhibitory constants (Ki) for a selection of commonly used antagonists.

Histamine H1 Receptor (H1R) Antagonists
AntagonistKi (nM)
Mepyramine1.5
Desloratadine0.4
Levocetirizine3.0
Fexofenadine10.0
Cetirizine~6
Diphenhydramine9.6 - 16
Histamine H2 Receptor (H2R) Antagonists
AntagonistPotency Comparison
Famotidine~20-50x more potent than Cimetidine
~6-10x more potent than Ranitidine
Ranitidine5-7x more potent than Cimetidine
CimetidineReference compound
Histamine H3 Receptor (H3R) Antagonists
AntagonistKi (nM)
Pitolisant0.16
Ciproxifan9.2
Clobenpropit-
Thioperamide-
Histamine H4 Receptor (H4R) Antagonists
AntagonistKi (nM)IC50 (nM)
JNJ 777712046.086.0
Thioperamide-667.0 - 977.0
JNJ 1019158426138 - 530

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to validate the activity of this compound using selective antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of 4-Methylhistamine and its antagonists for the histamine receptors.

Objective: To determine the inhibitory constant (Ki) of antagonists by their ability to displace a specific radioligand from the receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).

  • Radioligand:

    • H1R: [³H]Mepyramine

    • H2R: [³H]Tiotidine

    • H3R: [³H]Nα-methylhistamine

    • H4R: [³H]Histamine or [³H]JNJ 7777120

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM mianserin (B1677119) for H1R).

  • Test compounds: 4-Methylhistamine and selective antagonists.

  • 96-well plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in an appropriate buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the antagonist.

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the antagonist (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This assay is suitable for assessing the activity of compounds at Gs-coupled (H2R) and Gi-coupled (H3R and H4R) receptors.

Objective: To measure the ability of 4-Methylhistamine to modulate intracellular cyclic AMP (cAMP) levels and the ability of antagonists to block this effect.

Materials:

  • Cell line stably expressing the human H2R, H3R, or H4R.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and a phosphodiesterase inhibitor like IBMX.

  • Forskolin (B1673556) (an adenylyl cyclase activator, for Gi-coupled receptors).

  • Test compounds: 4-Methylhistamine and selective antagonists.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • 96- or 384-well plates.

Procedure:

  • Cell Plating: Seed the cells into multi-well plates and allow them to adhere overnight.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • For H2R (Gs): Add 4-Methylhistamine to the wells and incubate for a specific time (e.g., 30 minutes) at 37°C.

    • For H3R/H4R (Gi): Add forskolin to stimulate basal cAMP production, followed by the addition of 4-Methylhistamine. Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the agonist/antagonist concentration. For antagonists, determine the IC50 value and calculate the pA2 or Kb to quantify its potency.

Functional Assay: Intracellular Calcium Mobilization Assay

This assay is used to measure the activity of compounds at Gq-coupled receptors, such as the H1R.

Objective: To measure the ability of 4-Methylhistamine to induce an increase in intracellular calcium and the ability of H1R antagonists to block this response.

Materials:

  • Cell line stably expressing the human H1R.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

  • Assay Buffer: e.g., HBSS with HEPES.

  • Test compounds: 4-Methylhistamine and selective H1R antagonists.

  • Fluorescence plate reader with an injection system.

  • Black, clear-bottom 96- or 384-well plates.

Procedure:

  • Cell Plating: Seed the cells into black, clear-bottom multi-well plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the H1R antagonist for a defined period (e.g., 15-30 minutes).

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Injection: Inject a solution of 4-Methylhistamine into each well and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Determine the EC50 of 4-Methylhistamine and the IC50 of the antagonist.

Signaling Pathways and Experimental Workflows

Visualizing the signaling cascades and experimental procedures can aid in understanding the validation process. The following diagrams were generated using Graphviz.

G cluster_H1 H1 Receptor Signaling 4-MeHA_H1 4-Methylhistamine H1R H1R 4-MeHA_H1->H1R Gq/11 Gq/11 H1R->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC

Caption: H1 Receptor Signaling Pathway.

G cluster_H2 H2 Receptor Signaling 4-MeHA_H2 4-Methylhistamine H2R H2R 4-MeHA_H2->H2R Gs Gs H2R->Gs AC_H2 Adenylyl Cyclase Gs->AC_H2 ATP_H2 ATP AC_H2->ATP_H2 cAMP_H2 cAMP ATP_H2->cAMP_H2 PKA_H2 PKA cAMP_H2->PKA_H2

Caption: H2 Receptor Signaling Pathway.

G cluster_H4 H4 Receptor Signaling 4-MeHA_H4 4-Methylhistamine H4R H4R 4-MeHA_H4->H4R Gi/o Gi/o H4R->Gi/o NFkB NF-κB H4R->NFkB AC_H4 Adenylyl Cyclase Gi/o->AC_H4 ERK ERK Gi/o->ERK Akt Akt Gi/o->Akt cAMP_H4 ↓ cAMP AC_H4->cAMP_H4 Immune_Response Immune Cell Modulation ERK->Immune_Response Akt->Immune_Response NFkB->Immune_Response

Caption: H4 Receptor Signaling Pathway.

G Start Start: Hypothesis 4-MeHA effect is receptor-mediated Binding Radioligand Binding Assay (Determine Antagonist Ki) Start->Binding Functional Functional Assay (e.g., cAMP, Calcium Flux) Start->Functional Schild_Analysis Schild Analysis (Determine pA2) Binding->Schild_Analysis Antagonist_Titration Titrate Antagonist vs. Fixed 4-MeHA Concentration Functional->Antagonist_Titration Antagonist_Titration->Schild_Analysis Conclusion Conclusion: Receptor-mediated effect validated Schild_Analysis->Conclusion

Caption: Experimental Workflow for Antagonist Validation.

By employing the comparative data, detailed protocols, and visual aids provided in this guide, researchers can confidently validate the activity of this compound and ensure the specificity of their findings, ultimately contributing to a more precise understanding of the role of the histamine H4 receptor in health and disease.

References

4-Methylhistamine Hydrochloride: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Methylhistamine (B1206604) hydrochloride is a potent and selective agonist for the histamine (B1213489) H4 receptor, a key target in the development of therapeutics for inflammatory and immune disorders.[1][2][3][4] This guide provides a comparative analysis of its cross-reactivity with other receptors, supported by experimental data, to aid researchers in its appropriate application and in the interpretation of experimental outcomes.

Receptor Binding Profile of 4-Methylhistamine

4-Methylhistamine hydrochloride demonstrates high affinity and selectivity for the histamine H4 receptor (H4R). It is reported to have a binding affinity (Ki) of approximately 50 nM for the human H4R and exhibits over 100-fold selectivity for this receptor subtype compared to the histamine H1, H2, and H3 receptors.[1][2][3][5] While primarily selective for the H4R, some studies have indicated a degree of interaction with the histamine H2 receptor (H2R). One study noted that in the guinea-pig ileum, 4-methylhistamine is only about five times as potent at H2 receptors as it is at H1 receptors, suggesting some level of cross-reactivity. Another investigation also confirmed a binding potential for both H2 and H4 receptors.

To provide a clear comparison, the following table summarizes the available quantitative data on the binding affinities of 4-methylhistamine for various histamine receptor subtypes.

Receptor SubtypeBinding Affinity (Ki)SpeciesReference
Histamine H4 50 nMHuman[1][2][3][5]
Histamine H1 >100-fold lower than H4RHuman[1][6]
Histamine H2 >100-fold lower than H4RHuman[6]
Histamine H3 >100-fold lower than H4RHuman[6]

Note: A comprehensive screening of this compound against a broad panel of non-histamine receptors (e.g., adrenergic, serotonergic, dopaminergic, muscarinic) is not extensively documented in publicly available literature. Researchers should exercise caution and consider performing broader off-target screening for applications where high selectivity is critical.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of 4-methylhistamine binding, it is essential to visualize its primary signaling pathway and the experimental methods used to characterize its receptor interactions.

Histamine H4 Receptor Signaling Pathway

Activation of the H4 receptor by an agonist like 4-methylhistamine primarily couples to the Gi/o family of G proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate other downstream effectors, including phospholipase C (PLC), which leads to the mobilization of intracellular calcium.

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 4-MH 4-Methylhistamine H4R Histamine H4 Receptor 4-MH->H4R Binds G_protein Gi/o Protein (αβγ) H4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP PLC Phospholipase C Ca_cyto Cytosolic Ca²⁺ ATP ATP Response Cellular Response (e.g., Chemotaxis) cAMP->Response Leads to Ca_ER Ca²⁺ (ER) Ca_cyto->Response Leads to G_alpha->AC G_betagamma->PLC Activates

Caption: Signaling pathway of the Histamine H4 Receptor activated by 4-Methylhistamine.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a compound like 4-methylhistamine is the competitive radioligand binding assay. This workflow illustrates the key steps involved in such an experiment.

Radioligand_Assay_Workflow prep 1. Preparation of Receptor Membranes radioligand 2. Addition of Radioligand (e.g., [³H]-Histamine) prep->radioligand competitor 3. Addition of Unlabeled Competitor (4-Methylhistamine) radioligand->competitor incubation 4. Incubation to Reach Equilibrium competitor->incubation separation 5. Separation of Bound and Free Ligand (Filtration) incubation->separation quantification 6. Quantification of Bound Radioactivity separation->quantification analysis 7. Data Analysis (IC₅₀ and Ki Determination) quantification->analysis

Caption: Workflow of a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to characterize the interaction of 4-methylhistamine with its target receptor.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

1. Materials:

  • Cell membranes expressing the target receptor (e.g., human H4R).

  • Radioligand (e.g., [³H]-Histamine).

  • Unlabeled competitor (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

2. Procedure:

  • A fixed concentration of receptor membranes and radioligand are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled competitor (4-methylhistamine) are added to the incubation mixture.

  • Non-specific binding is determined in the presence of a high concentration of a known high-affinity ligand.

  • The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The binding affinity (Ki) of the competitor is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

1. Materials:

  • Cells expressing the target receptor (e.g., HEK293 cells stably expressing H4R).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Fluorescence plate reader.

2. Procedure:

  • Cells are seeded in a multi-well plate and incubated to allow attachment.

  • The cells are loaded with a calcium-sensitive fluorescent dye.

  • After an incubation period, the cells are washed to remove excess dye.

  • A baseline fluorescence reading is taken.

  • 4-Methylhistamine is added to the wells at various concentrations.

  • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.

3. Data Analysis:

  • The peak fluorescence response is determined for each concentration of the agonist.

  • The dose-response curve is plotted, and the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is calculated.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest.

1. Materials:

  • Cell membranes expressing the receptor-G protein complex.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP.

  • This compound.

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

2. Procedure:

  • Receptor membranes are pre-incubated with GDP to ensure G proteins are in their inactive state.

  • 4-Methylhistamine at various concentrations and a fixed concentration of [³⁵S]GTPγS are added.

  • The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

  • The reaction is terminated by rapid filtration.

  • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

3. Data Analysis:

  • The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration.

  • The EC₅₀ and Emax (maximal stimulation) values are determined from the resulting dose-response curve.

References

A Comparative Guide to the Efficacy of 4-Methylhistamine Hydrochloride and Clobenpropit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 4-Methylhistamine (B1206604) hydrochloride and clobenpropit (B1669187), two key pharmacological tools used in histamine (B1213489) receptor research. The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective overview to inform experimental design and drug development efforts.

Overview and Primary Pharmacological Profile

4-Methylhistamine hydrochloride is a potent and highly selective agonist for the histamine H4 receptor (H4R).[1][2][3] Its selectivity makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the H4R, particularly in the context of inflammation, immune modulation, and cancer.[1][4]

Clobenpropit is a versatile compound primarily characterized as a potent histamine H3 receptor (H3R) antagonist or inverse agonist.[5][6] However, its pharmacological profile is broader, as it also exhibits partial agonist activity at the H4R and can act as an antagonist at the CXCR4 receptor.[7][8] This multi-target activity makes clobenpropit a complex but interesting tool for studying the interplay between different signaling pathways in various disease models, including neuropsychiatric disorders, cancer, and autoimmune diseases.

Comparative Efficacy at the Histamine H4 Receptor

A direct comparison of the functional potency of 4-Methylhistamine and clobenpropit at the H4 receptor has been performed in a study investigating the inhibition of Interleukin-12p70 (IL-12p70) secretion from freshly isolated human monocytes. In this assay, both compounds demonstrated agonistic activity at the H4 receptor.

Table 1: Comparative Functional Potency at the Human H4 Receptor

CompoundAssayCell TypeMeasured EffectpEC50
4-Methylhistamine IL-12p70 Secretion InhibitionHuman MonocytesAgonist5.7
Clobenpropit IL-12p70 Secretion InhibitionHuman MonocytesPartial Agonist6.9

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Receptor Binding Affinity Profile

The binding affinities of 4-Methylhistamine and clobenpropit have been characterized at various histamine receptor subtypes. The following table summarizes their reported binding affinities (Ki or pKi values). It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 2: Comparative Receptor Binding Affinities

CompoundTarget ReceptorBinding Affinity (Ki / pKi)
This compound Human H4R Ki: 50 nM [9]
Human H1R>100-fold selectivity for H4R over other subtypes[9]
Human H2R>100-fold selectivity for H4R over other subtypes[9]
Human H3R>100-fold selectivity for H4R over other subtypes[9]
Clobenpropit Human H3R pKi: 9.44 [7]
Human H4R Ki: 13 nM (partial agonist) [7]
Human H1RpKi: 5.2[7]
Human H2RpKi: 5.6[7]

Ki (inhibition constant) and pKi (-logKi) are measures of binding affinity. A lower Ki and a higher pKi indicate a higher binding affinity.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Both the histamine H3 and H4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.[10][11] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also dissociate upon receptor activation and modulate other downstream effectors.

Histamine Receptor Signaling cluster_H4R H4 Receptor Signaling cluster_H3R H3 Receptor Signaling 4-Methylhistamine 4-Methylhistamine H4R H4R 4-Methylhistamine->H4R Clobenpropit_H4 Clobenpropit (Partial Agonist) Clobenpropit_H4->H4R Gai_H4 Gαi/o H4R->Gai_H4 Gbg_H4 Gβγ H4R->Gbg_H4 AC_H4 Adenylyl Cyclase Gai_H4->AC_H4 cAMP_H4 ↓ cAMP AC_H4->cAMP_H4 PKA_H4 ↓ PKA cAMP_H4->PKA_H4 CREB_H4 ↓ CREB Phosphorylation PKA_H4->CREB_H4 PLC_H4 PLC Gbg_H4->PLC_H4 IP3_DAG_H4 ↑ IP3 & DAG PLC_H4->IP3_DAG_H4 Ca_H4 ↑ Intracellular Ca2+ IP3_DAG_H4->Ca_H4 Clobenpropit_H3 Clobenpropit (Antagonist/Inverse Agonist) H3R H3R Clobenpropit_H3->H3R Gai_H3 Gαi/o H3R->Gai_H3 AC_H3 Adenylyl Cyclase Gai_H3->AC_H3 cAMP_H3 ↓ cAMP (constitutive activity) AC_H3->cAMP_H3 PKA_H3 ↓ PKA cAMP_H3->PKA_H3 CREB_H3 ↓ CREB Phosphorylation PKA_H3->CREB_H3

Caption: Signaling pathways of H4 and H3 receptors.

Experimental Workflow: Receptor Binding Assay

A common method to determine the binding affinity of a compound to a receptor is through a competitive radioligand binding assay.

Receptor Binding Assay Workflow prep Prepare cell membranes expressing the target receptor radioligand Add a known concentration of radiolabeled ligand prep->radioligand test_compound Add varying concentrations of the test compound radioligand->test_compound incubation Incubate to allow binding to reach equilibrium test_compound->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (e.g., scintillation counting) separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis

Caption: General workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay for Histamine H4 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human histamine H4 receptor.

Materials:

  • HEK-293 cells stably expressing the human H4 receptor.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]Histamine (specific activity ~20-30 Ci/mmol).

  • Non-specific binding control: 10 µM unlabeled histamine.

  • Test compounds (e.g., 4-Methylhistamine, Clobenpropit) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize H4R-expressing HEK-293 cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]histamine (final concentration ~1-5 nM), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add 10 µM unlabeled histamine.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of IL-12p70 Secretion in Human Monocytes

Objective: To measure the functional potency (EC50) of H4R agonists by their ability to inhibit IL-12p70 secretion.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.

  • Recombinant human Interferon-gamma (IFN-γ).

  • Lipopolysaccharide (LPS).

  • Test compounds (e.g., 4-Methylhistamine, Clobenpropit) at various concentrations.

  • Human IL-12p70 ELISA kit.

Procedure:

  • Monocyte Isolation: Isolate monocytes from PBMCs by plastic adherence or using magnetic cell sorting.

  • Cell Culture: Plate the isolated monocytes in 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere.

  • Compound Treatment: Add varying concentrations of the test compounds to the cells and incubate for 30 minutes.

  • Cell Stimulation: Stimulate the cells with IFN-γ (e.g., 100 U/mL) for 24 hours, followed by the addition of LPS (e.g., 1 µg/mL) for another 24 hours.

  • Supernatant Collection: After the final incubation, centrifuge the plates and collect the cell-free supernatants.

  • ELISA: Measure the concentration of IL-12p70 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of IL-12p70 secretion against the log concentration of the test compound. Determine the EC50 value (the concentration of the compound that causes 50% of the maximal inhibition) using a sigmoidal dose-response curve fit.

Conclusion

This compound and clobenpropit are distinct pharmacological agents with overlapping but different receptor activity profiles. 4-Methylhistamine is a highly selective H4R agonist, making it a precise tool for studying H4R-mediated functions. In contrast, clobenpropit exhibits a more complex pharmacology as a potent H3R antagonist/inverse agonist with partial agonist activity at the H4R.

The choice between these two compounds will depend on the specific research question. For studies focused specifically on the role of H4R activation, the high selectivity of 4-Methylhistamine is advantageous. For investigations into the combined effects of H3R antagonism and H4R partial agonism, or for exploring the broader pharmacological landscape of histamine receptor modulation, clobenpropit offers a unique profile. The experimental protocols provided herein offer a foundation for the quantitative assessment of these and other compounds targeting histamine receptors.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 4-Methylhistamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the in vitro and in vivo pharmacological effects of 4-Methylhistamine (B1206604) hydrochloride. While historically instrumental in the characterization of the histamine (B1213489) H2 receptor, modern pharmacological data has redefined this compound as a potent and highly selective H4 receptor agonist. This guide will first detail its primary, well-established effects on the H4 receptor before discussing its secondary, weaker activity on the H2 receptor, providing crucial context for researchers employing this tool.

Part 1: Primary Pharmacological Profile as a Histamine H4 Receptor (H4R) Agonist

4-Methylhistamine is now understood to be the first potent and selective agonist for the H4 receptor, displaying over 100-fold selectivity for H4 over other histamine receptor subtypes.[1][2][3] Its effects are primarily related to immunomodulation and inflammation.

The following table summarizes the quantitative data for 4-Methylhistamine's activity at the H4 receptor.

ParameterIn VitroIn VivoKey Findings & Implications
Binding Affinity (Ki) High affinity for the human H4R with Ki values reported to be around 7-50 nM .[3]Not directly measured, but the dose-dependent immunomodulatory effects are consistent with high-affinity receptor engagement.The nanomolar binding affinity underscores its potency as an H4R agonist.
Potency (EC50) Potently activates the human H4R with a pEC50 of 7.4 (EC50 ≈ 39.8 nM).[3] Induces eosinophil shape change with an EC50 of 0.36 µM .[4]Effective doses in animal models of inflammation (e.g., asthma, psoriasis) range from 10 µ g/animal to 20-40 mg/kg .[5]The potent in vitro activity translates to significant physiological effects in vivo, though higher doses are needed to account for pharmacokinetic factors.
Selectivity >100-fold selective for the human H4R over H1, H2, and H3 receptors.[3]Effects in animal models of allergy and inflammation are effectively inhibited by selective H4R antagonists (e.g., JNJ 7777120), confirming H4R-mediated action.[4]High selectivity makes it an excellent tool for investigating H4R-specific pathways without significant off-target effects at typical research concentrations.
Physiological Effect Induces chemotaxis and shape change in immune cells like eosinophils and mast cells.[4]Reduces airway inflammation in mouse models of asthma; attenuates psoriasis-like skin inflammation by modulating T-cell responses.[5]Demonstrates a clear role for H4R activation in modulating immune responses, positioning it as a target for inflammatory disorders.

This assay measures a functional response to H4R activation in primary immune cells.

  • Cell Isolation: Eosinophils are isolated from human peripheral blood using density gradient centrifugation.

  • Incubation: Isolated eosinophils are incubated with varying concentrations of 4-Methylhistamine hydrochloride for 10-15 minutes at 37°C.

  • Flow Cytometry: The change in cell shape is measured by analyzing the forward scatter (FSC) signal using a flow cytometer. An increase in FSC indicates a change from a round to an elongated, motile shape.

  • Data Analysis: The FSC data is plotted against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

cluster_workflow In Vitro Workflow: Eosinophil Shape Change Assay cell_iso 1. Isolate Eosinophils (Human Blood) incubation 2. Incubate with 4-Methylhistamine cell_iso->incubation Cell Prep flow_cyt 3. Analyze Shape Change (Flow Cytometry) incubation->flow_cyt Measurement analysis 4. Calculate EC50 flow_cyt->analysis Data Plotting

Caption: Workflow for assessing H4R activation via eosinophil shape change.

The H4R is a Gi/o-coupled GPCR. Its activation by 4-Methylhistamine leads to the inhibition of adenylate cyclase and subsequent downstream signaling events, primarily related to immune cell chemotaxis.

cluster_pathway Histamine H4 Receptor (Gi-coupled) Signaling Pathway ligand 4-Methylhistamine receptor Histamine H4 Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp ATP to cAMP response Cellular Response (e.g., Chemotaxis) camp->response Leads to

Caption: H4R activation by 4-Methylhistamine inhibits adenylate cyclase.

Part 2: Secondary/Historical Pharmacological Profile as a Histamine H2 Receptor (H2R) Agonist

Historically, 4-Methylhistamine was used as a tool to differentiate histamine receptor subtypes, leading to the characterization of the H2 receptor.[6] However, its potency and selectivity at the H2R are significantly lower than at the H4R.

The following table summarizes the available quantitative data for 4-Methylhistamine's activity at the H2 receptor.

ParameterIn VitroIn VivoKey Findings & Implications
Binding Affinity (KD) -log KD = 4.27 in guinea-pig isolated ileum.[7]Not determined.The micromolar range affinity indicates a much weaker interaction with the H2R compared to the H4R.
Potency (EC50) -log EC50 = 5.23 in guinea-pig isolated ileum.[7] In guinea-pig right atrium, potency is lower than histamine and dimaprit (B188742).[8][9]Stimulates gastric acid secretion in animal models, but specific ED50 values are not well-documented in comparison to more potent H2 agonists.[10]Demonstrates functional agonism but is a relatively weak H2 agonist compared to standard compounds like histamine or dimaprit.
Selectivity Low selectivity. Only ~5 times more potent at H2 vs. H1 receptors in guinea-pig ileum.[4][7]At doses required for H2 stimulation, off-target effects at H1 (and H4) receptors are highly likely.The lack of selectivity makes it a poor choice for specifically studying H2 receptor-mediated effects in any system.
Physiological Effect Increases heart rate (chronotropy) in isolated guinea-pig atria.[8][9]Stimulates gastric acid secretion.[10]The observed effects are consistent with H2R activation, but achieving these effects requires concentrations that will also activate other histamine receptors.

This classic in vivo model assesses H2R-mediated physiological function.

  • Animal Preparation: A rat is anesthetized, and a catheter is placed in the stomach (via the esophagus) and duodenum for gastric perfusion.

  • Perfusion: A saline solution is continuously perfused through the stomach, and the outflow is collected.

  • Basal Secretion: The basal rate of acid secretion is determined by titrating the collected perfusate with a standardized NaOH solution to a neutral pH.

  • Drug Administration: this compound is administered intravenously.

  • Stimulated Secretion: The perfusate is collected at regular intervals post-administration and titrated to measure the stimulated acid output.

  • Data Analysis: The increase in acid secretion over the basal rate is calculated to assess the drug's stimulatory effect.

The H2R is a Gs-coupled GPCR. Its activation stimulates adenylate cyclase, leading to an increase in intracellular cAMP, which in parietal cells triggers acid secretion.

cluster_pathway Histamine H2 Receptor (Gs-coupled) Signaling Pathway ligand 4-Methylhistamine receptor Histamine H2 Receptor (GPCR) ligand->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Stimulates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Gastric Acid Secretion) pka->response Initiates

Caption: H2R activation by 4-Methylhistamine stimulates adenylate cyclase.

Conclusion and Recommendations

The evidence clearly establishes this compound as a potent and selective H4 receptor agonist . Its in vitro nanomolar affinity and potency translate to robust immunomodulatory effects in vivo. While it possesses demonstrable agonist activity at the H2 receptor, its potency is low and, more critically, its selectivity over other histamine receptors is poor.

For researchers, scientists, and drug development professionals, 4-Methylhistamine should be considered the tool of choice for investigating H4R-mediated pathways. Conversely, due to its low potency and poor selectivity, its use to study H2 receptor functions is not recommended and may lead to confounding results. For specific H2R activation, more selective and potent agonists such as dimaprit or amthamine (B1667264) should be utilized.

References

Comparative Potency of 4-Methylhistamine Hydrochloride Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

4-Methylhistamine (B1206604) hydrochloride is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), demonstrating over 100-fold selectivity for H4R compared to other histamine receptor subtypes.[1][2][3][4][5] Its utility in research is significant for investigating the physiological roles of the H4R in inflammation, immunology, and cancer.[1] This guide provides a comparative analysis of the potency of 4-Methylhistamine hydrochloride in various cell lines, supported by experimental data and detailed protocols.

Potency Overview

The potency of this compound varies depending on the cell line, the specific histamine receptor subtype expressed, and the functional assay employed. The following table summarizes the key quantitative data on its activity.

Cell LineReceptorAssay TypePotency MetricPotency Value
SK-N-MC cells (transfected with human H4R)Human H4RCRE-β-galactosidase activity inhibitionEC5039.8 nM[2][6]
Human EosinophilsHuman H4RCell Shape ChangeEC500.36 µM[2][7]
Murine Bone Marrow Mast Cells (BMMCs)Murine H4RCell MigrationEC5012 µM[2][6][7]
CHO cells (transfected with human H2R)Human H2RcAMP Production-More potent than histamine[8]
A549, H157, H460, H322 cellsH4RCell Proliferation InhibitionConcentration1-10 µM[1]
A549 cellsH4RTGF-β1 mRNA Expression DecreaseConcentration1 µM[1]
HEK293 cells (transfected with murine H4R)Murine H4RIntracellular Ca2+ IncreasepEC506.9[9]
General (Receptor Binding)Human H4RRadioligand BindingKi7 nM[3], 50 nM[1][2][5]
General (Receptor Binding)Rat H4RRadioligand BindingKi73 nM[4]
General (Receptor Binding)Mouse H4RRadioligand BindingKi55 nM[4]
General (Functional Assay)Human H4RFunctional AssaypEC507.4[1][5]
General (Functional Assay)Rat H4RFunctional AssaypEC505.6[4]
General (Functional Assay)Mouse H4RFunctional AssaypEC505.8[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key assays cited in the potency table.

Cell-Based Functional Assay for H4R (Calcium Mobilization)

This protocol is based on methods used for HEK293 cells stably expressing the H4 receptor and a promiscuous G-protein (Gα16) to enable calcium signaling.

  • Cell Seeding: Plate HEK/H4R/Gα16 cells at a density of 3×10⁴ to 5×10⁴ cells per well in a 96-well black plate. Allow cells to adhere for 12-24 hours before the assay.[10]

  • Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in a suitable assay buffer. Remove the cell culture medium and add the dye solution to each well.

  • Incubation: Incubate the plate at 37°C in the dark for 1 hour to allow for dye loading.[10]

  • Agonist Preparation: Prepare a 10X working concentration of this compound in the assay buffer.

  • Signal Measurement: Add 25 µL of the 10X agonist solution to each well of the cell plate.[10] Immediately measure the fluorescence signal using a plate reader (e.g., FlexStation or FLIPR). Data is typically collected for 3 to 6 minutes to capture the peak response.[10]

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the response against the logarithm of the agonist concentration to determine the EC50 value.

Eosinophil Shape Change Assay

This assay indirectly measures chemotaxis by quantifying changes in cell morphology.

  • Cell Isolation: Isolate eosinophils from human blood samples.

  • Incubation with Agonist: Incubate the isolated eosinophils with varying concentrations of this compound.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Changes in cell shape are detected as alterations in forward scatter (FSC) properties.[7]

  • Data Analysis: The EC50 value is calculated from the concentration-response curve of the change in forward scatter.[7]

Mast Cell Migration (Chemotaxis) Assay

This assay directly measures the directional movement of cells in response to a chemical gradient.

  • Cell Culture: Use murine bone marrow-derived mast cells (BMMCs).

  • Assay Setup: Place the BMMCs in the upper chamber of a transwell plate, which has a porous membrane. The lower chamber contains the assay medium with varying concentrations of this compound.

  • Incubation: Allow the cells to migrate through the membrane for a specified period.

  • Cell Quantification: Quantify the number of cells that have migrated to the lower chamber.

  • Data Analysis: The EC50 is determined by plotting the number of migrated cells against the agonist concentration.[7]

Signaling Pathways

4-Methylhistamine primarily exerts its effects through the H4 receptor, which is coupled to Gi/o proteins. However, it can also interact with H2 receptors, which are coupled to Gs proteins.

  • H4 Receptor Pathway: Activation of the H4R by 4-Methylhistamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[10] This pathway can also trigger intracellular calcium mobilization, particularly when co-expressed with Gα16, and activate mitogen-activated protein kinase (MAPK) pathways.[7][10] These signaling events are crucial for mediating chemotaxis of immune cells like mast cells and eosinophils.[11][12]

  • H2 Receptor Pathway: In cells expressing H2 receptors, such as certain CHO cell lines, 4-Methylhistamine can act as a potent agonist, leading to the activation of adenylyl cyclase and a subsequent increase in cAMP production.[8] The H2 receptor can also be coupled to phospholipase C, leading to an increase in intracellular calcium.[13][14]

G_protein_signaling cluster_H4R H4 Receptor Signaling cluster_H2R H2 Receptor Signaling H4_agonist 4-Methylhistamine H4R H4 Receptor H4_agonist->H4R binds H4_G_protein Gi/o Protein H4R->H4_G_protein activates H4_AC Adenylyl Cyclase H4_G_protein->H4_AC inhibits H4_Ca Ca²⁺ Mobilization H4_G_protein->H4_Ca activates H4_MAPK MAPK Pathway H4_G_protein->H4_MAPK activates H4_cAMP cAMP H4_AC->H4_cAMP produces H4_Chemotaxis Chemotaxis H4_Ca->H4_Chemotaxis H4_MAPK->H4_Chemotaxis H2_agonist 4-Methylhistamine H2R H2 Receptor H2_agonist->H2R binds H2_G_protein Gs Protein H2R->H2_G_protein activates H2_PLC Phospholipase C H2R->H2_PLC activates H2_AC Adenylyl Cyclase H2_G_protein->H2_AC activates H2_cAMP cAMP H2_AC->H2_cAMP produces H2_PKA Protein Kinase A H2_cAMP->H2_PKA activates H2_Ca Ca²⁺ Mobilization H2_PLC->H2_Ca

Caption: Signaling pathways for H4 and H2 receptors activated by 4-Methylhistamine.

Experimental and Logical Workflows

The determination of agonist potency in cell lines follows a standardized workflow to ensure reproducibility and accuracy.

experimental_workflow cluster_workflow Cell-Based Potency Assay Workflow A 1. Cell Culture (e.g., HEK293, CHO, BMMCs) B 2. Cell Seeding (96-well plates) A->B C 3. Assay Preparation (e.g., Dye Loading for Ca²⁺ assay) B->C D 4. Agonist Addition (Serial dilutions of 4-Methylhistamine) C->D E 5. Incubation & Signal Detection (e.g., Fluorescence, Luminescence) D->E F 6. Data Acquisition (Plate Reader) E->F G 7. Data Analysis (Concentration-Response Curve) F->G H 8. Potency Determination (EC50, pEC50 Calculation) G->H

Caption: Generalized workflow for determining the potency of 4-Methylhistamine.

References

Validation of 4-Methylhistamine Hydrochloride as a Selective H4 Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Methylhistamine hydrochloride's performance as a selective histamine (B1213489) H4 receptor (H4R) agonist against other known H4R agonists. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for researchers in pharmacology and drug development.

Executive Summary

4-Methylhistamine has been widely validated as a potent and selective agonist for the histamine H4 receptor. It exhibits over 100-fold selectivity for the H4R compared to the other human histamine receptor subtypes (H1R, H2R, and H3R).[1][2] As a full agonist, it effectively initiates downstream signaling cascades upon binding to the H4R, primarily through the Gαi/o pathway. This guide will delve into the quantitative data supporting these claims, compare its activity with other H4R agonists, and provide detailed experimental protocols for validation.

Comparative Analysis of H4 Receptor Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of 4-Methylhistamine and other common H4R agonists.

Table 1: Binding Affinities (Ki, nM) of Selected Agonists at Human Histamine Receptors

CompoundhH1R (Ki, nM)hH2R (Ki, nM)hH3R (Ki, nM)hH4R (Ki, nM)Selectivity (H4 vs other receptors)
4-Methylhistamine >10,000>10,000>10,00050[1][2][3]>100-fold vs H1R, H2R, H3R
VUF 8430 >10,000>10,0001000[3]31.6[3][4]~32-fold vs H3R; >316-fold vs H1R, H2R
Imetit >10,000>10,0000.3[5]2.7[5]~9-fold preference for H3R over H4R

Table 2: Functional Potency (pEC50/EC50) of Selected Agonists at the Human H4 Receptor

CompoundFunctional AssaypEC50EC50 (nM)Agonist Type
4-Methylhistamine CRE-β-galactosidase7.4 ± 0.1[3]39.8[1][2]Full Agonist
VUF 8430 CRE-β-galactosidase7.3[6]50.1[3]Full Agonist
Imetit Eosinophil Shape Change-25[5]Full Agonist

Histamine H4 Receptor Signaling Pathway

Activation of the H4 receptor by an agonist like 4-Methylhistamine initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein can activate phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium.[7]

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 4-Methylhistamine 4-Methylhistamine H4R H4 Receptor 4-Methylhistamine->H4R Binds G_protein Gαi/oβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) PLC Phospholipase C G_protein->PLC Activates (βγ subunits) cAMP cAMP AC->cAMP Production Ca2_plus Ca²⁺ PLC->Ca2_plus Mobilizes Response Cellular Response (e.g., Chemotaxis) cAMP->Response Modulates Ca2_plus->Response Initiates

H4 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H4 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Histamine.

  • Test compound: this compound.

  • Non-specific binding control: High concentration of a known H4R ligand (e.g., JNJ 7777120).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, radioligand ([³H]Histamine at a concentration near its Kd), and varying concentrations of the test compound (4-Methylhistamine). Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of a competing ligand).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of a test compound in activating the H4 receptor-mediated calcium signaling pathway.

Materials:

  • Cells stably expressing the human H4 receptor and a promiscuous G-protein (e.g., Gα16) to couple to the calcium pathway (e.g., HEK/H4R/Gα16).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compound: this compound.

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading. Using the instrument's injector, add varying concentrations of the test compound (4-Methylhistamine) to the wells.

  • Data Acquisition: Immediately after compound addition, continuously measure the fluorescence intensity over time (typically for 1-2 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis plate_cells 1. Plate H4R-expressing cells in 96-well plate dye_loading 2. Load cells with Fluo-4 AM calcium dye plate_cells->dye_loading wash_cells 3. Wash cells to remove excess dye dye_loading->wash_cells baseline 4. Measure baseline fluorescence wash_cells->baseline add_agonist 5. Inject 4-Methylhistamine (agonist) baseline->add_agonist read_fluorescence 6. Record fluorescence change over time add_agonist->read_fluorescence plot_data 7. Plot dose-response curve read_fluorescence->plot_data calc_ec50 8. Calculate EC50 value plot_data->calc_ec50

Calcium Mobilization Assay Workflow

Conclusion

The data presented in this guide strongly support the validation of this compound as a highly selective and potent agonist for the histamine H4 receptor. Its greater than 100-fold selectivity over other histamine receptors makes it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the H4 receptor. The provided experimental protocols offer a framework for the independent validation and further characterization of 4-Methylhistamine and other novel H4R ligands.

References

A Comparative Analysis of 4-Methylhistamine and VUF 8430: Two Key Histamine H4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunological and inflammatory research, the histamine (B1213489) H4 receptor (H4R) has emerged as a significant therapeutic target. Modulating its activity requires precise pharmacological tools, among which 4-Methylhistamine (B1206604) and VUF 8430 are prominent agonists. This guide provides a detailed comparative analysis of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological profiles, supported by experimental data.

Chemical and Pharmacological Profile Overview

4-Methylhistamine is a well-established, potent, and selective agonist for the H4 receptor.[1][2][3][4][5][6] It demonstrates high affinity for the human H4R, with over 100-fold selectivity against other histamine receptor subtypes.[1][2][3][4][7] In contrast, VUF 8430, a non-imidazole agonist, also potently activates the H4R but exhibits a distinct selectivity profile, notably showing considerable affinity and full agonism at the histamine H3 receptor.[8][9][10] This key difference in receptor selectivity is a critical factor for researchers when choosing the appropriate tool for their specific experimental needs.

Quantitative Comparison of Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki or pKi) and functional potencies (EC50 or pEC50) of 4-Methylhistamine and VUF 8430 at various histamine receptor subtypes across different species.

Table 1: Receptor Binding Affinities (pKi)

CompoundHuman H1RHuman H2RHuman H3RHuman H4RRat H1RRat H2RRat H3RRat H4R
4-Methylhistamine < 4.54.9 ± 0.15.7 ± 0.17.7 ± 0.1< 45.2 ± 0.15.9 ± 0.27.0 ± 0.1
VUF 8430 < 4.5< 4.57.0 ± 0.17.5 ± 0.1< 44.9 ± 0.17.2 ± 0.17.1 ± 0.1

Data compiled from multiple sources.[8]

Table 2: Functional Agonist Potency (pEC50)

CompoundHuman H1R (NFAT)Human H2R (CRE)Human H3R (forskolin-induced cAMP)Human H4R (forskolin-induced cAMP)
4-Methylhistamine Inactive6.7 ± 0.15.4 ± 0.17.1 ± 0.1
VUF 8430 InactiveInactive7.0 ± 0.17.3 ± 0.1

Data compiled from multiple sources.[8]

In Vivo Activity: A Case Study in Gastric Acid Secretion

The differential activity of the two agonists at the H2 receptor translates to distinct in vivo effects. In anesthetized rats, 4-methylhistamine was shown to be effective in stimulating gastric acid secretion, an H2 receptor-mediated process.[8] Conversely, VUF 8430 induced only a very weak gastric acid secretion response, and only at high doses.[8] This highlights the importance of considering off-target effects when interpreting in vivo data.

Experimental Methodologies

The data presented in this guide are derived from a variety of standard pharmacological assays. Below are outlines of the key experimental protocols employed in the characterization of 4-Methylhistamine and VUF 8430.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of the compounds for different histamine receptors. The general workflow is as follows:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture (e.g., SK-N-MC, HEK 293T) expressing the target receptor prep2 Cell Lysis and Homogenization prep1->prep2 prep3 Centrifugation to isolate cell membranes prep2->prep3 assay1 Incubate membranes with a specific radioligand (e.g., [3H]histamine) and varying concentrations of the test compound (4-Methylhistamine or VUF 8430) prep3->assay1 assay2 Separate bound from free radioligand (e.g., via filtration) assay1->assay2 assay3 Quantify radioactivity of the bound fraction assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate Ki values using the Cheng-Prusoff equation analysis1->analysis2

Fig 1. Workflow for Radioligand Binding Assays.
Functional Assays (cAMP Measurement)

To assess the functional activity of the agonists (i.e., their ability to activate the receptor), cyclic AMP (cAMP) accumulation assays were commonly used, particularly for the Gs-coupled H2 receptor and the Gi-coupled H3 and H4 receptors.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement cAMP Measurement cell_prep1 Transfect cells (e.g., HEK 293T) with the receptor of interest and a reporter gene (e.g., CRE-β-galactosidase) cell_prep2 Culture cells for 24-48 hours treatment1 For H3R/H4R (Gi-coupled): Pre-treat cells with forskolin (B1673556) to stimulate cAMP production cell_prep2->treatment1 treatment2 Add varying concentrations of the agonist (4-Methylhistamine or VUF 8430) treatment1->treatment2 measurement1 Lyse cells and measure the activity of the reporter gene product (e.g., β-galactosidase) treatment2->measurement1 measurement2 Generate dose-response curves to determine EC50 values measurement1->measurement2

Fig 2. Workflow for cAMP-based Functional Assays.

Histamine H4 Receptor Signaling Pathway

Activation of the H4 receptor by agonists like 4-Methylhistamine and VUF 8430 initiates a cascade of intracellular events. The H4R primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Furthermore, H4R activation has been shown to engage other signaling pathways, including the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which plays a crucial role in immune cell function.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus agonist 4-Methylhistamine or VUF 8430 h4r Histamine H4 Receptor agonist->h4r binds gi Gi/o Protein h4r->gi activates jak JAK h4r->jak activates ac Adenylyl Cyclase gi->ac inhibits camp cAMP ac->camp produces stat STAT jak->stat phosphorylates gene Gene Transcription (e.g., related to inflammation) stat->gene regulates

Fig 3. Simplified Signaling Pathway of the Histamine H4 Receptor.

Conclusion

Both 4-Methylhistamine and VUF 8430 are invaluable agonists for studying the histamine H4 receptor. The choice between them should be guided by the specific requirements of the experiment. 4-Methylhistamine offers high selectivity for the H4 receptor over other histamine subtypes, making it an excellent tool for studies focused solely on H4R-mediated effects.[1][2][3][4][7] VUF 8430, with its dual H4/H3 receptor agonism, may be useful in contexts where the interplay between these two receptors is of interest, or as a complementary tool to 4-Methylhistamine to confirm H4R-specific effects.[8][9][10] A thorough understanding of their distinct pharmacological profiles is paramount for the accurate interpretation of experimental results and the advancement of H4R-targeted drug discovery.

References

A Comparative Guide to the Specificity of 4-Methylhistamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the specificity of 4-Methylhistamine (B1206604) hydrochloride as a histamine (B1213489) receptor agonist. Through a comparative analysis with other key histamine receptor agonists, supported by experimental data, this document serves as a valuable resource for researchers designing experiments and developing novel therapeutics targeting the histaminergic system.

Introduction to 4-Methylhistamine Hydrochloride

4-Methylhistamine is a derivative of histamine that has emerged as a critical tool in immunological and pharmacological research. Its significance lies in its notable selectivity for one of the four histamine receptor subtypes (H1, H2, H3, and H4). Understanding the precise specificity of this compound is paramount for the accurate interpretation of experimental results and for its potential therapeutic applications. This guide delves into the binding affinities and functional potencies of this compound across all four human histamine receptors, comparing it with the endogenous ligand histamine and other synthetic agonists.

Comparative Analysis of Receptor Specificity

The specificity of this compound has been characterized through extensive in vitro studies. The following tables summarize its binding affinity (Ki) and functional potency (EC50) at human histamine H1, H2, H3, and H4 receptors, alongside data for other commonly used histamine agonists for comparative purposes.

Table 1: Comparative Binding Affinities (Ki, nM) of Histamine Agonists at Human Histamine Receptors

CompoundH1 Receptor (Ki, nM)H2 Receptor (Ki, nM)H3 Receptor (Ki, nM)H4 Receptor (Ki, nM)
4-Methylhistamine >10,000[1]~27,700 (pKi 4.57)[2]>10,000[1]7.0 - 50[1][3]
Histamine2,8004802515
Betahistine~10,000 (pKi ~5)>100,000~1,000 (pKi ~6)No Data Available
Impromidine>10,0009.82,5001,600
Imetit>10,000>10,0000.82.7[4]

Table 2: Comparative Functional Potencies (EC50, nM) of Histamine Agonists at Human Histamine Receptors

CompoundH1 Receptor (EC50, nM)H2 Receptor (EC50, nM)H3 Receptor (EC50, nM)H4 Receptor (EC50, nM)
4-Methylhistamine >10,000~5,900 (pEC50 5.23)[2]>10,00040 (pEC50 7.4)[3]
Histamine2003403.220
Betahistine9,000 - 32,400[5]InactiveInverse Agonist/Partial AgonistNo Data Available
ImpromidineInactive0.61,000500
ImetitInactiveInactive0.55.0

The data clearly demonstrates that this compound is a potent and highly selective agonist for the histamine H4 receptor.[1][3] It exhibits significantly lower affinity and functional potency at H1, H2, and H3 receptors, with Ki and EC50 values in the micromolar to greater than micromolar range.[1][2] This more than 100-fold selectivity for the H4 receptor over other subtypes makes it an invaluable tool for studying H4 receptor-mediated pathways.[3]

In contrast, the endogenous agonist histamine demonstrates broad activity across all four receptor subtypes. Other synthetic agonists, such as betahistine, impromidine, and imetit, exhibit varying degrees of selectivity for H1/H3, H2, and H3/H4 receptors, respectively.

Experimental Protocols

The data presented in this guide are derived from two primary types of in vitro assays: radioligand binding assays and functional assays. The following are detailed methodologies representative of those used to assess the specificity of this compound.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at human histamine H1, H2, H3, and H4 receptors.

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing one of the human histamine receptor subtypes (H1, H2, H3, or H4).

  • Radioligands: [³H]-Mepyramine (for H1), [¹²⁵I]-Iodoaminopotentidine (for H2), [¹²⁵I]-Iodoproxyfan (for H3), [³H]-Histamine (for H4).

  • This compound and other unlabeled competitor ligands.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing appropriate ions (e.g., 5 mM MgCl₂ for H3/H4).

  • GF/C filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor (e.g., this compound). Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known saturating ligand).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the GF/C filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation)

These assays measure the functional consequence of receptor activation, such as the inhibition or stimulation of cyclic adenosine (B11128) monophosphate (cAMP) production.

Objective: To determine the functional potency (EC50) of this compound at human histamine H2 (Gs-coupled) and H4 (Gi/o-coupled) receptors.

Materials:

  • HEK-293 cells stably expressing either the human H2 or H4 receptor.

  • Cell culture medium.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound and other test agonists.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure for H4 Receptor (Gi/o-coupled):

  • Cell Culture and Plating: Culture the H4 receptor-expressing cells and seed them into 96-well plates.

  • Compound Addition: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin to all wells to induce cAMP production.

  • Incubation: Incubate the plates at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's protocol.

  • Data Analysis: The activation of the Gi/o-coupled H4 receptor by an agonist will inhibit forskolin-induced cAMP accumulation. Plot the percentage of inhibition against the logarithm of the agonist concentration to determine the EC50 value.

Procedure for H2 Receptor (Gs-coupled):

  • Cell Culture and Plating: Culture the H2 receptor-expressing cells and seed them into 96-well plates.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plates at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration.

  • Data Analysis: The activation of the Gs-coupled H2 receptor by an agonist will stimulate cAMP production. Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Compound Dilution (4-Methylhistamine HCl) Binding Radioligand Binding Assay Compound->Binding Functional Functional Assay (cAMP) Compound->Functional Cells Cell Culture (Receptor Expressing) Cells->Binding Cells->Functional Ki_calc Ki Determination Binding->Ki_calc EC50_calc EC50 Determination Functional->EC50_calc

Caption: Workflow for assessing receptor specificity.

Histamine_Signaling cluster_membrane Cell Membrane H4R H4 Receptor G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP (production) Four_MH 4-Methylhistamine Four_MH->H4R Binds Response Cellular Response (e.g., Chemotaxis) cAMP->Response Leads to

Caption: 4-Methylhistamine signaling via the H4 receptor.

Conclusion

The experimental data unequivocally establishes this compound as a potent and highly selective agonist for the human histamine H4 receptor. Its negligible activity at H1, H2, and H3 receptors at concentrations where it fully activates H4 receptors makes it an indispensable pharmacological tool for elucidating the physiological and pathological roles of the H4 receptor. For researchers in drug development, the high specificity of 4-Methylhistamine serves as a benchmark for the design and characterization of novel H4 receptor-targeted therapeutics for inflammatory and immune disorders. Careful consideration of its full selectivity profile, as detailed in this guide, is crucial for the robust design and interpretation of preclinical studies.

References

A Comparative Guide: 4-Methylhistamine Hydrochloride vs. Immepip at the Histamine H4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key research compounds, 4-Methylhistamine hydrochloride and Immepip, focusing on their interaction with the histamine (B1213489) H4 receptor (H4R). The H4 receptor, a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin, is a significant target in the development of therapeutics for inflammatory and immune disorders. This document synthesizes experimental data to delineate the pharmacological profiles of these two agonists, offering a comprehensive resource for researchers in the field.

At a Glance: Key Differences

FeatureThis compoundImmepip
Primary Target Histamine H4 ReceptorHistamine H3 Receptor
H4R Activity Potent and Selective AgonistPotent Agonist (with high H3R affinity)
Selectivity High selectivity for H4R over other histamine receptor subtypesHigh affinity for both H3 and H4 receptors

Quantitative Performance Analysis

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/pEC50) of 4-Methylhistamine and Immepip at the human histamine H4 receptor, as reported in various studies.

CompoundParameterValue (nM)SpeciesReference
4-Methylhistamine Ki50Human[1][2][3][4]
Ki7Human[5]
Ki73Rat[6]
Ki55Mouse[6]
pEC507.4Human[1][2][3][6]
EC5039.8Human[7]
Immepip Ki9Human

Note: Ki values represent the inhibition constant, indicating the concentration of the ligand that will bind to half the receptors at equilibrium in the absence of the radioligand. Lower Ki values indicate higher binding affinity. EC50 (half maximal effective concentration) and pEC50 (-log(EC50)) values represent the concentration of the agonist that produces 50% of the maximal response.

Signaling and Experimental Workflows

Activation of the H4 receptor by an agonist initiates a cascade of intracellular events. The diagrams below illustrate the canonical H4 receptor signaling pathway and a typical experimental workflow for comparing the functional activity of agonists like 4-Methylhistamine and Immepip.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (4-Methylhistamine or Immepip) H4R H4 Receptor Agonist->H4R Binds to G_protein Gi/o Protein (α, βγ subunits) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits PLC Phospholipase C G_protein->PLC βγ activates cAMP cAMP AC->cAMP Converts ATP to Ca2_ER Ca²⁺ (from ER) PLC->Ca2_ER Mobilizes ATP ATP MAPK MAPK Activation cAMP->MAPK ↓ leads to Ca2_cyto [Ca²⁺]i ↑ Ca2_ER->Ca2_cyto Chemotaxis Cellular Responses (e.g., Chemotaxis) Ca2_cyto->Chemotaxis MAPK->Chemotaxis Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_functional Functional Readouts cluster_analysis Data Analysis cells H4R-expressing cells (e.g., HEK293, mast cells) membranes Cell membrane preparation cells->membranes functional_assay Functional Assays cells->functional_assay binding_assay Radioligand Binding Assay (Determine Ki) membranes->binding_assay compounds Prepare serial dilutions of 4-Methylhistamine & Immepip compounds->binding_assay compounds->functional_assay data_analysis Calculate Ki, EC50, and Emax values. Compare potency and efficacy. binding_assay->data_analysis camp_assay cAMP Assay (Measure inhibition of forskolin-stimulated cAMP) functional_assay->camp_assay calcium_assay Calcium Mobilization Assay (Measure intracellular Ca²⁺ flux) functional_assay->calcium_assay chemotaxis_assay Chemotaxis Assay (Quantify cell migration) functional_assay->chemotaxis_assay camp_assay->data_analysis calcium_assay->data_analysis chemotaxis_assay->data_analysis

References

A Comparative Guide to Antagonist Affinity at the 4-Methylhistamine Hydrochloride-Bound Histamine H4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinities and functional potencies of various antagonists for the human histamine (B1213489) H4 receptor (H4R) when activated by the selective agonist 4-methylhistamine (B1206604) hydrochloride. The data presented herein is crucial for the selection of appropriate pharmacological tools for in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of the H4R, as well as for the development of novel therapeutic agents targeting this receptor.

Antagonist Affinity Profile at the Human H4 Receptor

The affinity of an antagonist for a receptor is a critical parameter in determining its potency and potential for therapeutic efficacy. The following table summarizes the binding affinities (Ki) of several well-characterized H4R antagonists, primarily determined through competitive radioligand binding assays using [3H]-histamine. Additionally, functional antagonist potencies (pA2 and IC50), where available, are provided from assays utilizing 4-methylhistamine as the agonist.

AntagonistChemical ClassBinding Affinity (Ki, nM)Functional Potency (pA2) vs. 4-MethylhistamineFunctional Potency (IC50, nM) vs. Histamine/4-Methylhistamine
JNJ 7777120 Indolecarboxamide4.5[1][2][3][4][5][6]7.8[7]138 (mast cell chemotaxis vs. histamine)[8][9], 530 (eosinophil chemotaxis vs. histamine)[8][9]
VUF 6002 (JNJ 10191584) Benzimidazole26[8][9][10][11]Not widely reported138 (mast cell chemotaxis vs. histamine)[8][9], 530 (eosinophil chemotaxis vs. histamine)[8][9]
A-943931 2,4-Diaminopyrimidine5 (human), 4 (rat)[12]Not widely reported380 (histamine-induced shape change in mast cells)[12]
Thioperamide Imidazole27Not widely reported519 (eosinophil chemotaxis vs. histamine)

Note: Ki values are a measure of the binding affinity of a ligand to a receptor, with lower values indicating higher affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of competitive antagonist potency. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine antagonist affinity at the H4R.

Radioligand Competition Binding Assay

This assay directly measures the affinity of an unlabeled antagonist for the H4R by assessing its ability to compete with a radiolabeled ligand (e.g., [3H]-histamine) for binding to the receptor.

1. Membrane Preparation:

  • Human embryonic kidney (HEK-293) cells stably expressing the human H4R are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

  • In a 96-well plate, incubate the cell membranes (typically 10-20 µg of protein) with a fixed concentration of [3H]-histamine (e.g., 10 nM).

  • Add increasing concentrations of the unlabeled antagonist to be tested.

  • To determine non-specific binding, a high concentration of a known H4R ligand (e.g., 10 µM JNJ 7777120) is added to a set of wells.

  • The reaction is incubated at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value for the antagonist is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Functional Assay (e.g., Calcium Mobilization)

This type of assay measures the ability of an antagonist to inhibit the functional response induced by an agonist, such as 4-methylhistamine.

1. Cell Culture and Loading:

  • Cells endogenously or recombinantly expressing the H4R (e.g., HMC-1 mast cells) are seeded in a 96-well plate.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

2. Antagonist Pre-incubation:

  • The cells are pre-incubated with varying concentrations of the antagonist for a specific period (e.g., 15-30 minutes) at 37°C.

3. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence plate reader.

  • A fixed concentration of 4-methylhistamine (typically at its EC80 concentration to ensure a robust signal) is added to the wells to stimulate the H4R.

  • The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity over time.

4. Data Analysis:

  • The inhibitory effect of the antagonist is determined by comparing the agonist-induced response in the presence and absence of the antagonist.

  • The IC50 value is calculated from the concentration-response curve of the antagonist.

  • For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift of the agonist dose-response curve in the presence of different antagonist concentrations to determine the pA2 value.

Visualizing the Methodologies and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane H4R-expressing Cell Membranes Incubate Incubate at Room Temperature Membrane->Incubate Radioligand [3H]-Histamine Radioligand->Incubate Antagonist Unlabeled Antagonist Antagonist->Incubate Filter Rapid Filtration Incubate->Filter Separates bound from free radioligand Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Workflow of a competitive radioligand binding assay.

H4R_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Agonist 4-Methylhistamine H4R H4 Receptor Agonist->H4R Binds and Activates Antagonist Antagonist Antagonist->H4R Binds and Blocks Activation G_protein Gi/o Protein Activation H4R->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits Ca_mobilization ↑ Intracellular Ca2+ G_protein->Ca_mobilization Activates MAPK MAPK Pathway Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->Response Ca_mobilization->Response MAPK->Response

Caption: Simplified H4R signaling pathway and antagonist action.

References

Comparative Analysis of 4-Methylhistamine Hydrochloride: An H4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Methylhistamine hydrochloride's performance as a histamine (B1213489) H4 receptor (H4R) agonist against other relevant compounds. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for H4R research.

Introduction to 4-Methylhistamine and the H4 Receptor

The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, and T cells.[1] Its involvement in inflammatory and immune responses has made it a significant target for drug discovery in conditions such as allergic rhinitis, asthma, and dermatitis.[1][2] 4-Methylhistamine has been identified as a potent and selective agonist for the H4 receptor, making it a valuable tool for elucidating the receptor's physiological and pathological roles.[3][4]

Quantitative Comparison of H4 Receptor Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (pEC50/EC50) of 4-Methylhistamine and other key H4 receptor agonists and antagonists. Lower Ki and EC50 values indicate higher affinity and potency, respectively, while a higher pEC50 value indicates greater potency.

Table 1: H4 Receptor Agonist Comparison

CompoundTypeKi (nM)pEC50EC50 (nM)Selectivity
4-Methylhistamine Full Agonist 50[3][4] 7.4[3][4] ~40 >100-fold for H4R over H1R, H2R, H3R[3][4]
VUF 8430Full Agonist31.6[5]7.3[6]50[5]High for H4R, moderate for H3R[6]
UR-PI376Full Agonist-7.47[1]-Selective for H4R, moderate inverse agonist at H3R[1]
ClobenpropitPartial Agonist13[3]-3 (induces eosinophil shape change)[7]Potent H3R antagonist/inverse agonist[3]
ST-1006Full AgonistpKi = 7.94 (~11.5)[2][8]--Potent H4R agonist[2]
ImmepipFull Agonist9[9][10]--Potent H3R agonist[9][10]

Table 2: H4 Receptor Antagonist

CompoundTypeKi (nM)pA2
JNJ 7777120Antagonist/Inverse Agonist4.5[11][12][13]7.8[3]

H4 Receptor Signaling Pathway

Activation of the Gαi/o-coupled H4 receptor by an agonist like 4-Methylhistamine initiates a signaling cascade that leads to various cellular responses. The primary pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. These signaling events ultimately mediate downstream effects such as chemotaxis and cytokine release.

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 4-Methylhistamine H4R H4 Receptor Agonist->H4R G_protein Gαi/oβγ H4R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC βγ subunit AC Adenylyl Cyclase (AC) G_protein->AC αi/o subunit (Inhibition) PIP2 PIP2 PLC->PIP2 Hydrolysis cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Cell_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) Ca_release->Cell_Response Radioligand_Binding_Workflow start Start: Prepare H4R-expressing cell membranes incubate Incubate membranes with radioligand ([³H]histamine) and varying concentrations of test compound (e.g., 4-Methylhistamine) start->incubate separate Separate bound from free radioligand via rapid filtration (glass fiber filters) incubate->separate quantify Quantify radioactivity on filters using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 (concentration of test compound that inhibits 50% of specific binding) quantify->analyze calculate Calculate Ki from IC50 using the Cheng-Prusoff equation analyze->calculate end End: Determine Binding Affinity (Ki) calculate->end Calcium_Mobilization_Workflow start Start: Culture H4R-expressing cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_dye wash Wash cells to remove excess dye load_dye->wash stimulate Stimulate cells with varying concentrations of agonist (e.g., 4-Methylhistamine) wash->stimulate measure Measure fluorescence intensity over time using a fluorescence plate reader stimulate->measure analyze Analyze data to determine EC50 (concentration of agonist that produces 50% of the maximal response) measure->analyze end End: Determine Agonist Potency (EC50) analyze->end Chemotaxis_Assay_Workflow start Start: Prepare a suspension of immune cells (e.g., mast cells) setup Set up a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane start->setup add_agonist Add varying concentrations of agonist (e.g., 4-Methylhistamine) to the lower wells setup->add_agonist add_cells Add the cell suspension to the upper wells add_agonist->add_cells incubate Incubate the chamber to allow cell migration through the membrane add_cells->incubate quantify Quantify the number of migrated cells in the lower wells (e.g., by cell counting or staining) incubate->quantify analyze Analyze data to determine the chemotactic response at different agonist concentrations quantify->analyze end End: Assess Chemotactic Activity analyze->end

References

literature comparison of 4-Methylhistamine hydrochloride EC50 values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the half-maximal effective concentration (EC50) values for 4-Methylhistamine (B1206604) hydrochloride, a potent and selective agonist for the histamine (B1213489) H4 receptor. The data presented is compiled from various studies to offer a comprehensive overview of its pharmacological activity across different biological systems. This document is intended to assist researchers in designing experiments and interpreting results related to H4 receptor signaling and function.

Quantitative Data Summary

The following table summarizes the reported EC50 values for 4-Methylhistamine hydrochloride, highlighting its activity at the histamine H4 receptor and its selectivity over other histamine receptor subtypes.

Receptor TargetBiological SystemAssay TypeEC50 Value-log EC50 (pEC50)Reference
Human H4 ReceptorSK-N-MC cells transfected with human H4 receptorInhibition of forskolin-induced CRE-β-galactosidase activity39.8 nM7.4[1][2][3]
Human H4 ReceptorNot specifiedNot specifiedNot specified7.4[4][5][6][7]
Human EosinophilsPrimary human eosinophilsInduction of cell shape change0.36 µM (360 nM)6.44[1][2][3]
Murine Mast CellsBone marrow-derived mast cellsStimulation of cell migration12 µM (12,000 nM)4.92[1][2][3]
Rat H4 ReceptorNot specifiedNot specified~2.5 µM5.6 ± 0.1[5][6]
Mouse H4 ReceptorNot specifiedNot specified~1.58 µM5.8 ± 0.1[5][6]
Guinea-Pig H1 ReceptorIsolated guinea-pig ileumContractile response~26.9 µM4.57[8]
Guinea-Pig H2 ReceptorIsolated guinea-pig ileumContractile response~5.89 µM5.23[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are descriptions of the key experimental protocols used to determine the EC50 values cited in this guide.

Inhibition of Forskolin-Induced CRE-β-galactosidase Activity

This assay is commonly used to determine the potency of agonists for Gi/o-coupled receptors, such as the histamine H4 receptor. The principle lies in the receptor's ability to inhibit the production of cyclic AMP (cAMP), which is stimulated by forskolin.

  • Cell Culture and Transfection: SK-N-MC cells are cultured in appropriate media and transiently transfected with a plasmid encoding the human histamine H4 receptor and a reporter gene, typically β-galactosidase under the control of a cAMP response element (CRE).

  • Compound Treatment: Transfected cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: Forskolin is added to the cells to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels.

  • Signal Detection: The activation of CRE by cAMP induces the expression of β-galactosidase. The activity of this enzyme is then measured using a colorimetric or chemiluminescent substrate.

  • Data Analysis: The ability of this compound to inhibit the forskolin-induced signal is quantified, and the EC50 value is calculated from the dose-response curve.

Eosinophil Shape Change Assay

This functional assay assesses the ability of a compound to induce morphological changes in eosinophils, a process mediated by G-protein coupled receptors.

  • Isolation of Eosinophils: Eosinophils are isolated from human peripheral blood using density gradient centrifugation.

  • Compound Incubation: The isolated eosinophils are incubated with various concentrations of this compound.

  • Fixation and Staining: After incubation, the cells are fixed and stained to visualize their morphology.

  • Microscopic Analysis: The percentage of cells that have undergone a shape change (e.g., from round to polarized) is determined by microscopic examination.

  • EC50 Determination: The EC50 value is the concentration of the compound that induces a shape change in 50% of the maximum responding cell population.

Mast Cell Migration Assay

This assay measures the chemotactic effect of a compound on mast cells, a key event in the inflammatory response.

  • Cell Culture: Murine bone marrow-derived mast cells are cultured and prepared for the assay.

  • Chemotaxis Chamber: A Boyden chamber or a similar chemotaxis system is used, where the lower chamber contains different concentrations of this compound and the upper chamber contains the mast cells.

  • Incubation: The chamber is incubated to allow the cells to migrate through a porous membrane towards the chemoattractant in the lower chamber.

  • Cell Quantification: The number of migrated cells in the lower chamber is quantified, typically by staining and counting under a microscope.

  • Data Analysis: The EC50 value is calculated as the concentration of this compound that elicits a migratory response equivalent to 50% of the maximum observed migration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the histamine H4 receptor and a typical experimental workflow for determining EC50 values.

G Histamine H4 Receptor Signaling Pathway agonist 4-Methylhistamine receptor Histamine H4 Receptor (Gi/o-coupled) agonist->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase αi subunit cAMP Decreased cAMP adenylyl_cyclase->cAMP downstream Downstream Cellular Responses (e.g., Chemotaxis, Inhibition of Gene Transcription) cAMP->downstream

Caption: Histamine H4 Receptor Signaling Pathway.

G EC50 Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Preparation (e.g., Culture, Transfection) treatment Cell Treatment with Compound cell_prep->treatment compound_prep Compound Dilution Series compound_prep->treatment incubation Incubation treatment->incubation readout Signal Readout (e.g., Enzyme Activity, Cell Count) incubation->readout dose_response Dose-Response Curve Generation readout->dose_response ec50_calc EC50 Calculation dose_response->ec50_calc end End ec50_calc->end start Start start->cell_prep start->compound_prep

Caption: General Workflow for EC50 Determination.

References

Safety Operating Guide

Proper Disposal of 4-Methylhistamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methylhistamine (B1206604) hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

4-Methylhistamine hydrochloride is a hazardous substance that requires careful handling.[1][2][3][4] Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[3]

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

II. Hazard Identification and Data Summary

Understanding the specific hazards associated with this compound is crucial for its safe management.

Hazard ClassificationGHS PictogramHazard Statement
Skin Irritation (Category 2)GHS07H315: Causes skin irritation[1][2][4]
Eye Irritation (Category 2A)GHS07H319: Causes serious eye irritation[1][2][4]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07H335: May cause respiratory irritation[1][2][4]

III. Step-by-Step Disposal Procedures

The primary directive for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[5][6]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • Segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances.[7][8] In particular, keep it separate from strong oxidizing agents.

2. Waste Accumulation:

  • Collect all materials contaminated with this compound, including unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), in the designated hazardous waste container.

  • Ensure the waste container is chemically compatible with the stored waste and is free from damage or deterioration.[8] It should be equipped with a secure, leak-proof closure.[8]

  • Do not overfill the container; a best practice is to fill it to no more than 90% of its capacity.

  • Keep the waste container closed at all times except when adding waste.[6][9]

3. Spill Management: In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Personal Protection: Before cleaning, don the appropriate PPE as listed above.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent. For solid spills, carefully sweep to avoid creating dust.

  • Cleanup: Carefully scoop up the absorbed material or swept solids and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[9]

  • Follow all institutional, local, state, and federal regulations for the storage and disposal of hazardous waste.[8]

IV. Experimental Protocols

Currently, there are no widely established and verified experimental protocols for the in-lab chemical neutralization or deactivation of this compound for disposal purposes. The recommended and safest procedure is to manage it as hazardous waste for professional disposal. Any attempt at chemical treatment should only be undertaken by highly trained professionals with a thorough understanding of the potential reaction hazards and byproducts, and in accordance with all applicable regulations.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Storage & Handling cluster_2 Final Disposal start 4-Methylhistamine hydrochloride Waste (Unused chemical, contaminated labware, spill cleanup material) container Designated & Labeled Hazardous Waste Container start->container Collect in storage Store in a Secure, Well-Ventilated Area (Satellite Accumulation Area) container->storage spill Spill Occurs storage->spill ehs Contact Environmental Health & Safety (EHS) or Licensed Contractor storage->ehs cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->ehs No cleanup->container Dispose of cleanup material disposal Professional Hazardous Waste Disposal ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methylhistamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methylhistamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling this compound in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

I. Hazard Identification and Safety Data

This compound is a chemical that requires careful handling due to its potential health effects. It is classified as an irritant affecting the skin, eyes, and respiratory system.[1][2][3] The following table summarizes key quantitative safety and physical data.

PropertyValue
Molecular Formula C₆H₁₁N₃ · 2HCl
Molecular Weight 198.1 g/mol [4][5]
Appearance Solid[5]
GHS Hazard Statements H315: Causes skin irritation[1][2][3], H319: Causes serious eye irritation[1][2][3], H335: May cause respiratory irritation[1][2][3]
Solubility Water: Soluble to 50 mM[6][7][8]PBS (pH 7.2): 10 mg/mL[4][5]DMSO: 20 mg/mL[4][5]Ethanol: 1 mg/mL[4][5]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The following equipment must be worn.

A. For Handling Solid (Powder) Form:
  • Respiratory Protection: An N95-rated or higher respirator is essential to prevent inhalation of airborne particles.[9] For situations with a higher risk of aerosolization, a full face-piece respirator or a powered air-purifying respirator (PAPR) should be used.[9]

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect the eyes and face from airborne powder.[9]

  • Skin Protection:

    • Gloves: Double-gloving with nitrile or neoprene gloves is recommended.[9] Change gloves immediately if they become contaminated.

    • Lab Coat/Gown: A lab coat or gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is necessary.[10]

    • Coveralls: For extensive handling, disposable coveralls should be worn over personal clothing.[9]

B. For Handling Liquid Solutions:
  • Respiratory Protection: While the risk of inhalation is lower with solutions, if there is a possibility of aerosol generation (e.g., during vortexing or sonicating), a respirator should be worn.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[11]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (nitrile or neoprene) are required.[11]

    • Lab Coat/Gown: A fluid-resistant lab coat or gown should be worn.

III. Operational Plan: Step-by-Step Handling Protocol

The following workflow outlines the safe handling of this compound from weighing the solid to preparing a solution.

cluster_prep Preparation cluster_weighing Weighing (in Chemical Fume Hood) cluster_dissolving Dissolution (in Chemical Fume Hood) cluster_cleanup Cleanup and Disposal prep_area 1. Prepare Work Area (Clean, decontaminate, lay absorbent pads) don_ppe 2. Don Full PPE (Respirator, Goggles, Face Shield, Double Gloves, Gown) prep_area->don_ppe tare_vial 3. Tare a Sealed Vial on Balance don_ppe->tare_vial add_powder 4. Add Powder to Vial Inside Hood tare_vial->add_powder seal_vial 5. Seal Vial add_powder->seal_vial reweigh 6. Re-weigh Sealed Vial seal_vial->reweigh add_solvent 7. Add Solvent to Sealed Vial reweigh->add_solvent dissolve 8. Dissolve Powder (Vortex or sonicate as needed) add_solvent->dissolve decontaminate 9. Decontaminate Work Area & Equipment dissolve->decontaminate dispose_waste 10. Dispose of Waste Properly decontaminate->dispose_waste doff_ppe 11. Doff PPE dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound.
Experimental Protocol Details:

  • Preparation of the Work Area:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure the work surface is clean and covered with absorbent, disposable bench paper.[12]

    • Have a chemical spill kit readily accessible.[11]

  • Weighing the Powder (inside a chemical fume hood):

    • Place a balance inside the fume hood or as close as possible.[12]

    • Use a container with a secure lid for weighing.[13]

    • Tare the sealed container on the balance.

    • Carefully transfer the desired amount of powder into the container, minimizing dust creation.[12]

    • Securely close the container before removing it from the immediate weighing area for re-weighing.[14]

  • Preparing the Solution:

    • Add the appropriate solvent to the sealed container containing the pre-weighed powder. This should also be done inside the fume hood.

    • If necessary, use a vortex mixer or sonicator to fully dissolve the compound. Ensure the container remains sealed to prevent aerosolization.

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with safety regulations.

A. Solid Waste:
  • Contaminated PPE and materials: All disposable items that have come into contact with the solid chemical (e.g., gloves, weigh paper, absorbent pads, disposable lab coats) should be collected in a clearly labeled, sealed plastic bag. This bag should then be placed in a container for solid chemical waste.

  • Empty Stock Bottles: Rinse the empty container with a suitable solvent (e.g., water) three times. The rinsate should be collected and disposed of as liquid chemical waste. Deface the label on the empty container before disposing of it in the regular trash.[15]

B. Liquid Waste:
  • Aqueous Solutions: Due to its classification as a skin, eye, and respiratory irritant, aqueous solutions of this compound should be collected as hazardous chemical waste. While some irritants can be disposed of down the drain with copious amounts of water, it is best practice to collect this waste for professional disposal to avoid any potential environmental impact.[16]

  • Waste Collection:

    • Use a designated, clearly labeled, and sealed waste container for all aqueous solutions containing this compound.

    • Do not mix this waste with other incompatible waste streams.

    • Follow your institution's specific guidelines for hazardous waste pickup and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylhistamine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methylhistamine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。